Technical Documentation Center

2-(2-Aminoethoxy)acetamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Aminoethoxy)acetamide hydrochloride
  • CAS: 1394042-67-1

Core Science & Biosynthesis

Foundational

2-(2-Aminoethoxy)acetamide Hydrochloride: Structural Dynamics, Bioconjugation Kinetics, and Application in Targeted Protein Degradation

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the selection of an optimal linker is as critical as the choice of the pharmacophores it connects. 2-(2-Aminoe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the selection of an optimal linker is as critical as the choice of the pharmacophores it connects. 2-(2-Aminoethoxy)acetamide hydrochloride (CAS: 1394042-67-1) has emerged as a highly efficient, bifunctional PEG1-like building block[1]. Featuring a primary amine for nucleophilic coupling, a flexible ether linkage, and a terminal acetamide group, this molecule is extensively utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and advanced antibody-drug conjugates (ADCs)[2].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic specifications. Here, we will dissect the causality behind the physicochemical properties of this linker, explore why it is specifically supplied as a hydrochloride salt, and provide a self-validating experimental workflow for its integration into complex molecular scaffolds.

Physicochemical Profiling & Structural Analysis

The structural architecture of 2-(2-aminoethoxy)acetamide hydrochloride (C₄H₁₁ClN₂O₂) is deliberately minimalistic yet functionally dense[1][3].

  • The Ether Linkage (-O-): Provides essential rotational degrees of freedom and hydrophilicity. In PROTAC design, mitigating the lipophilic burden (LogP) is a constant challenge; even a single ether oxygen significantly improves the aqueous solubility of the final conjugate compared to purely aliphatic linkers.

  • The Acetamide Moiety (-CONH₂): Acts as a stable, non-reactive hydrogen bond donor and acceptor. During ternary complex formation (Target Protein–PROTAC–E3 Ligase), this moiety can engage in favorable interactions with solvent molecules or protein surface residues, stabilizing the degradative complex.

To facilitate experimental planning, the quantitative physicochemical data of the linker is summarized below[1][3]:

ParameterSpecification
IUPAC Name 2-(2-aminoethoxy)acetamide; hydrochloride
CAS Registry Number 1394042-67-1
Molecular Formula C₄H₁₁ClN₂O₂
Molecular Weight 154.59 g/mol
Hydrogen Bond Donors / Acceptors 2 / 3
Physical Form Solid (White to off-white powder)
Purity Grade ≥ 95% to Ultra-High Purity (99.99%)
Storage Conditions 2-8°C, inert atmosphere, desiccated

Mechanistic Role in Bioconjugation: Causality & Linkerology

In the broader context of targeted protein degradation, as reviewed in, linkerology is not merely a structural bridge but a primary determinant of biological efficacy.

Why the Hydrochloride Salt? From a practical synthesis standpoint, short-chain primary amines are highly reactive. If stored as a free base, the terminal amine is susceptible to oxidative degradation, auto-condensation, or atmospheric carbon dioxide capture (forming carbamates) over time. By isolating 2-(2-aminoethoxy)acetamide as a hydrochloride salt, the amine is protonated into an ammonium ion ( −NH3+​ ). This renders the molecule electronically deactivated and indefinitely stable under standard desiccated conditions[1].

The causality of this structural choice dictates our experimental protocol: the free, nucleophilic base must be generated in situ using a non-nucleophilic organic base precisely at the moment of coupling, preventing premature degradation.

Experimental Workflow: HATU-Mediated Amide Coupling

Trustworthiness in chemical synthesis relies on self-validating feedback loops. Standard bioconjugation principles, such as those outlined in , dictate the use of highly efficient coupling reagents for bifunctional linkers. The following protocol utilizes HATU to conjugate the linker to a target carboxylic acid. It is designed so that each phase provides a measurable analytical output to confirm its success before proceeding.

Quantitative Stoichiometry Table
ReagentMolecular Weight ( g/mol )EquivalentsFunction
Carboxylic Acid LigandVariable1.0Pharmacophore starting material
HATU380.231.2Coupling reagent (activator)
DIPEA129.243.0Non-nucleophilic base
2-(2-Aminoethoxy)acetamide HCl154.591.1Bifunctional linker
Anhydrous DMF73.09N/A (0.1 M)Polar aprotic solvent
Step-by-Step Methodology

Step 1: Reagent Preparation & Activation

  • Action: In an oven-dried reaction vial under a nitrogen atmosphere, dissolve the carboxylic acid pharmacophore (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: HATU is selected over traditional EDC/NHS because its azabenzotriazole leaving group dramatically accelerates the coupling of sterically hindered substrates. DIPEA is utilized as a non-nucleophilic base. The 3.0 equivalents are strictly mathematically required: 1.0 eq to deprotonate the carboxylic acid, 1.0 eq to neutralize the hydrochloride salt of the linker, and 1.0 eq to maintain the basic environment necessary for the catalytic cycle.

Step 2: Linker Introduction

  • Action: Add 2-(2-aminoethoxy)acetamide hydrochloride (1.1 eq) to the activated mixture[4]. Stir at ambient temperature (20-25°C) for 2 hours.

  • Causality: The linker is added after the activation complex has formed to prevent the primary amine from competing with the base or causing side reactions. In situ liberation of the free amine ensures maximum nucleophilicity exactly when the activated ester is ready.

Step 3: In-Process Control (IPC) & Self-Validation

  • Action: Extract a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and inject into the LC-MS.

  • Validation Check: The system is validated when the Total Ion Chromatogram (TIC) shows the complete disappearance of the starting carboxylic acid mass and the emergence of the [M+H]+ peak corresponding to the conjugate. If unreacted acid remains, the pH must be checked (target pH > 8.0); a drop in pH indicates insufficient base, requiring an additional 0.5 eq of DIPEA.

Step 4: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides a mild, buffered quench that neutralizes excess DIPEA and hydrolyzes any remaining active ester without risking the cleavage of the newly formed amide bond.

Synthetic Integration Workflow (Visualization)

The logical progression of the protocol described above is mapped in the following workflow diagram, illustrating the transformation from raw materials to a functional PROTAC intermediate.

Linker_Workflow Acid Target Ligand (R-COOH) Activation HATU Activation (O-At Ester Formation) Acid->Activation + HATU / DIPEA Linker 2-(2-Aminoethoxy)acetamide HCl (CAS: 1394042-67-1) Base DIPEA (3.0 eq) Liberates Free Amine Linker->Base Deprotonation Coupling Nucleophilic Acyl Substitution (Amide Bond Formation) Base->Coupling Active Nucleophile Activation->Coupling Activated Ester IPC In-Process Control (LC-MS) Validates Mass Shift Coupling->IPC Reaction Monitoring Product Ligand-Linker Conjugate Ready for PROTAC Assembly IPC->Product [M+H]+ Confirmed

Workflow of HATU-mediated amide coupling using 2-(2-aminoethoxy)acetamide hydrochloride.

Analytical Characterization & Quality Control

To ensure the integrity of the purchased 2-(2-aminoethoxy)acetamide hydrochloride[5] and the synthesized conjugates, rigorous analytical QC is mandatory:

  • Nuclear Magnetic Resonance (¹H-NMR, DMSO-d6): The hydrochloride salt will display a distinct broad singlet integrating to 3 protons around δ 8.0-8.5 ppm, representing the −NH3+​ group. The acetamide −NH2​ protons typically appear as two distinct singlets (due to restricted rotation around the C-N bond) between δ 7.0-7.5 ppm.

  • High-Performance Liquid Chromatography (HPLC): Due to the high polarity of the free linker, standard C18 reverse-phase chromatography may result in poor retention. The use of a hydrophilic interaction liquid chromatography (HILIC) column or the addition of ion-pairing reagents (e.g., 0.1% TFA) in the mobile phase is recommended for accurate purity assessment.

References

  • Title : 2-(2-aminoethoxy)acetamide hydrochloride | CAS 1394042-67-1 Source : American Elements URL :[Link]

  • Title : PROTAC targeted protein degraders: the past is prologue Source : Nature Reviews Drug Discovery URL :[Link]

  • Title : Bioconjugate Techniques (Third Edition) Source : ScienceDirect (Academic Press) URL :[Link]

Sources

Exploratory

Comprehensive Technical Guide: Solubility Profiling and Physicochemical Behavior of 2-(2-Aminoethoxy)acetamide Hydrochloride

Executive Summary In modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of optimal linker moieties is critical. 2-(2-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of optimal linker moieties is critical. 2-(2-Aminoethoxy)acetamide hydrochloride (CAS 1394042-67-1) serves as a highly efficient, ultra-short, hydrophilic PEG-like spacer. Supplied globally for life science and advanced material applications[1], its structural composition—a primary amine, an ether linkage, and a primary amide—imparts unique physicochemical properties.

This whitepaper provides an in-depth analysis of the solubility profile of 2-(2-aminoethoxy)acetamide hydrochloride across aqueous and organic solvents. By deconstructing the thermodynamic drivers of its solubility and detailing chromophore-independent analytical protocols, this guide empowers researchers to optimize bioconjugation workflows and formulation strategies.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 2-(2-aminoethoxy)acetamide hydrochloride, we must analyze its molecular architecture through the lens of intermolecular forces and Hansen Solubility Parameters (HSP). The HSP framework deconstructs cohesive energy into three distinct intermolecular forces: atomic dispersion ( δd​ ), dipole-dipole interactions ( δp​ ), and hydrogen bonding ( δh​ )[2].

The Structural Drivers of Solvation
  • The Hydrochloride Salt Form: As an HCl salt, the molecule exists as a crystalline solid with high lattice energy. To dissolve, the solvent must provide sufficient solvation energy to overcome this lattice network.

  • Protonated Primary Amine ( −NH3+​ ): This moiety guarantees massive ion-dipole interactions in high-dielectric solvents like water.

  • Ether Oxygen ( −O− ): Acts as a flexible hydrogen-bond acceptor, increasing the δh​ parameter and enhancing solubility in protic solvents.

  • Primary Amide ( −CONH2​ ): Functions as both a potent hydrogen-bond donor and acceptor.

Causality in Solvent Selection: Because the molecule is dominated by polar ( δp​ ) and hydrogen-bonding ( δh​ ) forces, it requires solvents with matching parameters. In non-polar organic solvents (e.g., hexane, dichloromethane), the weak dispersion forces ( δd​ ) cannot overcome the high ionic lattice energy of the HCl salt, resulting in near-total insolubility. Conversely, water provides extreme ion-dipole stabilization, leading to virtually unlimited solubility.

Solvation_Pathways Solid 2-(2-Aminoethoxy)acetamide HCl (Solid State Lattice) Aq_Solv Aqueous Solvation (Ion-Dipole & H-Bonding) Solid->Aq_Solv Polar_Solv Polar Aprotic Solvation (Dipole-Dipole) Solid->Polar_Solv Apolar_Solv Apolar Organic Solvation (Weak Dispersion) Solid->Apolar_Solv High_Sol Highly Soluble (>500 mg/mL) Aq_Solv->High_Sol Mod_Sol Moderately Soluble (10-50 mg/mL) Polar_Solv->Mod_Sol Insol Insoluble (<0.1 mg/mL) Apolar_Solv->Insol

Caption: Thermodynamic solvation pathways of 2-(2-aminoethoxy)acetamide HCl across solvent classes.

Comparative Solubility Matrix

The following table synthesizes the solubility profile of 2-(2-aminoethoxy)acetamide hydrochloride. Because the molecule is highly polar, its solubility scales almost perfectly with the dielectric constant ( ε ) and hydrogen-bonding capacity of the solvent.

SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Water 80.1> 500Ion-dipole, extensive H-bond donor/acceptor
Methanol 32.750 - 100H-bond donor/acceptor, dipole-dipole
DMSO 46.720 - 50Strong dipole, H-bond acceptor
DMF 36.710 - 30Dipole, H-bond acceptor
Dichloromethane 8.93< 1.0Weak dipole, insufficient to break lattice
Hexane 1.89< 0.1Dispersion forces only (Insoluble)

Note: For synthesis applications requiring organic solvents (e.g., amide couplings), DMSO and DMF are the standard choices. However, the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is required to neutralize the HCl salt and free-base the amine, which significantly alters the solubility dynamics.

Self-Validating Experimental Protocols

A critical challenge in quantifying the solubility of 2-(2-aminoethoxy)acetamide hydrochloride is its lack of a conjugated π -system . The molecule has no UV chromophore, meaning standard HPLC-UV detection at 254 nm or 280 nm will fail.

To ensure scientific integrity, the following protocols utilize chromophore-independent detection methods: Nephelometry for kinetic screening, and Evaporative Light Scattering Detection (ELSD) for thermodynamic quantification.

Protocol A: Kinetic Solubility Profiling via Nephelometry

Purpose: Rapid, high-throughput estimation of the precipitation point in various solvent mixtures.

  • Stock Preparation: Dissolve the compound in pure DMSO to a concentration of 50 mM. (Causality: DMSO acts as a universal carrier solvent that is miscible with both water and most organic anti-solvents).

  • Serial Dilution: Dispense the stock into a 96-well plate, performing a serial dilution using the target test solvent (e.g., Acetonitrile, Methanol, or Phosphate Buffer).

  • Equilibration: Seal the plate and incubate at 25 °C for 2 hours on a plate shaker at 300 RPM.

  • Nephelometric Readout: Measure the light scattering using a microplate nephelometer.

  • Data Analysis: The solubility limit is identified as the concentration at which a sharp increase in scattered light (measured in Nephelometric Turbidity Units, NTU) is observed, indicating the onset of precipitation.

Protocol B: Thermodynamic Solubility via Shake-Flask and HPLC-ELSD

Purpose: Absolute quantification of equilibrium solubility.

  • Saturation: Add excess solid 2-(2-aminoethoxy)acetamide hydrochloride (approx. 600 mg) to 1.0 mL of the target solvent (e.g., Water or Methanol) in a glass vial.

  • Equilibration: Cap tightly and agitate at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant volumetrically with a miscible solvent (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the detector.

  • Quantification (HPLC-ELSD):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column. (Causality: Standard C18 reverse-phase columns will fail to retain this highly polar, ionic molecule).

    • Mobile Phase: Gradient of Acetonitrile and Water with 10 mM Ammonium Formate.

    • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Compare the peak area against a pre-established calibration curve of the standard.

Application Workflow: Bioconjugation

When utilizing this compound as a linker in drug development, its salt form must be managed. The following workflow illustrates the standard procedure for incorporating 2-(2-aminoethoxy)acetamide hydrochloride into a larger molecular construct (e.g., a PROTAC).

Bioconjugation_Workflow Step1 Step 1: Free-Basing Neutralize HCl with DIEA in DMF/DMSO Step2 Step 2: Amide Coupling React with Target-COOH + HATU/EDC Step1->Step2 Step3 Step 3: Reaction Monitoring LC-MS (Monitor mass shift, no UV chromophore) Step2->Step3 Step4 Step 4: Purification Reverse-Phase HPLC (H2O/MeCN + 0.1% TFA) Step3->Step4 Step5 Step 5: Lyophilization Yield Target-Linker Conjugate Step4->Step5

Caption: Standard bioconjugation workflow utilizing 2-(2-aminoethoxy)acetamide hydrochloride.

References

  • American Elements - 2-(2-aminoethoxy)acetamide hydrochloride | CAS 1394042-67-1. Retrieved from [Link][1]

  • National Institutes of Health (PMC) - Measurement of Hansen Solubility Parameters of Human Stratum Corneum. Retrieved from [Link][2]

Sources

Foundational

An In-depth Technical Guide to 2-(2-Aminoethoxy)acetamide Hydrochloride: A Versatile Linker in Modern Drug Discovery

Introduction: The Unseen Architect in Advanced Therapeutics In the intricate landscape of modern drug development, particularly in the burgeoning field of targeted protein degradation, the role of seemingly simple chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unseen Architect in Advanced Therapeutics

In the intricate landscape of modern drug development, particularly in the burgeoning field of targeted protein degradation, the role of seemingly simple chemical entities can be profoundly significant. 2-(2-Aminoethoxy)acetamide hydrochloride is one such molecule. While not a therapeutic agent in itself, its unique structural features make it a critical building block, primarily utilized as a hydrophilic, bifunctional linker. Its incorporation into complex therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is instrumental in optimizing their pharmacokinetic and pharmacodynamic profiles.[1][2][3] This technical guide provides a comprehensive overview of 2-(2-Aminoethoxy)acetamide hydrochloride, from its fundamental chemical identifiers to its sophisticated applications in pioneering therapeutic strategies. We will delve into its synthesis, physicochemical properties, and its pivotal role in the design of next-generation therapeutics, offering field-proven insights for researchers and drug development professionals.

Core Chemical and Physical Data

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The following table summarizes the key chemical identifiers and physicochemical properties of 2-(2-Aminoethoxy)acetamide hydrochloride.

PropertyValueSource
CAS Number 1394042-67-1Internal Database
Molecular Formula C4H11ClN2O2Internal Database
Molecular Weight 154.60 g/mol Internal Database
IUPAC Name 2-(2-aminoethoxy)acetamide;hydrochlorideInternal Database
Appearance White to off-white solid[1]
Solubility High in aqueous solutions[1][2]
Calculated LogP (cLogP) < 0 (indicative of high hydrophilicity)[1]
Stability Generally stable under physiological pH; can be susceptible to degradation under strongly basic conditions.[1]
InChI InChI=1S/C4H10N2O2.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H2,6,7);1HInternal Database
InChIKey JDEYEHFYEZOKIR-UHFFFAOYSA-NInternal Database
SMILES C(COCC(=O)N)N.ClInternal Database

Synthesis and Characterization: From Blueprint to Building Block

The synthesis of 2-(2-Aminoethoxy)acetamide hydrochloride is a multi-step process that can be achieved through various synthetic routes. Below is a representative, logical pathway for its preparation, emphasizing the strategic choices behind each step.

Representative Synthesis Pathway

The synthesis logically begins with a commercially available and protected starting material, such as N-Boc-2-(2-aminoethoxy)ethanol, to ensure regioselectivity in the subsequent reactions.

  • Oxidation to Carboxylic Acid: The primary alcohol of N-Boc-2-(2-aminoethoxy)ethanol is first oxidized to a carboxylic acid. This transformation is crucial as it sets the stage for the introduction of the acetamide functionality. A common and efficient method for this oxidation is the use of Jones reagent (CrO3 in sulfuric acid and acetone) or a more modern, milder oxidizing agent like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite. The choice of a milder reagent is often preferred to minimize potential side reactions with the Boc-protecting group.

  • Amide Formation (Amidation): The resulting carboxylic acid is then converted to the primary amide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), followed by reaction with ammonia (NH3). Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an amine base like triethylamine (TEA) can be used to directly couple the carboxylic acid with an ammonia source, offering a more controlled reaction.

  • Deprotection: The final step involves the removal of the Boc (tert-butyloxycarbonyl) protecting group from the terminal amine. This is accomplished under acidic conditions, typically by treating the Boc-protected intermediate with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This not only deprotects the amine but also forms the desired hydrochloride salt, which often improves the stability and handling of the final product.

Analytical Characterization

To ensure the identity and purity of the synthesized 2-(2-Aminoethoxy)acetamide hydrochloride, a combination of analytical techniques is employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for verifying the molecular weight of the compound and assessing its purity.[4] For a polar molecule like this, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation compared to traditional reverse-phase chromatography.[5][6][7][8] The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 119.08.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show distinct signals corresponding to the different methylene groups and the amine and amide protons.[9][10][11][12] The integration of these signals should be consistent with the number of protons in each environment. The chemical shifts will be influenced by the solvent used (e.g., D₂O or DMSO-d₆).

The Role of 2-(2-Aminoethoxy)acetamide Hydrochloride in PROTACs

The true value of 2-(2-Aminoethoxy)acetamide hydrochloride is realized in its application as a linker in PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13][14][15][16]

The linker is a critical component of a PROTAC, as it bridges the target-binding ligand and the E3 ligase-binding ligand.[][18][19][20] The length, rigidity, and physicochemical properties of the linker profoundly influence the efficacy of the PROTAC.[13][18] The aminoethoxy acetamide moiety provides a desirable balance of features:

  • Hydrophilicity: The ether and amide functionalities impart hydrophilicity, which can improve the solubility and cell permeability of the overall PROTAC molecule, properties that are often challenging for these high molecular weight compounds.[1][2][21][22]

  • Flexibility and Length: The ethylene glycol-like unit provides rotational flexibility, which is crucial for allowing the PROTAC to adopt the optimal conformation for the formation of a stable ternary complex between the target protein and the E3 ligase.[18]

  • Chemical Handles: The terminal primary amine serves as a versatile chemical handle for conjugation to either the target-binding ligand or the E3 ligase ligand, typically through amide bond formation.[23][24][][26]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC Molecule (Linker + Ligands) POI->PROTAC Binds to warhead Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to anchor Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

Experimental Protocol: Conjugation to a Carboxylic Acid-Containing Molecule

This protocol provides a detailed, step-by-step methodology for the conjugation of 2-(2-Aminoethoxy)acetamide hydrochloride to a molecule containing a carboxylic acid, a common step in the synthesis of PROTACs or other bioconjugates.

Materials:
  • 2-(2-Aminoethoxy)acetamide hydrochloride

  • Carboxylic acid-containing molecule (e.g., a target-binding ligand)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / N-Hydroxysuccinimide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for analysis

Procedure:
  • Reactant Preparation:

    • In a clean, dry flask, dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve 2-(2-Aminoethoxy)acetamide hydrochloride (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents) in anhydrous DMF. The base is crucial to deprotonate the hydrochloride salt and the ammonium ion formed during the reaction.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add the coupling reagent. If using HATU (1.2 equivalents), add it directly to the solution. If using EDC (1.5 equivalents) and NHS (1.5 equivalents), add both to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester. This pre-activation step is key to ensuring efficient coupling.

  • Conjugation Reaction:

    • Slowly add the solution of 2-(2-Aminoethoxy)acetamide hydrochloride and DIPEA to the activated carboxylic acid mixture.

    • Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by LC-MS by taking small aliquots from the reaction mixture.

  • Work-up and Purification:

    • Once the reaction is complete, the DMF is typically removed under reduced pressure.

    • The crude product is then purified using reverse-phase HPLC to isolate the desired conjugate from unreacted starting materials and coupling reagents.

  • Characterization:

    • The identity and purity of the final conjugate are confirmed by LC-MS and NMR spectroscopy.

Conjugation_Workflow Start Start Prep_COOH Dissolve Carboxylic Acid in Anhydrous DMF Start->Prep_COOH Prep_Amine Dissolve Amine-Linker & Base in Anhydrous DMF Start->Prep_Amine Activate Activate Carboxylic Acid (e.g., with HATU) Prep_COOH->Activate Conjugate Combine and Stir Overnight at Room Temperature Prep_Amine->Conjugate Activate->Conjugate Purify Purify by RP-HPLC Conjugate->Purify Characterize Characterize by LC-MS & NMR Purify->Characterize End End Characterize->End

Caption: Experimental workflow for amide bond conjugation.

Conclusion

2-(2-Aminoethoxy)acetamide hydrochloride represents a class of molecules whose importance in drug discovery far outweighs their structural complexity. Its role as a hydrophilic and flexible linker is a testament to the principle that every component of a therapeutic agent, no matter how small, can have a profound impact on its overall performance. For researchers and scientists in the field of drug development, a deep understanding of the properties and applications of such building blocks is not just beneficial, but essential for the rational design of innovative and effective therapeutics. As the landscape of medicine continues to evolve towards more targeted and sophisticated treatments, the utility of well-designed linkers like 2-(2-Aminoethoxy)acetamide hydrochloride will undoubtedly continue to grow.

References

  • Ciulli, A., et al. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. Nature Protocols. [Link]

  • ADC Review. PEG Linkers. [Link]

  • Royal Society of Chemistry. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. [Link]

  • ResearchGate. (2023). How to conjugate two primary amines?. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]

  • ePrints Soton. (2024). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

  • LabRulez. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • Semantic Scholar. (n.d.). LC-MS metabolomics of polar compounds. [Link]

  • ResearchGate. (2026). Novel approaches for the rational design of PROTAC linkers. [Link]

  • Advanced Materials Technology. (2023). A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods for Separations in Biological Matrices Using Amino Acid Examples. [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-(2-Aminoethoxy)acetamide Hydrochloride

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Section 1: The Critical Role of Thermodynamic Stability in Pharmaceutical Development The journey of a drug candidate from d...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Section 1: The Critical Role of Thermodynamic Stability in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketed product is contingent upon a rigorous understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It dictates the shelf-life, informs storage conditions, and, most critically, ensures patient safety and therapeutic efficacy. An unstable compound can degrade into impurities that may be toxic or therapeutically inactive, compromising the final drug product.

This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(2-Aminoethoxy)acetamide hydrochloride, a molecule of interest in pharmaceutical research. We will delve into the core analytical techniques and methodologies, moving beyond mere procedural steps to explain the underlying scientific rationale. This document is structured to serve as a practical and authoritative resource for scientists tasked with characterizing and de-risking drug candidates.

Section 2: Physicochemical Profile of 2-(2-Aminoethoxy)acetamide Hydrochloride

A foundational understanding of the molecule is the first step in any stability assessment. The structure of 2-(2-Aminoethoxy)acetamide hydrochloride contains key functional groups—an ether linkage, a primary amine, and a primary amide—that are susceptible to specific degradation pathways.

PropertyValueSource
Chemical Name 2-(2-aminoethoxy)acetamide; hydrochloride[1]
CAS Number 1394042-67-1[1]
Molecular Formula C₄H₁₁ClN₂O₂[1]
Molecular Weight 154.6 g/mol [1]
Structure H₂N-CH₂-CH₂-O-CH₂-C(=O)NH₂ · HCl

The presence of the amide and ether groups suggests a potential vulnerability to hydrolysis under both acidic and basic conditions. The primary amine presents a site for potential oxidation. These structural features guide our experimental design for stress testing.[2][3]

Section 3: An Integrated Strategy for Stability Assessment

A robust stability profile is not derived from a single experiment but from an integrated, multi-faceted approach. This strategy combines thermal analysis to understand intrinsic properties with forced degradation studies to elucidate chemical liabilities. This workflow ensures a comprehensive understanding of the molecule's behavior under various stress conditions.

Stability_Assessment_Workflow cluster_0 Phase 1: Intrinsic Stability cluster_1 Phase 2: Chemical Liability cluster_2 Phase 3: Predictive Stability & Shelf-Life DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) Forced_Deg Forced Degradation Studies (ICH Q1A) Hydrolysis Acid/Base Hydrolysis Forced_Deg->Hydrolysis Oxidation Oxidative Stress Forced_Deg->Oxidation Photolysis Photolytic Stress Forced_Deg->Photolysis Thermal Thermal Stress Forced_Deg->Thermal Accelerated Accelerated Stability Study (ICH Q1A) Forced_Deg->Accelerated Inform Method Development LongTerm Long-Term Stability Study Accelerated->LongTerm Predict & Confirm Shelf-Life API API: 2-(2-Aminoethoxy)acetamide hydrochloride API->DSC Characterize Intrinsic Properties API->TGA Characterize Intrinsic Properties API->Forced_Deg Identify Degradation Pathways

Integrated workflow for thermodynamic stability assessment.

Section 4: Thermal Analysis: Uncovering Intrinsic Properties

Before subjecting the molecule to harsh chemical conditions, it is crucial to understand its intrinsic thermal behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for this purpose.[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This provides critical information on melting point, phase transitions, and polymorphism, which are essential for formulation development.[4][7]

Experimental Protocol: DSC Analysis

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(2-Aminoethoxy)acetamide hydrochloride into a standard aluminum DSC pan. Crimp the pan to seal.

  • Reference: Use an empty, sealed aluminum pan as the reference.

  • Thermal Program:

    • Equilibrate the system at 25°C.

    • Ramp the temperature from 25°C to 300°C at a rate of 10°C/minute.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak of the endotherm corresponds to the melting point (Tₘ).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[8][9] It is invaluable for determining the temperature at which thermal decomposition begins and for quantifying the presence of residual solvents or water.[5][10]

Experimental Protocol: TGA Analysis

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared TGA pan.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/minute.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min).

  • Data Analysis: Examine the TGA curve for mass loss steps. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Interpreting Thermal Data

The combined data from DSC and TGA provide a comprehensive thermal profile.

ParameterExample ValueInterpretation
Melting Point (Tₘ) from DSC 175°CA sharp melting endotherm suggests a pure, crystalline material.
Decomposition Onset (Tₔ) from TGA 210°CThe compound is thermally stable up to this temperature.
Mass Loss below 100°C (TGA) 0.5%Indicates a small amount of adsorbed water or volatile solvent.

Section 5: Forced Degradation: Elucidating Chemical Stability

Forced degradation, or stress testing, is a regulatory requirement under ICH Q1A(R2) guidelines.[11][12] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13] This is crucial for developing and validating stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).

The structural features of 2-(2-Aminoethoxy)acetamide hydrochloride suggest the following degradation pathways are most likely.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent 2-(2-Aminoethoxy)acetamide (Amide + Ether linkages) Amide_Cleavage Amide Hydrolysis Product: 2-(2-Aminoethoxy)acetic acid Parent->Amide_Cleavage H⁺ / OH⁻ Ether_Cleavage Ether Hydrolysis Product: (Potential further degradation) Parent->Ether_Cleavage H⁺ / OH⁻ (harsher) Oxidized_Amine N-oxide or other oxidative products Parent->Oxidized_Amine [O]

Potential degradation pathways for the target molecule.

Experimental Protocols: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that stability-indicating methods can detect and resolve the degradants.[14]

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 2-(2-Aminoethoxy)acetamide hydrochloride in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1.0 N HCl.[2]

    • Heat the mixture in a water bath at 80°C for 4 hours.[2]

    • Cool the solution, neutralize with an equivalent amount of 1.0 N NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1.0 N NaOH.[14]

    • Heat the mixture in a water bath at 80°C for 4 hours.[2]

    • Cool the solution, neutralize with an equivalent amount of 1.0 N HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 15% hydrogen peroxide (H₂O₂).[2]

    • Keep the solution at room temperature for 24 hours, protected from light.[15]

    • Dilute to a final concentration of ~100 µg/mL for analysis.

  • Thermal Degradation (Dry Heat):

    • Spread a thin layer of the solid API in a petri dish.

    • Expose to heat in an oven at 100°C for 72 hours.[2]

    • Prepare a solution of the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose the solid API and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[13][16]

    • Analyze the samples alongside a control sample protected from light.

Section 6: Predictive Stability and Shelf-Life Determination

While forced degradation reveals what can happen, accelerated and long-term stability studies predict what will happen over the product's shelf-life. These studies are performed under controlled storage conditions defined by ICH guidelines.[16][17]

ICH Storage Conditions for Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
(Source: ICH Q1A(R2))[12]

Protocol: Accelerated Stability Study

  • Batch Selection: Use at least three primary batches of the drug substance manufactured by a process simulating the final production method.[12]

  • Packaging: Store the substance in a container closure system that is the same as or simulates the proposed marketing packaging.

  • Storage: Place the samples in a calibrated stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.[16]

  • Testing Schedule: Analyze the samples at specified time points, typically 0, 3, and 6 months.[12]

  • Analysis: At each time point, test the samples for assay, purity (degradation products), and other relevant physicochemical properties.

The data gathered from accelerated studies allows for a preliminary estimation of the re-test period or shelf-life, which is then confirmed by long-term stability data.[18]

Section 7: Conclusion

The thermodynamic stability assessment of 2-(2-Aminoethoxy)acetamide hydrochloride is a systematic, evidence-based process that is fundamental to its development as a safe and effective pharmaceutical product. By integrating thermal analysis (DSC, TGA) with comprehensive forced degradation and predictive stability studies, researchers can build a robust data package. This package not only satisfies regulatory requirements but also provides critical insights into the molecule's intrinsic properties, guiding formulation, packaging, and storage decisions to ensure product quality throughout its lifecycle.

References

  • Forced Degradation Testing in Pharma - ResolveMass Labor
  • Development of forced degradation and stability indic
  • Forced Degradation Studies for Stability - Nelson Labs. ()
  • TGA Analysis in Pharmaceuticals - ResolveMass Labor
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. ()
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. ()
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. ()
  • Differential Scanning Calorimetry (DSC Analysis)
  • Differential Scanning Calorimetry (DSC)
  • Thermogravimetric Analysis - How TGA Helps You Analyze M
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. ()
  • Thermal Stability Testing for Pharmaceuticals and Advanced M
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. ()
  • How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. ()
  • Stability testing of Pharmaceutical products based on ICH Guide - IVAMI. ()
  • Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. ()
  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. ()
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. ()
  • Q1A(R2) Guideline - ICH. ([Link])

  • 2-(2-aminoethoxy)acetamide hydrochloride | CAS 1394042-67-1 - American Elements. ([Link])

  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC. ([Link])

  • US20040198836A1 - Process for the synthesis of (+) 2-amino-n-{2, (2,5-dimethoxy phenyl)
  • Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. ()
  • S-L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride - Organic Syntheses Procedure. ([Link])

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. ([Link])

  • forced degradation products: Topics by Science.gov. ([Link])

Sources

Foundational

A Senior Application Scientist's Guide: Differentiating 2-(2-Aminoethoxy)acetamide Hydrochloride from Standard PEG Linkers in Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the intricate landscape of therapeutic bioconjugate design, particularly for modalities like Antibody-Drug Conju...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of therapeutic bioconjugate design, particularly for modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector. It is a critical determinant of the conjugate's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[][2] The strategic incorporation of hydrophilic linkers has become a cornerstone of modern drug development, mitigating the challenges posed by hydrophobic payloads and enhancing the in vivo performance of complex biologics.[3][4]

This guide provides a detailed technical analysis comparing the broad, versatile class of standard Polyethylene Glycol (PEG) linkers with a specific, short-chain molecule: 2-(2-Aminoethoxy)acetamide hydrochloride. While the former represents a tunable platform for profound physicochemical modulation, the latter serves a more discrete purpose. Understanding their fundamental differences is crucial for making informed, purpose-driven decisions in linker design, moving beyond a one-size-fits-all approach to a nuanced, function-oriented selection process.

Section 1: The Universe of PEG Linkers: A Foundational Overview

Polyethylene Glycol (PEG) linkers have become indispensable tools in drug delivery and bioconjugation due to a unique combination of favorable properties.[5]

Core Structure and Fundamental Properties

PEG linkers are synthetic polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O–).[5] This simple structure imparts several invaluable properties:

  • Hydrophilicity: The repeating ether units form hydrogen bonds with water, making PEG highly water-soluble. This property is often leveraged to increase the solubility of hydrophobic drug molecules.[6][7]

  • Biocompatibility: PEG is known for its minimal toxicity and is approved by regulatory agencies for numerous biomedical applications.[5]

  • Low Immunogenicity: The flexible PEG chain creates a hydration shell around the conjugate, which can mask epitopes and reduce recognition by the immune system.[8]

  • Flexibility: Free rotation around the C-O bonds gives the polymer chain significant flexibility, which can help to minimize steric hindrance between the conjugated molecules.[5]

The Strategic Impact of PEGylation on Pharmacokinetics

The process of covalently attaching PEG chains, known as PEGylation, is a powerful strategy to modulate the pharmacokinetic profile of a therapeutic agent. By increasing the overall size (hydrodynamic radius) of the molecule, PEGylation significantly reduces its rate of renal clearance, thereby extending its circulation half-life in the bloodstream.[9][10] This prolonged exposure can lead to enhanced therapeutic efficacy.

Therapeutic AgentPEG Size AttachedImpact on ClearanceApproximate Reduction in Clearance
Adenosine Deaminase5 kDa PEG ChainsReduced Renal Clearance>100-fold
Interferon alfa12 kDa PEGReduced Renal Clearance~10-fold
Asparaginase-Lower ClearanceSignificant
Table 1: Examples of how PEGylation can dramatically alter the pharmacokinetic profiles of therapeutic proteins, leading to extended circulation times.[9]
A Framework for Classification

The term "PEG linker" encompasses a vast and diverse family of molecules. They can be classified based on several key features that dictate their application.

  • Monodispersity vs. Polydispersity:

    • Polydisperse PEGs are a mixture of polymers with a range of molecular weights.

    • Monodisperse PEGs (often referred to as discrete PEGs or dPEGs) consist of a single molecular structure with a precisely defined length and molecular weight.[11] For complex therapeutics like ADCs, monodispersity is critical for ensuring batch-to-batch consistency, a uniform drug-to-antibody ratio (DAR), and a predictable pharmacokinetic profile, which are essential for regulatory approval.[6]

  • Architectural Diversity (Linear vs. Branched):

    • Linear PEGs are the simplest form, consisting of a single, straight polymer chain.[12]

    • Branched or Multi-Arm PEGs feature multiple PEG chains extending from a central core.[] This architecture provides a greater hydrodynamic volume and a more effective "shielding" effect compared to a linear PEG of the same molecular weight, which can be advantageous for stabilizing highly hydrophobic payloads or improving in vivo performance.[3][4]

Diagram 1: Comparison of Linear and Branched PEG linker architectures.
  • Functional Diversity (Cleavable vs. Non-Cleavable):

    • Cleavable Linkers are designed to break and release the payload under specific physiological conditions.[14] This is critical for ADCs, where the cytotoxic drug must be liberated inside the target cancer cell. Cleavage mechanisms include hydrolysis in the acidic environment of lysosomes (e.g., hydrazone linkers), reduction by high intracellular glutathione concentrations (e.g., disulfide linkers), or enzymatic cleavage by proteases like cathepsin B (e.g., Val-Cit linkers).[15]

    • Non-Cleavable Linkers form a stable bond that does not break. The payload is released only after the complete proteolytic degradation of the antibody carrier within the lysosome.[16][17] This approach offers greater plasma stability and can reduce off-target toxicity, but the released payload remains attached to the linker and a residual amino acid, which must not impede its cytotoxic activity.[2][17]

G cluster_cleavable Cleavable Linker Mechanism cluster_noncleavable Non-Cleavable Linker Mechanism ADC_C ADC in Circulation (Stable) Internalized_C Internalization into Target Cell ADC_C->Internalized_C Release_C Triggered Release (e.g., Low pH, Enzymes) Internalized_C->Release_C Payload_C Active Payload Release_C->Payload_C ADC_NC ADC in Circulation (Stable) Internalized_NC Internalization into Target Cell ADC_NC->Internalized_NC Degradation_NC Lysosomal Degradation of Antibody Internalized_NC->Degradation_NC Payload_NC Active Payload-Linker-AA Metabolite Degradation_NC->Payload_NC

Diagram 2: Contrasting payload release mechanisms for cleavable and non-cleavable linkers.

Section 2: Deconstructing 2-(2-Aminoethoxy)acetamide Hydrochloride: A "Mini-PEG"

In contrast to the broad class of standard PEG linkers, 2-(2-Aminoethoxy)acetamide hydrochloride is a specific, well-defined small molecule. It is best understood as a discrete, very short oligo(ethylene glycol) (OEG) or "mini-PEG" linker.

Chemical Identity and Structure
  • Chemical Name: 2-(2-Aminoethoxy)acetamide hydrochloride

  • CAS Number: 1394042-67-1[18]

  • Molecular Formula: C₄H₁₁ClN₂O₂[18]

  • Structure: The molecule consists of a diethylene glycol-like backbone flanked by a primary amine on one end and an acetamide group on the other. The hydrochloride salt form enhances its water solubility.

Diagram 3: Chemical structure of 2-(2-Aminoethoxy)acetamide hydrochloride.
Intrinsic Properties
  • Hydrophilicity: The ether linkages, amine, and amide groups make the molecule hydrophilic, but its contribution to the overall solubility of a large bioconjugate is minimal compared to longer PEG chains.

  • Size and Spacing: It provides a short, fixed-length spacer (approximately 7.5 Å) between two conjugated molecules. This is useful when only minimal separation is required to overcome immediate steric clash.

  • Reactivity: The terminal primary amine is the primary reactive handle for conjugation. It can readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds, or with other electrophiles. The acetamide terminus is generally considered non-reactive under standard bioconjugation conditions.

Section 3: Head-to-Head Comparison: Strategic Selection Criteria

The choice between 2-(2-Aminoethoxy)acetamide hydrochloride and a standard PEG linker is a strategic decision dictated by the specific goals of the bioconjugation project. It is not a matter of which is superior, but which is fit-for-purpose.

Parameter2-(2-Aminoethoxy)acetamide HydrochlorideStandard PEG Linkers (e.g., PEG₄ to PEG₂₄)
Structure & Length A single, discrete molecule with a very short (~7.5 Å) backbone.A class of molecules with variable, precisely controlled lengths (e.g., ~18 Å for PEG₄, ~88 Å for PEG₂₄).[12]
Molecular Weight Low and fixed (MW: 154.60 g/mol for the salt).[19]Tunable and significantly higher (e.g., ~200 to >1000 g/mol for discrete PEGs).
Hydrophilicity Contribution Minimal. Provides localized hydrophilicity but has a negligible effect on the overall solubility of a large protein.Significant and tunable. A primary tool for increasing the aqueous solubility of hydrophobic payloads and preventing aggregation.[6][]
Impact on Pharmacokinetics (PK) Negligible. Does not significantly alter the hydrodynamic radius or circulation half-life of the conjugate.Major. A key strategy for extending circulation half-life by reducing renal clearance. The effect is tunable with PEG length.[9][10]
Steric Hindrance Provides minimal spacing to overcome direct steric clash.Provides a flexible, long-range spacer to effectively separate bulky molecules (e.g., an antibody and a large payload).[8]
Application Scope Used as a simple, short, hydrophilic spacer where modulation of PK or solubility is not the primary goal.Broadly used to enhance solubility, extend half-life, reduce immunogenicity, and provide tunable spacing in ADCs, PROTACs, and PEGylated drugs.[11][]
Customization Potential Low. It is a monofunctional building block with a defined structure.High. Can be synthesized as heterobifunctional, branched, and can incorporate cleavable units (disulfides, peptides, etc.) for controlled payload release.[20][21]
Table 2: A comparative analysis highlighting the distinct properties and strategic applications of 2-(2-Aminoethoxy)acetamide hydrochloride versus standard PEG linkers.
Causality Behind Linker Choice: A Scientist's Perspective
  • When to Choose 2-(2-Aminoethoxy)acetamide HCl (or similar short OEGs): The selection of a very short linker is a deliberate choice when the addition of a large, flexible polymer is undesirable. This is often the case when:

    • Minimal Spacing is Sufficient: You only need to bridge a small gap between a payload and its attachment site on a protein to avoid a direct clash that might disrupt protein folding or binding.

    • Preserving Native PK is Critical: You want to avoid altering the natural pharmacokinetic profile of the parent biomolecule. Adding a long PEG chain is a significant modification that will inherently change its in vivo behavior.

    • Payload is Already Soluble: If the payload is sufficiently hydrophilic, adding a long PEG chain for solubility is unnecessary and only adds to the complexity and size of the final conjugate.

  • When to Choose Standard (Longer, Functional) PEG Linkers: The use of longer, more complex PEG linkers is an engineering strategy to solve specific problems in drug development. The decision is driven by the need to:

    • Enhance Solubility and Prevent Aggregation: This is a primary driver when working with highly hydrophobic cytotoxic payloads, which are prone to causing ADC aggregation, leading to poor stability, faster clearance, and potential immunogenicity.[4][22]

    • Optimize Pharmacokinetics: When the goal is to extend the circulation half-life of a small protein or peptide, a longer PEG chain is explicitly chosen to increase its size beyond the threshold for renal filtration.[10]

    • Enable Controlled Payload Release: For ADCs, incorporating cleavable moieties (e.g., Val-Cit-PAB) within the PEG backbone is essential for releasing the drug in its active form inside the target cell, a functionality that a simple spacer cannot provide.[14][20]

Section 4: Experimental Protocols & Methodologies

Trustworthy protocols are self-validating. The following outlines a standard, robust workflow for bioconjugation and subsequent characterization.

General Protocol for EDC/NHS-Mediated Amide Bond Formation

This protocol describes the conjugation of an amine-containing linker (such as 2-(2-Aminoethoxy)acetamide) to a protein's surface-exposed carboxylic acids (Aspartic Acid, Glutamic Acid, or C-terminus).

  • Protein Preparation: Prepare the protein (e.g., an antibody) in a suitable amine-free buffer, such as MES (2-(N-morpholino)ethanesulfonic acid) buffer, at pH 6.0. A typical concentration is 5-10 mg/mL.

  • Carboxyl Group Activation: Add a 50-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a 100-fold molar excess of N-hydroxysuccinimide (NHS) to the protein solution. Incubate for 15 minutes at room temperature to activate the carboxyl groups, forming a semi-stable NHS ester.

  • Linker Conjugation: Immediately add a 200-fold molar excess of the amine-linker (e.g., 2-(2-Aminoethoxy)acetamide hydrochloride, pre-dissolved in the same buffer and pH-adjusted if necessary). Allow the reaction to proceed for 2 hours at room temperature with gentle mixing. The primary amine on the linker will react with the NHS ester to form a stable amide bond.

  • Quenching and Purification: Quench the reaction by adding a small molecule amine, such as hydroxylamine or Tris buffer, to a final concentration of 50 mM. Purify the resulting conjugate from excess reagents and unconjugated linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) with a suitable buffer (e.g., PBS, pH 7.4).

Workflow for Characterization of Bioconjugates

Confirming the successful synthesis and purity of a bioconjugate is a multi-step process.

G start Synthesized Bioconjugate sec Purification (SEC/TFF) start->sec sds Purity & MW Shift (SDS-PAGE) sec->sds hic Hydrophobicity Profile (HIC-HPLC) sec->hic ms Mass Confirmation & DAR (Mass Spectrometry) sec->ms end Characterized Conjugate sds->end hic->end ms->end

Diagram 4: A typical experimental workflow for the purification and characterization of a bioconjugate.
  • Purity and Molecular Weight Shift (SDS-PAGE): Compare the purified conjugate to the unconjugated starting protein. A successful conjugation will show a shift to a higher molecular weight, and the final product should appear as a clean band, indicating high purity.

  • Aggregation and Purity (SEC-HPLC): Size-Exclusion High-Performance Liquid Chromatography is used to assess the percentage of high molecular weight aggregates. A successful conjugate should have a low percentage of aggregation (<5%) and elute as a single major peak.[3]

  • Drug-to-Antibody Ratio (DAR) and Mass Confirmation: For ADCs, Hydrophobic Interaction Chromatography (HIC) can resolve species with different numbers of conjugated payloads. For precise mass confirmation and DAR determination, Mass Spectrometry (LC-MS) of the intact or deglycosylated and reduced antibody is the gold standard.

Conclusion

The distinction between 2-(2-Aminoethoxy)acetamide hydrochloride and standard PEG linkers is one of specificity versus versatility. 2-(2-Aminoethoxy)acetamide hydrochloride is not a competitor to the PEG linker platform but rather a specific, discrete tool within the broader family of hydrophilic spacers. It is a building block chosen for its defined, minimal structure when the primary goal is simple covalent linkage without significant alteration of the bioconjugate's physicochemical properties.

In contrast, standard PEG linkers are sophisticated engineering tools. Their length, architecture, and functionality are deliberately chosen to solve critical challenges in drug development, such as poor solubility, rapid clearance, and the need for controlled payload release. The expert selection of a linker requires a deep understanding of the desired final properties of the conjugate, ensuring that this molecular bridge is perfectly tailored to its therapeutic mission.

References

  • Sathish, M., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC. [Link]

  • CD Biosynsis. Custom PEG Linker Synthesis Services. [Link]

  • ResearchGate. Synthesis and conjugation strategies of alkyne-functionalized PEG. [Link]

  • ResearchGate. Structures of the PEG-linkers: the linear PEG linker MAL24PS and the...[Link]

  • ResearchGate. Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker...[Link]

  • Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]

  • NJ Bio, Inc. Linkers for ADCs. [Link]

  • Pasut, G., et al. (2021, September 10). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. PubMed. [Link]

  • American Elements. 2-(2-aminoethoxy)acetamide hydrochloride. [Link]

  • The Royal Society of Chemistry. (2021, December 22). Chapter 3: Linker Design and Impact on ADC Properties. [Link]

  • PubChem. 2-(2-aminoethoxy)acetamide hydrochloride. [Link]

  • DeForest, C. A., & Tirrell, D. A. (2015). Advances in Bioconjugation. PMC. [Link]

  • Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. [Link]

Sources

Exploratory

The Versatile (Aminoethoxy)acetamide Scaffold: A Technical Primer for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Flexible Building Block In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that off...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Flexible Building Block

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and the potential for diverse biological activity is perpetual.[1][2] 2-(2-Aminoethoxy)acetamide hydrochloride, a seemingly simple molecule, represents a versatile building block with significant potential in drug discovery and development. While not a widely recognized therapeutic agent in itself, its constituent parts—an amino group, an ethylene glycol-like spacer, and an acetamide moiety—are all features that medicinal chemists frequently employ to construct more complex and potent drug candidates.[3][4] This technical guide will delve into the core attributes of the (aminoethoxy)acetamide scaffold, exploring its synthesis, potential applications, and the strategic considerations for its incorporation into modern drug design.

Core Chemical Attributes and Synthesis

The fundamental structure of 2-(2-aminoethoxy)acetamide combines a primary amine, an ether linkage, and a primary amide. The hydrochloride salt form enhances its solubility in aqueous media, a favorable characteristic for a synthetic starting material.

PropertyValueSource
Chemical Formula C4H11ClN2O2[5]
Molecular Weight 154.6 g/mol [5]
Appearance Powder[5]
Storage Temperature Room Temperature[5]

The synthesis of related and more complex (aminoethoxy)acetamide derivatives often involves multi-step procedures. For instance, the synthesis of derivatives of the closely related [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) can be achieved through various routes, often starting from commercially available materials like 2-[2-(2-chloroethoxy)ethoxy]-ethanol.[6][7] These synthetic strategies can be adapted for the synthesis of a variety of (aminoethoxy)acetamide analogs, allowing for the introduction of diverse functional groups.

A general synthetic workflow for utilizing such a scaffold might proceed as follows:

G A 2-(2-Aminoethoxy)acetamide Hydrochloride (Starting Material) B Protection of the Primary Amine (e.g., Boc, Fmoc) A->B Standard protecting group chemistry C Functionalization of the Acetamide Nitrogen or α-carbon B->C Alkylation, acylation, or other modifications D Deprotection of the Primary Amine C->D Acidic or basic conditions E Coupling to a Molecule of Interest (e.g., Pharmacophore) D->E Amide bond formation, reductive amination, etc. F Final Compound E->F

Caption: A generalized workflow for the synthetic elaboration of the 2-(2-aminoethoxy)acetamide scaffold.

The Role of the (Aminoethoxy)acetamide Scaffold in Medicinal Chemistry

The true value of the 2-(2-aminoethoxy)acetamide moiety lies in its application as a versatile linker or spacer in the design of more complex therapeutic agents. Its inherent properties can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

Enhancing Hydrophilicity and Modulating Physicochemical Properties

The presence of the ether linkage and the terminal amide and amine groups imparts a degree of hydrophilicity. This can be a crucial feature in drug design, as it can improve aqueous solubility, a key factor for oral bioavailability and formulation. By incorporating this scaffold, medicinal chemists can fine-tune the overall lipophilicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

A Flexible Linker for Bioconjugation and PROTACs

The linear and flexible nature of the (aminoethoxy)acetamide structure makes it an ideal candidate for use as a linker in various bioconjugation applications. For example, it could be employed to connect a targeting moiety (like an antibody or a small molecule ligand) to a payload (such as a cytotoxic drug in an antibody-drug conjugate).

Furthermore, in the burgeoning field of targeted protein degradation, this scaffold could serve as a component of the linker in a Proteolysis Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The length and flexibility of the linker are critical for optimal ternary complex formation and degradation efficacy.

G cluster_0 PROTAC Molecule cluster_1 Cellular Machinery A Target-Binding Ligand B 2-(2-Aminoethoxy)acetamide -based Linker A->B D Target Protein A->D Binds to C E3 Ligase-Binding Ligand B->C E E3 Ubiquitin Ligase C->E Binds to E->D Induces Ubiquitination and Degradation

Caption: Conceptual application of the (aminoethoxy)acetamide scaffold as a linker in a PROTAC.

The Acetamide Moiety: A Privileged Structure in Drug Design

The acetamide functional group is a common feature in a vast number of approved drugs and clinical candidates.[3][4] Its prevalence stems from its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. The amide bond is also relatively stable to metabolic degradation, contributing to a longer in vivo half-life.

Acetamide derivatives have been explored for a wide range of biological activities, including as anti-inflammatory agents (e.g., COX-2 inhibitors), anticancer agents, and antimicrobials.[3][8][9] Therefore, the incorporation of the (aminoethoxy)acetamide scaffold not only provides a means to modulate physicochemical properties but also introduces a well-established pharmacophoric element.

Experimental Protocols

General Procedure for N-Acylation of 2-(2-Aminoethoxy)acetamide with a Carboxylic Acid
  • Dissolution: Dissolve 2-(2-aminoethoxy)acetamide hydrochloride (1 equivalent) and the carboxylic acid of interest (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), to the reaction mixture to neutralize the hydrochloride salt and the carboxylic acid.

  • Coupling Agent: Add a peptide coupling reagent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-(2-aminoethoxy)acetamide hydrochloride and its derivatives. It is classified as an irritant, causing skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.[10]

Conclusion

2-(2-Aminoethoxy)acetamide hydrochloride is a valuable and versatile building block for medicinal chemists. Its straightforward structure, favorable physicochemical properties, and the presence of the privileged acetamide moiety make it a strategic choice for incorporation into a wide array of drug discovery programs. From its role in modulating solubility and ADME profiles to its potential as a flexible linker in sophisticated therapeutic modalities like PROTACs, the (aminoethoxy)acetamide scaffold offers a reliable and adaptable tool for the design and synthesis of next-generation therapeutics. As the demand for more complex and targeted therapies grows, the utility of such fundamental building blocks will undoubtedly continue to expand.

References

  • Angene Chemical. (2021, May 1).
  • American Elements. (n.d.). 2-(2-aminoethoxy)acetamide hydrochloride | CAS 1394042-67-1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Patsnap. (2022, January 7). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid.
  • ResearchGate. (n.d.). Collection of biologically active compounds similar to scaffold 1.... Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminooxy)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity of compounds 30003-30007 and 40003-40007. The experiments were performed in triplicate. Retrieved from [Link]

  • Galaxy Publication. (2023, April 28). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of new 2-(alkylamino)acetamides. Retrieved from [Link]

  • Archives of Pharmacy Practice. (2023, April 15). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved from [Link]

  • PubMed. (2010, January 15). Novel TACE inhibitors in drug discovery: a review of patented compounds. Retrieved from [Link]

  • MDPI. (2025, March 27). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

  • MDPI. (2025, February 14). Feature Reviews in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Hypha publishes review article on the impact of metabolism in drug discovery. Retrieved from [Link]

  • Domainex. (2022, March 10). Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process and achieve previously challenging reactions. Retrieved from [Link]

  • PubMed. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]ncbi.nlm.nih.gov/32861748/)

Sources

Foundational

An In-depth Technical Guide to 2-(2-Aminoethoxy)acetamide Hydrochloride: A Bifunctional Linker for Chemical Biology and Drug Development

This guide provides a comprehensive technical overview of 2-(2-Aminoethoxy)acetamide hydrochloride, a versatile heterobifunctional linker molecule. The content herein is structured to deliver not just data, but actionabl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(2-Aminoethoxy)acetamide hydrochloride, a versatile heterobifunctional linker molecule. The content herein is structured to deliver not just data, but actionable insights for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical properties, propose a logical synthetic pathway based on established chemical principles, and explore its strategic application in modern bioconjugation chemistry.

Core Molecular Identifiers and Properties

Precise identification is the cornerstone of reproducible science. 2-(2-Aminoethoxy)acetamide hydrochloride is a relatively simple yet powerful building block, characterized by a primary amine and a primary amide, separated by an ethylene glycol-like spacer. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 2-(2-aminoethoxy)acetamide;hydrochloride[1]
CAS Number 1394042-67-1[1]
Molecular Formula C₄H₁₁ClN₂O₂[1]
Molecular Weight 154.6 g/mol [1]
Canonical SMILES C(COCC(=O)N)N.Cl[1]
InChIKey JDEYEHFYEZOKIR-UHFFFAOYSA-N[1]
Appearance Powder[1]
Predicted XlogP -1.9[2]
Storage Temperature Room Temperature[1]

The structure features two key functional groups: a primary amine (pKa ~9-10) and a primary amide. This dual functionality is critical to its role as a linker, allowing for orthogonal or sequential conjugation strategies. The hydrophilic ether linkage contributes to a negative predicted LogP value, suggesting good aqueous solubility, a desirable trait for biological applications to prevent aggregation of the final conjugate.[2][3]

Strategic Synthesis Pathway: A Field-Proven Approach

While specific, peer-reviewed synthetic procedures for 2-(2-Aminoethoxy)acetamide hydrochloride are not extensively detailed in public literature, a robust and logical pathway can be constructed from well-established organic chemistry principles and analogous syntheses.[4][5] The following proposed synthesis is designed for efficiency, high yield, and accessibility of starting materials.

Causality Behind the Synthetic Design:

The strategy hinges on a two-step process starting from the commercially available and inexpensive 2-(2-aminoethoxy)ethanol.

  • Protection and Activation: The primary amine of the starting material is significantly more nucleophilic than the hydroxyl group. To selectively form the amide bond, the amine must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in neutral to basic conditions and its clean, acid-labile deprotection mechanism.[6] The hydroxyl group is then converted to a more reactive leaving group, such as a tosylate, to facilitate the subsequent nucleophilic substitution.

  • Amide Formation and Deprotection: The activated intermediate undergoes amidation, followed by the removal of the Boc protecting group under acidic conditions, which simultaneously forms the final hydrochloride salt.

Proposed Experimental Protocol:

Step 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (2)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-aminoethoxy)ethanol (1) (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA).

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the Boc-protected intermediate (2) , which can be purified by column chromatography if necessary.

Step 2: Activation of the Hydroxyl Group (Hypothetical)

This step is inferred from standard organic transformations.

  • Reaction Setup: Dissolve the alcohol (2) (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Activation: Cool to 0 °C and add triethylamine (1.5 eq) followed by dropwise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).

  • Reaction: Stir at 0 °C for 1 hour and then at room temperature until TLC indicates consumption of the starting material.

  • Workup: Quench the reaction with water and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the tosylated intermediate.

Step 3: Synthesis of 2-(2-(tert-butoxycarbonylamino)ethoxy)acetamide (3)

  • Amidation: Dissolve the tosylated intermediate from the previous step in a polar aprotic solvent like dimethylformamide (DMF) and add an excess of aqueous ammonia or an ammonium salt.

  • Reaction: Heat the reaction mixture gently (e.g., 50-60 °C) and stir until the reaction is complete, as monitored by TLC.

  • Workup and Isolation: Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the protected acetamide (3) .

Step 4: Deprotection and Salt Formation to Yield 2-(2-Aminoethoxy)acetamide hydrochloride (4)

  • Deprotection: Dissolve the Boc-protected acetamide (3) in a suitable solvent like dioxane or methanol.

  • Acidification: Add an excess of a solution of hydrochloric acid in dioxane (e.g., 4M) or acetyl chloride in methanol.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as the hydrochloride salt.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-(2-Aminoethoxy)acetamide hydrochloride (4) .

Synthesis_Pathway A 2-(2-aminoethoxy)ethanol (1) R1 Boc₂O, Base DCM A->R1 B tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (2) R2 1. TsCl, Base 2. NH₃ B->R2 C 2-(2-(tert-butoxycarbonylamino)ethoxy)acetamide (3) R3 HCl in Dioxane C->R3 D 2-(2-Aminoethoxy)acetamide hydrochloride (4) R1->B R2->C R3->D

Caption: Proposed synthesis of 2-(2-Aminoethoxy)acetamide hydrochloride.

Structural Characterization: Expected Spectroscopic Signatures

Table 2: Predicted Spectroscopic Data for 2-(2-Aminoethoxy)acetamide (Free Base)

TechniqueFeaturePredicted Chemical Shift / WavenumberRationale / Assignment
¹H NMR Triplet~2.9-3.1 ppm-CH₂-NH₂
Triplet~3.5-3.7 ppm-O-CH₂-CH₂-NH₂
Triplet~3.6-3.8 ppm-O-CH₂-C(O)NH₂
Singlet~4.0-4.2 ppm-O-CH₂-C(O)NH₂
Broad Singlets~7.0-7.8 ppm-C(O)NH₂
¹³C NMR Aliphatic C~40-42 ppm-CH₂-NH₂
Aliphatic C~68-72 ppmEther Linkage Carbons (-O-CH₂-)
Aliphatic C~70-73 ppm-O-CH₂-C(O)NH₂
Carbonyl C~172-175 ppm-C(O)NH₂
FTIR Broad Stretch3100-3400 cm⁻¹N-H stretching (amine and amide)
Stretch2850-2950 cm⁻¹C-H stretching (aliphatic)
Strong Stretch~1650-1680 cm⁻¹C=O stretching (Amide I band)
Bend~1590-1640 cm⁻¹N-H bending (Amide II band)
Strong Stretch~1100 cm⁻¹C-O-C stretching (ether)
Mass Spec (ESI+) [M+H]⁺m/z 119.08C₄H₁₁N₂O₂⁺

Note: In the hydrochloride salt, the amine protons (-NH₃⁺) would appear further downfield in the ¹H NMR spectrum and may be broadened due to exchange.

Applications in Bioconjugation and Drug Discovery

The primary utility of 2-(2-Aminoethoxy)acetamide hydrochloride lies in its role as a heterobifunctional, hydrophilic linker.[3] Such linkers are fundamental components in the construction of complex biomolecules like Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various labeled probes.[11][12]

The Logic of Application:

The molecule's two distinct functional groups—the primary amine and the primary amide—allow for selective, sequential reactions.

  • The Amine Terminus: The primary amine serves as a potent nucleophile. It can be readily coupled to carboxylic acids (using carbodiimide chemistry, e.g., EDC/NHS), activated esters (e.g., NHS esters), or isothiocyanates to form stable amide or thiourea bonds, respectively. This end is typically used to attach the linker to a payload, a dye, or another small molecule.[13]

  • The Amide Terminus: While the amide itself is generally unreactive, it serves as a stable, hydrophilic spacer. In many applications, the acetamide moiety is part of a larger functional group that is attached to the biomolecule. For instance, a haloacetamide (e.g., iodoacetamide or bromoacetamide) derivative can be synthesized, which then selectively reacts with thiol groups on cysteine residues of proteins or peptides to form a stable thioether bond.[]

Linker_Application cluster_0 Step 1: Payload Attachment cluster_1 Step 2: Biomolecule Conjugation Linker H₂N-CH₂CH₂-O-CH₂C(O)NH₂ Primary Amine Primary Amide ModLinker Payload-NH-C(O)-CH₂-O-CH₂CH₂-NH-C(O)-CH₂-I Iodoacetamide Derivative Linker->ModLinker Hypothetical Functionalization Payload Payload Molecule (e.g., Drug, Fluorophore) with -COOH or NHS-ester Payload->Linker:f0 Amide Bond Formation (EDC/NHS Chemistry) Biomolecule Biomolecule (e.g., Antibody, Peptide) with Cysteine (-SH) ModLinker->Biomolecule Thioether Bond Formation (Thiol-Maleimide/Haloacetyl Chemistry)

Caption: Strategic use as a heterobifunctional linker in bioconjugation.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, verified Safety Data Sheet (SDS) for CAS 1394042-67-1 is not widely published, a risk assessment can be conducted based on the known hazards of related acetamide and amine hydrochloride compounds.

  • Hazard Classification (Anticipated): Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[5]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide provides a robust framework for understanding and utilizing 2-(2-Aminoethoxy)acetamide hydrochloride. By combining established data with scientifically sound chemical principles, researchers can confidently incorporate this versatile linker into their discovery and development workflows.

References

  • American Elements. (n.d.). 2-(2-aminoethoxy)acetamide hydrochloride. Retrieved March 11, 2026, from [Link]

  • Epton, R., & Wellings, D. A. (2006). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (U.S. Patent No. 7,038,078B2). U.S.
  • PubChem. (n.d.). 2-(2-aminoethoxy)acetamide. Retrieved March 11, 2026, from [Link]

  • Krakowiak, K. E., & Bradshaw, J. S. (1991). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses, 70, 129. [Link]

  • CAS Common Chemistry. (n.d.). N-(4-Nitrophenyl)acetamide. Retrieved March 11, 2026, from [Link]

  • Sattar, A., et al. (2021). Synthesis of 2-(2-aminoethoxy) ethanol (U.S. Patent No. US20210040029A1). U.S.
  • Patsnap. (2022). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Eureka. [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino.... Retrieved March 11, 2026, from [Link]

  • SpiroChem. (n.d.). Other Bioconjugates And Chemical Biology. Retrieved March 11, 2026, from [Link]

  • Samieipour, F., et al. (2026). Recent developments in bioconjugation: From strategies to design and clinical applications.
  • ResearchGate. (n.d.). Table 1. Physical properties of TNT and DNAN. Retrieved March 11, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000825 Acetamide. Retrieved March 11, 2026, from [Link]

  • Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(xi), 37-47.
  • Data.gov. (2025). Substance 864542: MLS000042001. Retrieved March 11, 2026, from [Link]

  • ATB (Automated Topology Builder). (n.d.). Acetamide. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetamide. Retrieved March 11, 2026, from [Link]

  • Fadda, A. A., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 28(21), 7305.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 2-(2-Aminoethoxy)acetamide Hydrochloride Derivatives

Abstract This document provides a comprehensive, three-step protocol for the synthesis of 2-(2-Aminoethoxy)acetamide hydrochloride, a valuable bifunctional linker used in chemical biology and drug development. The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 2-(2-Aminoethoxy)acetamide hydrochloride, a valuable bifunctional linker used in chemical biology and drug development. The synthetic strategy is built upon a robust and scalable chemical sequence involving amine protection, etherification, and subsequent deprotection. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible outcomes. The protocol's trustworthiness is established through clear explanations for each procedural choice and validation through common analytical methods.

Introduction and Scientific Background

2-(2-Aminoethoxy)acetamide and its derivatives are important hydrophilic linkers that incorporate both a primary amine and a primary amide functional group. This unique structure allows for orthogonal conjugation strategies, making them highly useful in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and various molecular probes. The primary amine serves as a nucleophilic handle for conjugation, while the acetamide moiety enhances hydrophilicity, which can improve the pharmacokinetic properties of the final conjugate.

The synthesis protocol detailed herein follows a logical and field-proven pathway:

  • Protection of the Primary Amine: The synthesis commences with the selective protection of the more nucleophilic amino group of 2-(2-aminoethoxy)ethanol using a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1][]

  • Williamson Ether Synthesis: The hydroxyl group of the Boc-protected intermediate is then deprotonated to form an alkoxide, which subsequently undergoes a nucleophilic substitution reaction with 2-chloroacetamide. This step efficiently constructs the core ether linkage of the target molecule.

  • Acid-Mediated Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group using a solution of hydrochloric acid. This not only liberates the primary amine but also concurrently forms the stable hydrochloride salt, which improves handling and shelf-life.[3]

This application note provides a self-validating system, where the successful synthesis of the final product relies on the careful execution and purification of each intermediate step.

Overall Synthetic Workflow

The complete three-step synthesis is outlined below. The workflow is designed to be linear and efficient, with each step setting the stage for the next transformation.

Synthesis_Workflow Start Start: 2-(2-Aminoethoxy)ethanol Step1 Step 1: Boc Protection Start->Step1 Intermediate1 Intermediate 1: tert-butyl [2-(2-hydroxyethoxy)ethyl]carbamate Step1->Intermediate1 (Boc)₂O, THF Step2 Step 2: Williamson Ether Synthesis Intermediate1->Step2 Intermediate2 Intermediate 2: tert-butyl (2-(2-amino-2-oxoethoxy)ethyl)carbamate Step2->Intermediate2 1. NaH, THF 2. 2-Chloroacetamide Step3 Step 3: Deprotection & Salt Formation Intermediate2->Step3 End Final Product: 2-(2-Aminoethoxy)acetamide hydrochloride Step3->End 4M HCl in Dioxane

Figure 1: High-level workflow for the synthesis of 2-(2-Aminoethoxy)acetamide hydrochloride.

Detailed Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium hydride (NaH) is a water-reactive and flammable solid. Handle it under an inert atmosphere (e.g., nitrogen or argon) and quench it carefully.

  • Thionyl chloride and strong acids like HCl are corrosive and toxic. Handle with extreme care.[4]

  • Organic solvents are flammable. Avoid open flames.

Part 1: Synthesis of tert-butyl [2-(2-hydroxyethoxy)ethyl]carbamate (Intermediate 1)

Rationale: This step protects the primary amine to prevent it from reacting in the subsequent etherification step. Di-tert-butyl dicarbonate ((Boc)₂O) is an ideal reagent for this purpose, reacting selectively with the more nucleophilic amine over the hydroxyl group.[5]

Materials:

  • 2-(2-Aminoethoxy)ethanol (CAS: 111-41-1)

  • Di-tert-butyl dicarbonate ((Boc)₂O, CAS: 24424-99-5)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-(2-aminoethoxy)ethanol (1.0 eq).

  • Dissolve it in anhydrous THF (approx. 0.5 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a clear oil. The product is often pure enough for the next step without further purification.[6]

Part 2: Synthesis of tert-butyl (2-(2-amino-2-oxoethoxy)ethyl)carbamate (Intermediate 2)

Rationale: This is a classic Williamson ether synthesis. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the primary alcohol, forming a sodium alkoxide. This potent nucleophile then displaces the chloride from 2-chloroacetamide in an Sₙ2 reaction to form the desired C-O bond. Anhydrous conditions are critical as NaH reacts violently with water.

Materials:

  • Intermediate 1 (from Part 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (CAS: 7646-69-7)

  • 2-Chloroacetamide (CAS: 79-07-2)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Carefully wash sodium hydride (1.2 eq) with hexanes under an inert atmosphere to remove the mineral oil, and suspend the washed NaH in anhydrous THF in a flame-dried, three-neck flask.

  • Cool the suspension to 0 °C.

  • Add a solution of Intermediate 1 (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.

  • Add 2-chloroacetamide (1.1 eq) portion-wise to the reaction mixture.

  • Heat the reaction to 50 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield Intermediate 2 as a white solid or viscous oil.

Part 3: Synthesis of 2-(2-Aminoethoxy)acetamide hydrochloride (Final Product)

Rationale: The Boc group is acid-labile. A strong acid like HCl protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7] Using a solution of HCl in an organic solvent like dioxane allows for the direct precipitation of the amine hydrochloride salt, simplifying isolation.

Materials:

  • Intermediate 2 (from Part 2)

  • 4M Hydrochloric acid in 1,4-dioxane (CAS: 7647-01-0 in 123-91-1)

  • Diethyl ether

Procedure:

  • Dissolve Intermediate 2 (1.0 eq) in a minimal amount of 1,4-dioxane or methanol.

  • To this solution, add 4M HCl in dioxane (4-5 eq) at room temperature.

  • Stir the mixture for 2-4 hours. A white precipitate should form during this time.

  • Monitor the deprotection by TLC until Intermediate 2 is fully consumed.

  • Once complete, add diethyl ether to the slurry to further precipitate the product and reduce its solubility.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under high vacuum to obtain 2-(2-Aminoethoxy)acetamide hydrochloride.

Quantitative Data Summary

The following table provides an example of the expected quantities and yields for a representative synthesis.

StepCompoundMol. Wt. ( g/mol )Starting AmountMolar Equiv.ProductYield (Typical)
12-(2-Aminoethoxy)ethanol105.145.00 g (47.5 mmol)1.0Intermediate 190-98%
(Boc)₂O218.2510.9 g (49.9 mmol)1.05
2Intermediate 1205.259.25 g (45.1 mmol)1.0Intermediate 265-75%
NaH (60%)40.002.16 g (54.1 mmol)1.2
2-Chloroacetamide93.514.64 g (49.6 mmol)1.1
3Intermediate 2262.318.50 g (32.4 mmol)1.02-(2-Aminoethoxy)acetamide hydrochloride95-100%
4M HCl in Dioxane36.4632.4 mL (129.6 mmol)4.0

Mechanistic Rationale Diagram

The logic behind the key chemical transformations is illustrated below, highlighting the role of protection, activation, and deprotection.

Mechanistic_Rationale cluster_0 Protection Phase cluster_1 Functionalization Phase cluster_2 Deprotection Phase P1 Start with bifunctional R-NH₂ and R-OH P2 Selectively protect more nucleophilic amine with Boc group P1->P2 (Boc)₂O P3 Result: R-NHBoc and free R-OH P2->P3 F1 Activate hydroxyl group into a nucleophile (alkoxide) P3->F1 Intermediate 1 F2 React with electrophile (2-Chloroacetamide) F1->F2 NaH F3 Result: Formation of desired ether linkage F2->F3 Sₙ2 Reaction D1 Introduce strong acid (HCl) F3->D1 Intermediate 2 D2 Acid-labile Boc group is cleaved D1->D2 Acidolysis D3 Result: Free amine is liberated and protonated, forming hydrochloride salt D2->D3

Figure 2: Rationale behind the multi-step synthetic sequence.

References

  • WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines . International Journal of Pharmaceutical Sciences Review and Research, 2015. [Link]

  • 2-(2-aminoethoxy)acetamide hydrochloride | CAS 1394042-67-1 . American Elements. [Link]

  • 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7) . Organic Syntheses Procedure. [Link]

  • CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • How can we do the deprotection of boc-amino acids using hcl? . ResearchGate, 2016. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . PMC, 2020. [Link]

  • Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential . ResearchGate. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity . PMC. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Publishing, 2020. [Link]

Sources

Application

Application Note: Optimal Reaction Conditions for 2-(2-Aminoethoxy)acetamide Hydrochloride Amide Coupling

Introduction & Scope 2-(2-Aminoethoxy)acetamide is a highly valuable, short, hydrophilic PEG-like linker (PEG2) featuring a reactive primary amine and a terminal primary amide. It is widely utilized in bioconjugation, PR...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-(2-Aminoethoxy)acetamide is a highly valuable, short, hydrophilic PEG-like linker (PEG2) featuring a reactive primary amine and a terminal primary amide. It is widely utilized in bioconjugation, PROTAC synthesis, and the development of targeted therapeutics to enhance aqueous solubility and optimize pharmacokinetic profiles[1].

Because the aliphatic amine is highly reactive and prone to degradation or self-condensation, it is commercially supplied as a stable hydrochloride salt (CAS 1394042-67-1). This salt form introduces a critical stoichiometric variable into amide coupling workflows: the amine must be liberated (free-based) in situ using a non-nucleophilic base before it can act as a nucleophile. This application note provides authoritative, field-proven methodologies for optimizing the amide coupling of 2-(2-Aminoethoxy)acetamide hydrochloride with carboxylic acids.

Mechanistic Insights & Reagent Causality (E-E-A-T)

Successful amide bond formation with a hydrochloride salt requires a precise orchestration of deprotonation, activation, and nucleophilic attack. Understanding the causality behind reagent selection prevents common failure modes such as incomplete conversion, racemization, or difficult purifications.

The Role of the Base: Why DIPEA?

The choice of base is arguably the most critical parameter when working with amine hydrochlorides.

  • Neutralization & Deprotonation: The base must perform two distinct roles: (1) deprotonate the carboxylic acid to form a reactive carboxylate anion, and (2) neutralize the HCl salt of 2-(2-aminoethoxy)acetamide to liberate the free primary amine[2].

  • Sterics and Nucleophilicity: N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the industry standard. With an aqueous pKa of ~10.1, it is sufficiently basic to drive both deprotonation events[3]. More importantly, its bulky isopropyl groups render it non-nucleophilic, preventing it from attacking the activated ester intermediate.

  • Why not Pyridine or TEA? Pyridine is too weakly basic and highly nucleophilic, which can poison activating agents like HATU[4]. Triethylamine (TEA) is less sterically hindered than DIPEA and has been shown to induce racemization in sensitive chiral carboxylic acids during scale-up[3].

Coupling Agent Selection: HATU vs. EDC

Because 2-(2-aminoethoxy)acetamide imparts significant hydrophilicity to the final product, the choice of coupling agent dictates the downstream purification strategy.

  • HATU: Provides the fastest reaction kinetics and highest yields, especially for sterically hindered acids. It generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester[3]. However, its byproduct (tetramethylurea) requires thorough aqueous washing.

  • EDC / HOBt (or NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly effective for synthesizing polar molecules because its urea byproduct is water-soluble and easily removed via mild acidic aqueous workup[1].

Quantitative Reagent Matrix

The following table summarizes the optimal stoichiometry and conditions based on the chosen coupling chemistry.

Coupling SystemSolventBase (DIPEA) EquivalentsPre-activation TimeByproduct Removal StrategyBest Use Case
HATU Anhydrous DMF3.0 – 4.0 eq15 – 30 minBrine/LiCl aqueous wash or ChromatographySterically hindered acids; low reactivity substrates.
EDC·HCl / HOBt DCM or DMF3.0 – 4.0 eq10 – 15 minAcidic aqueous wash (e.g., 5% Citric Acid)Standard couplings; highly water-soluble final products.
T3P (50% in EtOAc)EtOAc or DCM3.0 – 4.0 eq0 – 5 minSimple water washLarge-scale synthesis; highly polar products.

Note: The 3.0 - 4.0 equivalents of DIPEA account for: 1.0 eq to neutralize the amine·HCl, 1.0 eq to deprotonate the carboxylic acid, and 1.0-2.0 eq excess to drive the reaction kinetics.

Experimental Workflows & Logical Architecture

The sequence of addition is critical. Adding the amine salt before the acid is fully activated can lead to sluggish kinetics, while adding the base too late prevents the formation of the active ester.

Workflow Step1 1. Acid Activation Mix Carboxylic Acid + Coupling Agent in DMF Step2 2. Base Addition Add DIPEA (1.5 eq) to deprotonate acid Step1->Step2 Step3 3. Active Ester Formation Stir 15-30 min at Room Temp Step2->Step3 Step5 5. Nucleophilic Coupling Combine and stir 2-12 hours Step3->Step5 Active ester ready Step4 4. Amine Preparation 2-(2-Aminoethoxy)acetamide·HCl + DIPEA (1.5 eq) Step4->Step5 Free amine generated in situ Step6 6. Workup & Purification Aqueous wash to remove byproducts Step5->Step6

Caption: Logical workflow for amide coupling utilizing in situ free-basing of the amine hydrochloride salt.

Detailed Step-by-Step Protocols

Protocol A: High-Efficiency Coupling using HATU/DIPEA

This protocol is a self-validating system designed for maximum yield with unreactive or sterically hindered carboxylic acids[2][4].

Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 eq)

  • 2-(2-Aminoethoxy)acetamide hydrochloride (1.1 mmol, 1.1 eq)

  • HATU (1.1 mmol, 1.1 eq)

  • DIPEA (3.5 mmol, 3.5 eq)

  • Anhydrous DMF (10 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon). Water is detrimental to the active HOAt ester[4].

  • Acid Dissolution: Dissolve the Carboxylic Acid (1.0 eq) in 5 mL of anhydrous DMF.

  • Activation: Add HATU (1.1 eq) to the solution, followed immediately by DIPEA (1.5 eq). Stir the mixture at room temperature for 15–30 minutes to ensure complete formation of the active ester. The solution may turn pale yellow.

  • Amine Free-Basing: In a separate vial, suspend 2-(2-Aminoethoxy)acetamide hydrochloride (1.1 eq) in 5 mL of anhydrous DMF. Add DIPEA (2.0 eq) and sonicate briefly until the salt is fully dissolved, indicating the liberation of the free amine.

  • Coupling: Dropwise, add the free-based amine solution to the activated acid mixture.

  • Monitoring: Stir at room temperature for 2–12 hours. Monitor the disappearance of the active ester via LC-MS or TLC.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 20 mL) to remove DMF, saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Aqueous-Friendly Coupling using EDC/HOBt

Ideal when the resulting PEGylated amide is highly polar and risks being lost in the aqueous layer during aggressive organic extractions[1].

Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 eq)

  • 2-(2-Aminoethoxy)acetamide hydrochloride (1.1 mmol, 1.1 eq)

  • EDC·HCl (1.2 mmol, 1.2 eq)

  • HOBt (1.2 mmol, 1.2 eq)

  • DIPEA (3.5 mmol, 3.5 eq)

  • Anhydrous DCM or DMF (10 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) and HOBt (1.2 eq) in 5 mL of DCM (use DMF if solubility is poor). Add EDC·HCl (1.2 eq) and DIPEA (1.5 eq). Stir for 15 minutes at room temperature.

  • Amine Addition: Add 2-(2-Aminoethoxy)acetamide hydrochloride (1.1 eq) directly to the reaction flask as a solid, followed immediately by the remaining DIPEA (2.0 eq) to neutralize the HCl salt in situ.

  • Reaction: Stir at room temperature overnight (approx. 12 hours).

  • Workup: Dilute with DCM (30 mL). Wash the organic layer with 5% Citric Acid (20 mL) to remove unreacted amine and the EDC urea byproduct. Wash with saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Purification: If the product is highly water-soluble and partitions into the aqueous layer, skip the aqueous wash and directly concentrate the reaction mixture, followed by purification via reverse-phase column chromatography (C18).

Troubleshooting & Optimization

  • Incomplete Conversion / Unreacted Acid: Usually caused by insufficient base. The hydrochloride salt of the amine consumes 1.0 equivalent of DIPEA. If the reaction stalls, verify the pH of the reaction mixture by spotting it on wet pH paper; it should be distinctly basic (pH > 8). Add an additional 1.0 eq of DIPEA if necessary.

  • Formation of Guanidinium Byproducts (with HATU): If the amine is added too slowly or the acid is highly sterically hindered, the free amine can attack the HATU reagent directly, forming a stable guanidinium byproduct. To prevent this, ensure the acid is fully pre-activated for 30 minutes before introducing the amine[3].

  • Poor Product Recovery: 2-(2-Aminoethoxy)acetamide adds significant polarity. If yields are low after an aqueous workup, the product is likely trapped in the aqueous phase. Back-extract the aqueous layer with a highly polar organic solvent (e.g., 10% Methanol in DCM or 1-Butanol), or switch to a lyophilization and direct reverse-phase purification strategy.

References

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 2022. Available at:[Link]

  • ResearchGate. "Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?" Q&A Forum, 2018. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications, 2016. Available at:[Link]

Sources

Method

Application Note: Advanced Bioconjugation and Capping Strategies Using 2-(2-Aminoethoxy)acetamide Hydrochloride

Executive Summary & Chemical Rationale In the development of Antibody-Drug Conjugates (ADCs), nanoparticle formulations, and functionalized biomaterials, the selection of capping agents and short linkers dictates the phy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the development of Antibody-Drug Conjugates (ADCs), nanoparticle formulations, and functionalized biomaterials, the selection of capping agents and short linkers dictates the physicochemical stability of the final construct. 2-(2-Aminoethoxy)acetamide hydrochloride (AEAA-HCl) is a highly specialized, ultra-short PEG-like linker (PEG1-amide) designed to address the shortcomings of traditional quenching and blocking agents.

The causality behind AEAA's utility lies in its bifunctional asymmetry:

  • The Primary Amine : Serves as a highly reactive nucleophile for chemical amidation (e.g., quenching NHS esters) or as an acyl acceptor for enzymatic conjugation .

  • The Terminal Primary Amide : Unlike carboxylates or hydroxyls, the primary amide is essentially inert under physiological conditions. It provides a neutral, hydrophilic hydration sphere that prevents protein aggregation without altering the isoelectric point (pI) of the conjugate.

Physicochemical Profile & Quantitative Specifications

Understanding the physicochemical properties of AEAA is critical for calculating molar excesses and ensuring buffer compatibility. Because it is supplied as a hydrochloride salt, the primary amine is protonated ( NH3+​ ) and non-nucleophilic until neutralized in a basic buffer.

ParameterSpecification
Chemical Name 2-(2-Aminoethoxy)acetamide hydrochloride
CAS Number 1394042-67-1 (HCl salt)
Molecular Weight 154.60 g/mol (HCl salt) / 118.14 g/mol (Free base)
Molecular Formula C4​H11​ClN2​O2​
Aqueous Solubility >100 mg/mL (Highly soluble due to PEG-amide and HCl salt)
Reactive Handle Primary Amine (Nucleophile / mTGase Acyl Acceptor)

Comparative Analysis: Why AEAA Outperforms Traditional Quenchers

When terminating bioconjugation reactions (e.g., EDC/NHS crosslinking), unreacted active esters must be quenched. Traditional agents introduce unintended physicochemical liabilities. AEAA eliminates these risks by providing a "stealth" cap.

Quenching AgentTerminal GroupNet Charge at pH 7.4HydrophilicityRisk of Secondary Reactions
Glycine CarboxylateNegative (-1)HighHigh (can be reactivated by EDC)
Ethanolamine HydroxylNeutral (0)HighModerate (reactive with CDI/DSC)
Ethylamine MethylNeutral (0)Low (Hydrophobic)Low
AEAA-HCl Primary Amide Neutral (0) High (PEG1) Extremely Low

Experimental Workflows & Methodologies

Protocol 1: Hydrophilic Quenching of NHS-Activated Surfaces/Proteins

Causality & Expert Insight : Because AEAA is a hydrochloride salt, adding it directly to a weakly buffered reaction will drop the pH, protonating the amine and halting the quenching process. The protocol utilizes a high-capacity bicarbonate buffer to ensure the amine remains deprotonated and highly nucleophilic.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve AEAA-HCl in 500 mM Sodium Bicarbonate buffer (pH 8.5) to create a 1 M stock solution. Verify the pH remains ≥ 8.0.

  • Quenching Reaction : Add the AEAA stock solution to the NHS-activated protein/nanoparticle suspension to achieve a final concentration of 50 mM (typically a 50- to 100-fold molar excess over the initial NHS ester concentration).

  • Incubation : Incubate the mixture at room temperature (20–25°C) for 60 minutes under continuous gentle agitation.

  • Purification : Remove excess AEAA and N-hydroxysuccinimide leaving groups via Size Exclusion Chromatography (SEC) or dialysis against 1X PBS (pH 7.4).

  • Self-Validation Step : Measure the zeta potential of the nanoparticles or the pI of the protein (via capillary isoelectric focusing). Successful AEAA capping will show no significant shift in charge compared to the pre-activated state, confirming the neutral amide termination.

Protocol 2: Site-Specific Glutamine Blocking via Microbial Transglutaminase (mTGase)

Causality & Expert Insight : Microbial transglutaminase (mTGase, EC 2.3.2.13) catalyzes the formation of an isopeptide bond between the γ -carboxamide of glutamine (acyl donor) and primary amines (acyl acceptors). In ADC development, native Q295 residues on aglycosylated IgG1 antibodies are highly reactive. AEAA acts as an ideal minimal acyl acceptor to block these sites, preventing unwanted crosslinking . Unlike mammalian transglutaminases, mTGase is calcium-independent, allowing the use of EDTA to inhibit contaminating metalloproteases .

Step-by-Step Methodology:

  • Substrate Preparation : Prepare aglycosylated IgG1 (e.g., via PNGase F treatment to expose Q295) at 5 mg/mL in 50 mM HEPES, 1 mM EDTA, pH 7.4. Avoid Tris buffer, as it can act as a weak competitive mTGase substrate.

  • AEAA Addition : Add AEAA-HCl (pre-neutralized to pH 7.4) to a final concentration of 80 molar equivalents per antibody.

  • Enzymatic Catalysis : Add mTGase at a ratio of 2 Units per mg of antibody.

  • Incubation : Incubate at 37°C for 16 hours.

  • Purification : Purify the capped antibody using Protein A affinity chromatography to remove mTGase and excess AEAA.

  • Self-Validation Step (Intact LC-MS) : Analyze the purified construct via Intact Mass Spectrometry. Successful conjugation of AEAA yields a highly specific mass shift.

    • Mass Calculation: AEAA free base (118.07 Da) minus NH3​ leaving group (17.03 Da) = +101.04 Da net mass shift per conjugated glutamine site.

Visualizing the Conjugation Logic

G A 2-(2-Aminoethoxy)acetamide (AEAA) D Chemical Amidation (pH 8.0 - 8.5) A->D Primary Amine E mTGase Catalysis (pH 7.0 - 8.0) A->E Acyl Acceptor B NHS-Activated Macromolecule B->D NHS Ester C Antibody with Reactive Glutamine C->E Acyl Donor F Hydrophilic Capped Surface (Neutral, Non-fouling) D->F Stable Amide Bond G Glutamine-Blocked Antibody (Prevents Aggregation) E->G Isopeptide Bond

Figure 1: Dual bioconjugation pathways of AEAA via chemical amidation and enzymatic mTGase catalysis.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[Link]

  • Dennler, P., Chari, R. V. J., & Schibli, R. (2014). Transglutaminase-based chemo-enzymatic conjugation approach yields homogeneous antibody-drug conjugates. Bioconjugate Chemistry, 25(3), 569-578.[Link]

  • Jeger, S., Zimmermann, K., Blanc, A., Grünberg, J., Honer, M., Hunziker, P., Struthers, H., & Schibli, R. (2010). Site-specific and stoichiometric modification of antibodies by bacterial transglutaminase. Angewandte Chemie International Edition, 49(51), 9995-9997.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71756192, 2-(2-Aminoethoxy)acetamide hydrochloride.[Link]

Application

Application Notes and Protocols: Solvent Selection for Dissolving 2-(2-Aminoethoxy)acetamide Hydrochloride

Introduction 2-(2-Aminoethoxy)acetamide hydrochloride is a hydrophilic molecule with primary amine and amide functionalities. As a hydrochloride salt, its solubility is significantly influenced by the polarity of the sol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Aminoethoxy)acetamide hydrochloride is a hydrophilic molecule with primary amine and amide functionalities. As a hydrochloride salt, its solubility is significantly influenced by the polarity of the solvent and the pH of the solution. The proper selection of a solvent is a critical first step in a wide range of applications, from chemical synthesis to biological assays, ensuring compound stability, and experimental reproducibility. This document provides a comprehensive guide to selecting appropriate solvents for 2-(2-Aminoethoxy)acetamide hydrochloride, along with detailed protocols for preparing stock solutions.

The structure of 2-(2-Aminoethoxy)acetamide hydrochloride features a primary amine, an ether linkage, and an acetamide group. The presence of the hydrochloride salt of the amine group makes the compound ionic and thus highly polar. This characteristic is the primary determinant of its solubility profile. The fundamental principle of "like dissolves like" dictates that polar solvents are the most suitable candidates for dissolving this compound[1][2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(2-Aminoethoxy)acetamide hydrochloride is essential for informed solvent selection.

PropertyValueSource
Chemical Formula C4H11ClN2O2[3]
Molecular Weight 154.60 g/mol [3]
Appearance Solid
pKa (Predicted) ~8-9 for the primary amineN/A
Melting Point Not availableN/A

Solvent Selection: A Mechanistic Approach

The hydrochloride salt form of an amine significantly increases its water solubility compared to its free base form. This is because the ionic salt can readily dissociate in polar protic solvents like water, which can solvate both the resulting ammonium cation and the chloride anion[4][5][6].

Solvent_Selection_Workflow A Start: Need to Dissolve 2-(2-Aminoethoxy)acetamide HCl B What is the intended application? A->B C Aqueous-based biological assay (e.g., cell culture, enzyme kinetics) B->C Biological D Organic synthesis or non-aqueous application B->D Synthetic E HPLC or other analytical techniques B->E Analytical F Recommended Solvent: Water or Aqueous Buffers (e.g., PBS, TRIS) C->F G Consider Polar Aprotic Solvents: DMSO or DMF D->G High solubility needed H Consider Polar Protic Solvents: Methanol or Ethanol D->H Moderate solubility acceptable N Mobile phase of the HPLC method (e.g., Water/Acetonitrile with buffer) E->N I Is the compound sufficiently soluble? F->I G->I J Is solvent volatility a concern? H->J K Proceed with Protocol 1: Aqueous Stock Solution I->K Yes M Consider co-solvents or pH adjustment I->M No J->G Yes L Proceed with Protocol 2: Organic Stock Solution J->L No M->F Try aqueous M->G Try organic

A Decision Workflow for Solvent Selection.

Polar Protic Solvents

These solvents contain at least one hydrogen atom connected to an electronegative atom (like O-H or N-H) and can form hydrogen bonds. They are generally the best choice for dissolving ionic compounds like amine hydrochlorides[1][2].

  • Water: Due to the ionic nature of the hydrochloride salt and the presence of polar functional groups, 2-(2-Aminoethoxy)acetamide hydrochloride is expected to be highly soluble in water. Water is the solvent of choice for most biological applications.

  • Methanol (MeOH) and Ethanol (EtOH): These polar protic solvents are also good candidates for dissolving this compound. They can be particularly useful when a less polar co-solvent is required for a subsequent reaction step. However, their solubility capacity might be lower than that of water.

Polar Aprotic Solvents

These solvents have large dipole moments but lack O-H or N-H bonds. While they can solvate cations, their ability to solvate anions is limited[2].

  • Dimethyl Sulfoxide (DMSO): DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including many hydrochloride salts. It is often used for preparing high-concentration stock solutions for in vitro screening.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is another versatile polar aprotic solvent that can be used to dissolve this compound.

Nonpolar Solvents

Nonpolar solvents such as hexane, toluene, and diethyl ether are generally poor choices for dissolving 2-(2-Aminoethoxy)acetamide hydrochloride. The large difference in polarity between the solute and the solvent prevents effective solvation[1][2].

Solubility Data Summary

The following table summarizes the expected solubility of 2-(2-Aminoethoxy)acetamide hydrochloride in common laboratory solvents. This information is based on the chemical properties of the compound and general solubility principles for amine hydrochlorides.

SolventTypePredicted SolubilityRationale & Considerations
Water Polar ProticHighly SolubleIdeal for biological applications. The ionic nature of the hydrochloride salt promotes high aqueous solubility.
Phosphate-Buffered Saline (PBS) Aqueous BufferHighly SolubleSuitable for cell-based assays and other physiological applications where maintaining a stable pH is crucial.
Methanol Polar ProticSolubleA good alternative to water, especially if subsequent dilutions are in less polar media.
Ethanol Polar ProticSolubleSimilar to methanol, but generally less polar.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleExcellent for preparing high-concentration stock solutions for long-term storage and use in high-throughput screening.
Dimethylformamide (DMF) Polar AproticSolubleAnother option for a polar aprotic solvent, with properties similar to DMSO.
Acetonitrile Polar AproticSparingly SolubleOften used in reversed-phase HPLC, but may not be the best primary solvent for creating a stock solution[7].
Hexane, Toluene, Diethyl Ether NonpolarInsolubleThe polarity mismatch between the solvent and the ionic solute prevents dissolution[1].

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 100 mM in Water)

This protocol is suitable for preparing a stock solution for use in most biological experiments.

Materials:

  • 2-(2-Aminoethoxy)acetamide hydrochloride powder

  • High-purity water (e.g., Milli-Q or deionized water)

  • Calibrated analytical balance

  • Sterile conical tube or vial

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of 2-(2-Aminoethoxy)acetamide hydrochloride required to prepare the desired volume and concentration of the stock solution. For example, to prepare 10 mL of a 100 mM stock solution:

    • Mass (g) = 0.1 mol/L * 0.010 L * 154.60 g/mol = 0.1546 g (154.6 mg)

  • Weighing: Carefully weigh out the calculated amount of the compound using a calibrated analytical balance and transfer it to the sterile conical tube or vial.

  • Dissolution: Add approximately 80% of the final desired volume of high-purity water to the tube.

  • Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

  • Final Volume Adjustment: Add high-purity water to reach the final desired volume and mix again.

  • Storage: Store the stock solution at the recommended temperature, typically 2-8°C for short-term storage or -20°C for long-term storage.

Protocol_1 A Start: Prepare Aqueous Stock B Calculate required mass of compound A->B C Weigh compound and transfer to sterile tube B->C D Add ~80% of final volume of water C->D E Vortex until fully dissolved D->E F Adjust to final volume with water E->F G Store appropriately (2-8°C or -20°C) F->G

Protocol for Aqueous Stock Solution Preparation.

Protocol 2: Preparation of a High-Concentration Organic Stock Solution (e.g., 500 mM in DMSO)

This protocol is ideal for creating a concentrated stock solution for long-term storage and subsequent dilution into various experimental media.

Materials:

  • 2-(2-Aminoethoxy)acetamide hydrochloride powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, DMSO-compatible vial (e.g., glass or polypropylene)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Preparation: Allow the vial of 2-(2-Aminoethoxy)acetamide hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the required mass. For example, to prepare 2 mL of a 500 mM stock solution in DMSO:

    • Mass (g) = 0.5 mol/L * 0.002 L * 154.60 g/mol = 0.1546 g (154.6 mg)

  • Weighing: Weigh the calculated amount of the compound and transfer it to the appropriate vial.

  • Dissolution: Add the desired volume of DMSO to the vial.

  • Mixing: Securely cap the vial and vortex thoroughly. If the compound dissolves slowly, gentle warming (e.g., in a 37°C water bath) or sonication can be used to facilitate dissolution[8].

  • Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particles.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Stability Considerations

  • pH: The stability of 2-(2-Aminoethoxy)acetamide hydrochloride in aqueous solutions can be pH-dependent. At neutral to acidic pH, the amine will remain protonated and stable. In highly basic solutions, it may be deprotonated to the free amine, which could be less stable or have different solubility characteristics.

  • Hydrolysis: The amide bond in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For most applications at or near neutral pH and room temperature, this is not a significant concern.

  • Storage: For aqueous solutions, sterile filtration through a 0.22 µm filter can help prevent microbial growth during storage. DMSO solutions are generally stable but should be stored in tightly sealed vials to prevent water absorption from the atmosphere. As with many chemical compounds, protection from light is a good practice to prevent potential photodegradation[9].

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not fully dissolve. - Insufficient solvent volume.- Inappropriate solvent choice.- Low temperature.- Add a small amount of additional solvent.- Try a more polar solvent (e.g., switch from ethanol to methanol or water).- Gently warm the solution or use an ultrasonic bath.
Precipitation occurs upon storage. - Solution is supersaturated.- Temperature has decreased significantly.- Solvent evaporation.- Prepare a more dilute stock solution.- Store at a constant, appropriate temperature.- Ensure the storage vial is tightly sealed.
Solution color changes over time. - Degradation of the compound.- Contamination.- Prepare a fresh stock solution.- Ensure high-purity solvents and sterile techniques are used.

Conclusion

The selection of an appropriate solvent for 2-(2-Aminoethoxy)acetamide hydrochloride is guided by its polar and ionic nature. Water and polar protic solvents are excellent choices for most applications, particularly in biological contexts. For high-concentration stock solutions, polar aprotic solvents like DMSO and DMF are highly effective. Adherence to the detailed protocols and consideration of the stability and troubleshooting guidelines will ensure the successful preparation of solutions for accurate and reproducible experimental outcomes.

References

  • American Elements. (n.d.). 2-(2-aminoethoxy)acetamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminooxy)acetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Converting Amine Sulfate into Amine Hydrochloride ?. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • The Pharma Guidance. (n.d.). to prepare and standardize 0.1n solution of hydrochloric acid. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Eurofins. (n.d.). 2-Chloroacetamide. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 7 AMINES. Retrieved from [Link]

  • ResearchGate. (2025). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes. Retrieved from [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved from [Link]

Sources

Method

Step-by-step guide to using 2-(2-Aminoethoxy)acetamide hydrochloride in ligand design

Application Note & Protocol: Utilizing 2-(2-Aminoethoxy)acetamide Hydrochloride in Ligand Design and Bioconjugation Introduction & Mechanistic Rationale In the rapidly evolving field of targeted protein degradation (TPD)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Utilizing 2-(2-Aminoethoxy)acetamide Hydrochloride in Ligand Design and Bioconjugation

Introduction & Mechanistic Rationale

In the rapidly evolving field of targeted protein degradation (TPD) and bioconjugation, the selection of an appropriate linker is as critical as the choice of the targeting warheads. 2-(2-Aminoethoxy)acetamide hydrochloride (CAS 1394042-67-1) is a highly versatile, ultra-short, PEG1-like heterobifunctional linker[1]. It features a highly reactive primary amine on one terminus and a primary amide on the other, separated by a hydrophilic ether linkage.

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer. Its length, composition, flexibility, and polarity directly dictate the thermodynamics of the ternary complex (E3 ligase–PROTAC–Target Protein)[2]. Simple polyethylene glycol (PEG) chains are popular initial trial linkers because they impart excellent hydrophilicity, improving the overall aqueous solubility, cellular permeability, and biocompatibility of the PROTAC[2][3]. Furthermore, the terminal primary amide in 2-(2-aminoethoxy)acetamide can serve as a critical hydrogen bond donor/acceptor, often mimicking the pharmacophore motifs required for binding to E3 ligases (such as the terminal amides in VHL ligands).

Physicochemical Properties

Understanding the physical properties of the linker is essential for calculating stoichiometry and predicting solubility during synthesis[1][4].

PropertyValue
Chemical Name 2-(2-Aminoethoxy)acetamide hydrochloride
CAS Number 1394042-67-1
Molecular Formula C₄H₁₁ClN₂O₂
Molecular Weight 154.59 g/mol
Appearance White to off-white solid
Solubility Highly soluble in Water, DMSO, DMF, Methanol
Reactive Handles Primary amine (-NH₂), Primary amide (-CONH₂)

Synthetic Workflow & Strategy

The dual utility of 2-(2-aminoethoxy)acetamide allows it to be integrated into complex scaffolds via two primary pathways: Amide Coupling (reacting the amine with a carboxylic acid) and Reductive Amination (reacting the amine with an aldehyde). The primary amide is typically retained to interact with the target protein pocket.

LigandDesign Linker 2-(2-Aminoethoxy)acetamide HCl (CAS 1394042-67-1) Amine Primary Amine (-NH2) Conjugation Handle Linker->Amine Structural Feature 1 Amide Primary Amide (-CONH2) Pharmacophore / H-Bonding Linker->Amide Structural Feature 2 Coupling Amide Coupling (HATU/DIPEA) Amine->Coupling Reacts with R-COOH RedAmin Reductive Amination (NaBH(OAc)3) Amine->RedAmin Reacts with R-CHO Ligand1 Target Ligand Conjugate (e.g., PROTAC / E3 Binder) Amide->Ligand1 Retained for Target Interaction Coupling->Ligand1 RedAmin->Ligand1

Workflow for integrating 2-(2-aminoethoxy)acetamide into PROTACs and targeted ligands.

Experimental Protocols

Protocol A: Amide Coupling via HATU/DIPEA

Mechanistic Causality: HATU is widely considered a "gold standard" reagent for the synthesis of amide derivatives due to its high reactivity and efficiency, particularly with sterically hindered carboxylic acids[5]. However, because the linker is supplied as a hydrochloride salt, precise stoichiometric control of the base (DIPEA) is critical. Self-Validating System: Pre-activation of the acid prevents the primary amine from reacting directly with HATU, which would otherwise form a dead-end tetramethylguanidinium byproduct.

Step-by-Step Methodology :

  • Pre-activation : In an oven-dried vial, dissolve the carboxylic acid-bearing ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to achieve a 0.1 M concentration). Add DIPEA (2.0 eq). Stir at room temperature for 5–10 minutes to form the active OAt ester.

  • Linker Preparation : In a separate vial, dissolve 2-(2-aminoethoxy)acetamide hydrochloride (1.2 eq) in a minimal volume of anhydrous DMF. Add DIPEA (1.0 eq) to neutralize the HCl salt and liberate the free nucleophilic amine.

  • Coupling : Dropwise, add the neutralized linker solution to the pre-activated acid mixture. Stir at room temperature for 1–3 hours.

  • Monitoring (QC) : Analyze a 1 µL aliquot via LC-MS.

    • Validation Check: Look for the desired mass [M+H]+ . If a mass of [Amine+98 Da] is observed, guanidinylation has occurred, indicating that the pre-activation step was insufficient or the HATU reagent has degraded[5].

  • Workup : Quench the reaction with 1 mL of saturated aqueous NaHCO3​ . Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Reductive Amination

Mechanistic Causality: Conjugating the linker to an aldehyde requires the formation of an imine intermediate, followed by reduction. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium cyanoborohydride due to its lower toxicity and its inability to reduce aldehydes directly at room temperature, ensuring high chemoselectivity for the imine.

Step-by-Step Methodology :

  • Imine Formation : Dissolve the aldehyde-bearing scaffold (1.0 eq) and 2-(2-aminoethoxy)acetamide hydrochloride (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add DIPEA (1.2 eq) to neutralize the HCl salt. Stir the mixture at room temperature for 1–2 hours to allow complete imine/iminium formation.

  • Reduction : Add NaBH(OAc)3​ (2.0 eq) portion-wise to the reaction mixture.

  • Monitoring (QC) : Stir at room temperature for 4–12 hours. Monitor the disappearance of the aldehyde starting material via TLC or LC-MS.

  • Quenching & Workup : Quench the reaction by adding saturated aqueous NaHCO3​ and stir vigorously for 15 minutes to destroy excess reducing agent. Extract with Dichloromethane (DCM).

  • Validation Check : Confirm the structure of the newly formed secondary amine via 1H -NMR. The characteristic aldehyde proton peak (typically 9.0–10.0 ppm) must be completely absent, replaced by new methylene protons adjacent to the secondary amine.

References

  • American Elements. "2-(2-aminoethoxy)acetamide hydrochloride | CAS 1394042-67-1".[Link]

  • National Institutes of Health (NIH) / PMC. "Targeted Protein Degradation: Design Considerations for PROTAC Development".[Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents".[Link]

  • Green Chemistry (RSC Publishing). "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide".[Link]

Sources

Application

Application Note: Solution-Phase Amide Coupling Strategies for 2-(2-Aminoethoxy)acetamide Hydrochloride

Introduction & Core Chemistry 2-(2-Aminoethoxy)acetamide hydrochloride (CAS 1394042-67-1) is a highly hydrophilic, non-immunogenic PEG1-amide building block[1]. In modern drug development, it is frequently utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Chemistry

2-(2-Aminoethoxy)acetamide hydrochloride (CAS 1394042-67-1) is a highly hydrophilic, non-immunogenic PEG1-amide building block[1]. In modern drug development, it is frequently utilized as a terminal capping group, a solubility enhancer, or a linker component in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemically, it presents two distinct functional groups: a primary amine (locked as an unreactive hydrochloride salt) and a primary amide. The primary amide is intrinsically unreactive under standard peptide coupling conditions, providing excellent chemoselectivity. However, the requirement to liberate the free amine from its HCl salt necessitates careful selection of organic bases and coupling reagents to ensure high yields, prevent substrate degradation, and maintain stereochemical integrity.

Mechanistic Causality in Reagent Selection

The successful conjugation of 2-(2-aminoethoxy)acetamide to a carboxylic acid relies on a tripartite system: the acid, the coupling reagent, and the base. Understanding the mechanistic causality behind each choice is critical for reaction success.

  • The Role of the Base: Because the amine is an HCl salt, at least 1.0 equivalent of base is consumed merely to liberate the nucleophile. An additional 1.0 equivalent is required to deprotonate the carboxylic acid, and a slight excess maintains the basicity required for coupling reagent activation. N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) due to its steric bulk, which prevents it from acting as a competing nucleophile.

  • HATU (Fast Kinetics): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is the gold standard for sterically hindered substrates[2]. It rapidly converts the carboxylic acid into a highly electrophilic OAt-active ester. Causality: The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to accelerate nucleophilic attack[3]. However, this extreme reactivity can promote oxazolone formation, leading to epimerization if the substrate contains a chiral α -carbon.

  • T3P (Chiral Preservation): Propylphosphonic anhydride (T3P) is a cyclic anhydride that acts as a mild dehydrating agent[4]. Causality: Unlike HATU, T3P activates the acid to form a less reactive phosphonic mixed anhydride. This intermediate undergoes direct displacement by the amine without forming the racemization-prone oxazolone intermediate, making it the premier choice for chiral substrates[5]. Furthermore, T3P byproducts are entirely water-soluble, streamlining downstream purification.

  • EDC·HCl / OxymaPure (Green & Safe): OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior, non-explosive alternative to classical benzotriazoles like HOBt[6]. When paired with EDC·HCl, it forms a highly efficient, aqueous-compatible system. Causality: OxymaPure's low pKa ensures excellent leaving-group ability, while avoiding the toxicity and shock-sensitivity associated with HOBt[7].

Data Presentation: Coupling Reagent Profiles

Reagent SystemReaction KineticsEpimerization RiskByproduct RemovalIdeal Substrate Profile
HATU / DIPEA Very Fast (< 2 hours)HighRequires column chromatographySterically hindered, non-chiral acids
T3P / DIPEA Moderate (4-12 hours)Very LowSimple aqueous washChiral α -carbons, scale-up synthesis
EDC / OxymaPure Fast (2-4 hours)ModerateAqueous wash / PrecipitationStandard aliphatic/aromatic acids

Experimental Workflows and Logic

ReagentSelection Start Carboxylic Acid Substrate Chiral Chiral α-Carbon? Start->Chiral Hindered Sterically Hindered? Chiral->Hindered No T3P Use T3P / DIPEA (Preserves Chirality) Chiral->T3P Yes HATU Use HATU / DIPEA (Fast Kinetics) Hindered->HATU Yes EDC Use EDC / OxymaPure (Standard/Green) Hindered->EDC No

Decision tree for selecting the optimal coupling reagent for 2-(2-Aminoethoxy)acetamide.

Mechanism Acid R-COOH (Carboxylic Acid) ActiveEster OAt-Active Ester (Highly Electrophilic) Acid->ActiveEster HATU Base DIPEA (Deprotonation) Base->Acid -H+ Product Amide Conjugate + HOAt Byproduct ActiveEster->Product Amine 2-(2-Aminoethoxy)acetamide (Free Amine) Amine->ActiveEster Nucleophilic Attack

Mechanistic pathway of HATU-mediated activation and subsequent amine coupling.

Protocol A: High-Efficiency Coupling via HATU (For Hindered Substrates)

Self-Validating Logic: This protocol uses a stoichiometric excess of base to ensure the amine is fully liberated before the highly reactive active ester degrades.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) dropwise at 0 °C. Observation: The solution will typically turn yellow, confirming the formation of the OAt-active ester.

  • Nucleophilic Addition: After 10 minutes, add 2-(2-aminoethoxy)acetamide hydrochloride (1.1 eq) in one portion.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Validation: Monitor by LC-MS. The disappearance of the acid mass and the appearance of the product mass ( [M+H]+ ) indicates completion.

  • Quench & Workup: If unreacted active ester remains, add a drop of N,N-dimethylethylenediamine to quench it (preventing false LC-MS readings). Dilute with Ethyl Acetate, wash sequentially with 1M HCl (removes excess amine/DIPEA), 5% NaHCO3​ (removes HOAt), and brine. Dry over Na2​SO4​ and concentrate.

Protocol B: Epimerization-Free Coupling via T3P (For Chiral Substrates)

Self-Validating Logic: T3P is added last to a pre-mixed solution of the acid and amine, ensuring that the mixed anhydride is intercepted by the nucleophile immediately upon formation, minimizing the window for racemization.

  • Preparation: Suspend the chiral carboxylic acid (1.0 eq) and 2-(2-aminoethoxy)acetamide hydrochloride (1.1 eq) in Ethyl Acetate or DMF (0.2 M).

  • Neutralization: Add DIPEA (4.0 eq) at room temperature. Observation: The suspension should clear as the amine hydrochloride is neutralized into its soluble free base.

  • Coupling: Cool to 0 °C. Dropwise, add T3P (1.5 eq, typically supplied as a 50% w/w solution in EtOAc).

  • Reaction: Stir at room temperature for 4-12 hours.

  • Workup: Dilute with additional Ethyl Acetate. Wash aggressively with water (3x) to remove the water-soluble propylphosphonic acid byproducts[4]. Wash with brine, dry, and concentrate to yield the chirally pure amide.

References

  • 2-(2-aminoethoxy)acetamide hydrochloride | CAS 1394042-67-1 - American Elements. Link

  • 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive - Journal of the American Chemical Society (Carpino, L.A., 1993). Link

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis - Synthesis (Vishwanatha, T.M. et al., 2010). Link

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis - Synthesis (Manne, S.R. et al., 2020). Link

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - ACS Omega (Manne, S.R. et al., 2022). Link

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-(2-Aminoethoxy)acetamide Hydrochloride

Introduction 2-(2-Aminoethoxy)acetamide hydrochloride is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Aminoethoxy)acetamide hydrochloride is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a primary amine, an ether linkage, and an acetamide group, makes it a versatile intermediate for introducing hydrophilic and reactive moieties into larger molecules. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound, focusing on practical, safe, and efficient protocols.

Synthetic Strategy and Mechanistic Insights

The synthesis of 2-(2-Aminoethoxy)acetamide hydrochloride can be approached through several routes. A common and effective strategy involves a two-step process starting from 2-(2-aminoethoxy)ethanol. This method is advantageous for its use of readily available starting materials and its amenability to scale-up.

The first step is the selective N-acetylation of 2-(2-aminoethoxy)ethanol. This is typically achieved using an acetylating agent such as acetic anhydride. The reaction is generally carried out in a suitable solvent, like ethanol, and the temperature is controlled to prevent side reactions.[1] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This results in the formation of an N-acetylated intermediate.

The second step involves the conversion of the primary alcohol of the N-acetylated intermediate to a leaving group, followed by nucleophilic substitution with an ammonia equivalent to introduce the acetamide functionality. However, a more direct and scalable approach involves the direct amidation of a suitable precursor. An alternative and often more efficient route for scale-up involves the reaction of a protected aminoethoxy species with an activated acetyl group, followed by deprotection.

A practical and scalable synthesis protocol is outlined below, which prioritizes safety, yield, and purity.

Detailed Experimental Protocol

This protocol details a robust method for the gram-scale synthesis of 2-(2-Aminoethoxy)acetamide hydrochloride.

Part 1: Synthesis of N-[2-(2-Hydroxyethoxy)ethyl]acetamide

Materials:

  • 2-(2-Aminoethoxy)ethanol

  • Acetic anhydride

  • Anhydrous ethanol

Procedure:

  • In a three-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, condenser, and thermometer, place 2-(2-aminoethoxy)ethanol (0.15 mol) in anhydrous ethanol (20 mL).[1]

  • Slowly add acetic anhydride (0.154 mol) dropwise to the stirring solution, ensuring the temperature is maintained at or below 40°C.[1]

  • After the addition is complete, stir the resulting mixture under reflux for 15 minutes.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-[2-(2-hydroxyethoxy)ethyl]acetamide as a pale yellow oil.[1]

  • Purify the product by distillation under reduced pressure.

Part 2: Synthesis of 2-(2-Aminoethoxy)acetamide Hydrochloride

This part of the synthesis can be conceptually approached through various intermediates. For the purpose of these notes, we will describe a generalized amination of a suitable chloroacetamide precursor, which is a common strategy in the synthesis of acetamides.[2]

Materials:

  • N-(bicyclic)-2-chloroacetamide (as a representative intermediate)

  • Aqueous ammonia solution (25%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

Generalized Procedure for Amination and Salt Formation:

  • Dissolve the purified N-(substituted)-2-chloroacetamide (1.0 eq) in a sealed pressure vessel with an excess of 25% aqueous ammonia solution.[2]

  • Heat the mixture at an appropriate temperature (e.g., 60°C) for several hours (e.g., 24 hours), monitoring the reaction progress by a suitable analytical technique like TLC or HPLC.[2]

  • After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM).[2]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-aminoethoxy)acetamide.[2]

  • Dissolve the crude product in a suitable solvent (e.g., isopropanol, diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

  • Filter the resulting solid, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 2-(2-Aminoethoxy)acetamide hydrochloride.

Process Safety and Hazard Analysis

Scaling up chemical syntheses requires a thorough understanding of potential hazards and the implementation of appropriate safety measures.

Hazardous Materials:

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Thionyl Chloride (if used for chlorination): Highly corrosive and reacts violently with water. All operations should be conducted in a dry atmosphere and in a fume hood.[1]

  • Ammonia: A corrosive and toxic gas. Use in a well-ventilated area or fume hood.[2]

  • Hydrochloric Acid: A strong, corrosive acid. Handle with appropriate PPE.

Safe Handling and Storage:

  • All reagents should be handled in accordance with good industrial hygiene and safety practices.[3]

  • Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4][5]

  • Ensure adequate ventilation to avoid the inhalation of vapors and dust.[3][6]

  • Store chemicals in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]

Emergency Procedures:

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3][5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][5]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Analytical Quality Control

To ensure the desired product quality, a robust analytical plan is essential.

Parameter Analytical Method Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, FT-IRSpectra consistent with the structure of 2-(2-Aminoethoxy)acetamide hydrochloride.
Purity HPLC, GC-MSPurity ≥ 98%
Residual Solvents GC-HeadspaceWithin acceptable limits as per ICH guidelines.
Melting Point Melting Point ApparatusA sharp melting point range consistent with the pure compound.

High-Performance Liquid Chromatography (HPLC) is a particularly useful technique for monitoring reaction progress and assessing the purity of the final product. A reverse-phase HPLC method with a suitable column, such as a Newcrom R1, can be employed.[8] The mobile phase typically consists of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[8]

Scale-Up Workflow Diagram

The following diagram illustrates the key stages in the scale-up synthesis of 2-(2-Aminoethoxy)acetamide hydrochloride.

Scale_Up_Workflow cluster_0 Part 1: N-Acetylation cluster_1 Part 2: Amination & Salt Formation Start Start Reagents 2-(2-Aminoethoxy)ethanol Acetic Anhydride Ethanol Start->Reagents 1. Charge Reaction_1 N-Acetylation (Reflux) Reagents->Reaction_1 2. React Workup_1 Solvent Removal Reaction_1->Workup_1 3. Isolate Intermediate N-[2-(2-Hydroxyethoxy)ethyl]acetamide Workup_1->Intermediate 4. Purify Intermediate_2 N-(Substituted)- 2-chloroacetamide Intermediate->Intermediate_2 Chlorination Step (Not detailed) Reagents_2 Aqueous Ammonia DCM Reaction_2 Amination (Heated, Sealed Vessel) Reagents_2->Reaction_2 5. React Workup_2 Extraction & Drying Reaction_2->Workup_2 6. Isolate Crude_Product Crude 2-(2-Aminoethoxy)acetamide Workup_2->Crude_Product 7. Concentrate Salt_Formation HCl Addition Crude_Product->Salt_Formation 8. Acidify Final_Product 2-(2-Aminoethoxy)acetamide Hydrochloride Salt_Formation->Final_Product 9. Isolate & Dry

Caption: A generalized workflow for the scale-up synthesis of 2-(2-Aminoethoxy)acetamide hydrochloride.

References

  • Angene Chemical. (2021, May 1).
  • Google Patents. (n.d.). US20040198836A1 - Process for the synthesis of (+) 2-amino-n-{2, (2,5-dimethoxy phenyl)-2-hydroxyethyl} acetamide monohydrochloride.
  • 2 - SAFETY D
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2009, October 2).
  • Krakowiak, K. E., & Bradshaw, J. S. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses Procedure.
  • Loba Chemie. (n.d.). ACETAMIDE FOR SYNTHESIS.
  • SIELC. (n.d.). Separation of N-(2-Aminoethyl)acetamide on Newcrom R1 HPLC column.
  • American Elements. (n.d.). 2-(2-aminoethoxy)acetamide hydrochloride | CAS 1394042-67-1.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
  • Google Patents. (n.d.). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Google Patents. (n.d.). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Milkowski, J. D., Veber, D. F., & Hirschmann, R. (n.d.). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses Procedure.
  • Google Patents. (2010, September 16).
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S.
  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)
  • NEMI.gov. (n.d.). EPA-ORD / EPA-OST: 535 (ITMS): Chloroacetanilide and other acetamide herbic ....
  • Benchchem. (n.d.). Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)
  • BLDpharm. (n.d.). 2703774-68-7|N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)oxy)acetamide hydrochloride.
  • PMC. (2026, January 18). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity.

Sources

Application

Application Note: Surface Functionalization and Non-Fouling Coating using 2-(2-Aminoethoxy)acetamide Hydrochloride

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale The development of biosensors, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The development of biosensors, targeted drug delivery vehicles, and implantable medical devices relies heavily on the ability to control the bio-interface. Nonspecific protein adsorption (biofouling) severely compromises the sensitivity of analytical devices and triggers immune responses against therapeutics.

While high-molecular-weight Polyethylene Glycol (PEG) is the traditional gold standard for anti-fouling coatings, it suffers from autoxidation and large hydrodynamic radii that limit surface grafting density. 2-(2-Aminoethoxy)acetamide hydrochloride offers a highly efficient, short-chain alternative.

As a bifunctional linker, it features a highly nucleophilic primary amine for rapid covalent conjugation and a terminal acetamide group. The causality behind its anti-fouling efficacy lies in its molecular architecture:

  • The Acetamide Terminal: The amide group acts as a strong hydrogen-bond acceptor and donor, structuring a dense, tightly bound hydration layer at the surface. This water layer thermodynamically repels the hydrophobic domains of approaching proteins [2].

  • The Ether Linkage: The internal ether oxygen (-O-) provides rotational flexibility, allowing the molecule to dynamically reorient and maximize water coordination, mimicking the stealth properties of PEG but at a fraction of the molecular footprint.

  • High Grafting Density: Its low molecular weight allows for dense molecular packing on activated surfaces, eliminating "gaps" where small proteins might otherwise penetrate and bind to the underlying substrate.

Physicochemical Profile

Understanding the physical properties of the linker is critical for optimizing reaction conditions. Because the molecule is supplied as a hydrochloride salt, the primary amine is protonated ( NH3+​ ) and non-nucleophilic in pure water. Successful conjugation requires careful pH management to shift the equilibrium toward the free base ( NH2​ ).

Table 1: Physicochemical Properties of 2-(2-Aminoethoxy)acetamide hydrochloride

PropertyValue / Specification
Chemical Name 2-(2-Aminoethoxy)acetamide hydrochloride
CAS Number 1394042-67-1 [1]
Molecular Formula C4​H11​ClN2​O2​
Molecular Weight 154.59 g/mol
Reactive Moiety Primary Amine (Requires pH > 8.0 for activation)
Functional Terminal Acetamide (Hydrophilic, Non-fouling)
Storage Conditions Desiccated at room temperature or 4°C

Experimental Workflows & Protocols

The following protocols detail the covalent attachment of 2-(2-Aminoethoxy)acetamide to a carboxylated substrate (e.g., polyacrylic acid-coated glass, oxidized silicon, or carboxyl-terminated self-assembled monolayers on gold).

G A Carboxylated Substrate B EDC/NHS Activation (MES Buffer, pH 6.0) A->B C NHS-Activated Intermediate B->C D 2-(2-Aminoethoxy)acetamide (Borate Buffer, pH 8.5) C->D E Non-Fouling Acetamide Surface D->E

Covalent surface functionalization workflow using 2-(2-Aminoethoxy)acetamide hydrochloride.
Protocol A: Surface Activation (EDC/NHS Chemistry)

Causality Focus: EDC/NHS chemistry is highly pH-dependent. EDC is most efficient at mildly acidic pH, while the resulting NHS ester is prone to rapid hydrolysis at basic pH.

  • Buffer Preparation: Prepare a 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, adjusted to pH 6.0.

  • Reagent Activation: Immediately before use, dissolve EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to 2 mM and NHS (N-Hydroxysuccinimide) to 5 mM in the MES buffer. Note: EDC is highly unstable in aqueous environments; pre-mixing or storing this solution will result in complete loss of activation efficiency.

  • Incubation: Submerge the carboxylated substrate in the EDC/NHS solution for exactly 20 minutes at room temperature.

  • Quenching/Washing: Remove the substrate and rinse rapidly (< 10 seconds) with ice-cold ultrapure water. Causality: Ice-cold water dramatically slows the hydrolysis rate of the newly formed, highly reactive NHS esters, preserving them for the linker coupling step.

Protocol B: Covalent Coupling of the Acetamide Linker

Causality Focus: The hydrochloride salt must be neutralized to expose the nucleophilic lone pair on the nitrogen atom.

  • Buffer Preparation: Prepare a 50 mM Sodium Borate buffer, adjusted to pH 8.5.

  • Linker Dissolution: Dissolve 2-(2-Aminoethoxy)acetamide hydrochloride to a final concentration of 10 mM in the Borate buffer. The alkaline pH ensures the amine is deprotonated and ready for nucleophilic attack.

  • Conjugation: Submerge the NHS-activated substrate into the linker solution. Incubate for 2 hours at room temperature under gentle orbital agitation.

  • Passivation: Add Ethanolamine (pH 8.5) to a final concentration of 50 mM and incubate for an additional 15 minutes. This step quenches any unreacted NHS esters, preventing unwanted cross-reactivity later.

  • Final Wash: Wash the substrate extensively with PBS (pH 7.4) followed by ultrapure water to remove all salts. Dry under a gentle stream of nitrogen gas.

System Validation & Self-Validating Assays

A robust protocol must be self-validating. To ensure the functionalization was successful, the surface must be interrogated for both its chemical composition and its functional anti-fouling behavior.

Table 2: Expected Surface Characterization Metrics (Pre- vs. Post-Functionalization)

Diagnostic MetricCarboxylated Surface (Pre)Acetamide Surface (Post)Validation Methodology
Water Contact Angle 45° - 60°15° - 30° (Highly Hydrophilic)Sessile Drop Goniometry
Nitrogen Content ~0%> 5% (Amide/Amine N1s peak)X-ray Photoelectron Spectroscopy (XPS)
Protein Adsorption High (> 3.0 pmol/cm²)Low (< 0.5 pmol/cm²)Fluorescent BSA Assay
Protocol C: Self-Validating Anti-Fouling Assay (FITC-BSA)

To immediately validate the success of the acetamide coating, perform a competitive fouling assay.

  • Incubation: Place the newly functionalized substrate and a bare (unmodified) control substrate into a 1 mg/mL solution of FITC-labeled Bovine Serum Albumin (FITC-BSA) in PBS. Incubate for 1 hour at 37°C.

  • Stringent Wash: Wash both substrates three times with PBST (PBS containing 0.05% Tween-20) for 5 minutes each to remove loosely bound, non-integrated proteins.

  • Quantification: Measure the surface fluorescence using a fluorescence microscope or microplate reader (Excitation: 490 nm, Emission: 525 nm).

  • Validation Logic: A successful dense acetamide layer will exhibit a >85% reduction in fluorescence compared to the control. If high fluorescence is observed, the EDC/NHS activation likely hydrolyzed prior to linker attachment, indicating a failure in Protocol A, Step 4.

Mechanism Protein Biofouling Proteins (e.g., BSA, Fibrinogen) Hydration Dense Hydration Layer (Water Molecules) Protein->Hydration Steric Repulsion Acetamide Acetamide Terminal Groups (Hydrogen Bonding) Hydration->Acetamide Strong H-Bonds Substrate Solid Substrate Acetamide->Substrate Covalent Linkage

Mechanistic pathway of protein repulsion via acetamide-induced hydration layers.

References

  • Vulfson, E. N., et al. "Bacterial Adhesion at Synthetic Surfaces." Applied and Environmental Microbiology, U.S. National Library of Medicine (PMC).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-(2-Aminoethoxy)acetamide Hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-(2-Aminoethoxy)acetamide hydrochloride. This document is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(2-Aminoethoxy)acetamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing yield and purity in reactions involving this versatile reagent. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring you have the knowledge to troubleshoot and optimize your synthetic routes effectively.

Section 1: Foundational Knowledge & Pre-Reaction Considerations

This section addresses the most frequently asked questions regarding the handling and properties of 2-(2-Aminoethoxy)acetamide hydrochloride, setting the stage for successful experimentation.

Q1: What are the key structural features of 2-(2-Aminoethoxy)acetamide hydrochloride that influence its reactivity?

A1: Understanding the molecule's structure is critical. It possesses two key functional groups: a primary aliphatic amine and a primary amide. The primary amine is the more nucleophilic and common reaction site, particularly in amide bond formation. The hydrochloride salt form means the primary amine is protonated, rendering it non-nucleophilic until a base is added.

The ether linkage enhances water solubility and can influence the conformation of the molecule in solution. The primary amide is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Caption: Key functional groups of 2-(2-Aminoethoxy)acetamide hydrochloride.

Q2: Must I convert the hydrochloride salt to the free base before my reaction?

A2: Yes, this is a critical and often overlooked step. The primary amine is protonated as the hydrochloride salt, making it a poor nucleophile. To liberate the free amine for reaction (e.g., amide coupling), you must add at least one equivalent of a non-nucleophilic base. Adding stoichiometric or a slight excess of base is common practice to drive the reaction forward.

Q3: What is the best choice of base for deprotonating the amine?

A3: The ideal base should be strong enough to deprotonate the ammonium salt but not so strong that it causes unwanted side reactions, such as hydrolysis of reagents or epimerization of chiral centers.

BaseCommon UseAdvantagesDisadvantages
Triethylamine (TEA) General purposeInexpensive, effective.Can be nucleophilic, difficult to remove under vacuum.
Diisopropylethylamine (DIPEA or Hünig's Base) Peptide coupling, sterically hindered substratesSterically hindered and non-nucleophilic.Can contain nucleophilic impurities, higher cost.
N-Methylmorpholine (NMM) Peptide couplingLess sterically hindered than DIPEA, often a good balance.Can be a factor in racemization in sensitive substrates.
Pyridine / 2,6-Lutidine AcylationsCan also act as catalysts.[1]Strong odor, can be difficult to remove.

For most standard amide couplings, DIPEA is a trusted choice due to its non-nucleophilic nature.

Q4: What are the best solvents to use for reactions with this reagent?

A4: The choice of solvent is critical for ensuring all reactants are fully dissolved, which directly impacts reaction kinetics and yield. The solubility of 2-(2-Aminoethoxy)acetamide hydrochloride itself can be limited in some common organic solvents due to its salt nature. However, upon addition of a base to form the free amine, solubility in polar aprotic solvents generally improves.

SolventPolaritySuitabilityRationale & Comments
Dimethylformamide (DMF) Polar AproticExcellentHigh polarity effectively solvates the salt and the free base. High boiling point allows for a wide temperature range.
Acetonitrile (ACN) Polar AproticVery GoodOften provides excellent results in amide coupling reactions.[2] Easier to remove than DMF.
Dichloromethane (DCM) Apolar AproticGoodWidely used, but the free base may have limited solubility. Good for reactions at or below room temperature.
Tetrahydrofuran (THF) Polar AproticModerateSuitable for many reactions, but solubility can be an issue.[1] Ensure it is anhydrous.
Water Polar ProticPoor (for coupling)While the starting material is water-soluble, water will hydrolyze activated esters, making it unsuitable for most amide coupling reactions.

Expert Tip: Always use anhydrous (dry) solvents for amide coupling reactions to prevent hydrolysis of the activated carboxylic acid intermediate, a common cause of low yield.

Section 2: Troubleshooting Low-Yield Amide Coupling Reactions

Amide bond formation is the most common reaction involving 2-(2-Aminoethoxy)acetamide. This section provides a troubleshooting guide in a Q&A format to address common yield-related issues.

Q5: My amide coupling reaction yield is disappointingly low. What is the most likely cause?

A5: Low yield in amide coupling is a multifaceted problem. The most common culprits are:

  • Incomplete Amine Deprotonation: The amine hydrochloride was not fully neutralized.

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent is not effective for your substrate.

  • Hydrolysis of Activated Intermediate: Presence of water in the reaction.

  • Side Reactions: Formation of unwanted byproducts.

  • Sub-optimal Reaction Conditions: Incorrect temperature, concentration, or reaction time.

The following workflow can help diagnose the issue:

Troubleshooting_Workflow start Low Yield Observed check_base Q: Was ≥1 equivalent of base (e.g., DIPEA) added? start->check_base check_solvent Q: Was an anhydrous polar aprotic solvent (e.g., DMF, ACN) used? check_base->check_solvent Yes outcome_base_no Root Cause: Incomplete Amine Deprotonation check_base->outcome_base_no No check_reagents Q: Is the coupling reagent appropriate and fresh? check_solvent->check_reagents Yes outcome_solvent_no Root Cause: Hydrolysis of Activated Ester check_solvent->outcome_solvent_no No check_conditions Q: Were temperature and time optimized? check_reagents->check_conditions Yes outcome_reagents_no Root Cause: Inefficient Activation check_reagents->outcome_reagents_no No outcome_conditions_no Root Cause: Sub-optimal Kinetics check_conditions->outcome_conditions_no No/Unsure solution_base Action: Add 1.1-1.5 eq. of DIPEA. Stir 15 min before adding acid/coupling agent. outcome_base_no->solution_base solution_solvent Action: Use anhydrous solvent. Run reaction under inert atmosphere (N₂ or Ar). outcome_solvent_no->solution_solvent solution_reagents Action: Switch to a different coupling reagent (e.g., HATU). Use fresh reagents. outcome_reagents_no->solution_reagents solution_conditions Action: Monitor by TLC/LC-MS. Try running at 0°C to RT, or gently heat (40-50°C). outcome_conditions_no->solution_conditions

Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.

Q6: I am using a standard carbodiimide like EDC, but the yield is still poor. How can I improve it?

A6: Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are common activators, but they often require additives to improve efficiency and suppress side reactions.[3][4]

The primary issue with carbodiimides alone is the formation of a reactive O-acylisourea intermediate. This intermediate can rearrange into an unreactive N-acylurea byproduct, consuming your activated acid. Furthermore, it is highly susceptible to hydrolysis.

Solution: Use of Additives Additives trap the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester. This strategy significantly boosts yield and reduces side products.[5]

AdditiveNameKey Advantage
HOBt 1-HydroxybenzotriazoleThe classic standard. Effective at increasing coupling efficiency and minimizing racemization.[2]
HOAt 1-Hydroxy-7-azabenzotriazoleMore reactive than HOBt, particularly useful for hindered couplings. Note: Can have explosive properties.[5]
Oxyma Pure® Ethyl cyanohydroxyiminoacetateA non-explosive and highly effective alternative to HOBt and HOAt.[5]
DMAP 4-DimethylaminopyridineOften used as a catalyst, especially with acid anhydrides. It can serve as an acyl transfer agent.[2]

Authoritative Protocol: A robust method involves activating the carboxylic acid with EDC and a catalytic amount of HOBt in a solvent like acetonitrile (ACN).[2] The addition of DMAP can further improve yields in challenging cases.[2]

Q7: I suspect side reactions are consuming my starting materials. What are the most common byproducts?

A7: Besides the N-acylurea formation mentioned above, other side reactions can plague your synthesis.

  • Dimerization/Polymerization: If your carboxylic acid partner also contains a nucleophilic group (like an amine or alcohol), it can self-condense.

  • Double Acylation: While the primary amine is much more reactive, it is theoretically possible for the amide nitrogen to react under very harsh conditions, though this is rare.

  • Reaction with Solvent: DMF can decompose at elevated temperatures or in the presence of strong bases/acids to form dimethylamine, which can then react with your activated carboxylic acid.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-(2-Aminoethoxy)acetamide Hydrochloride

Welcome to the technical support guide for 2-(2-Aminoethoxy)acetamide hydrochloride (CAS No. 1394042-67-1).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2-Aminoethoxy)acetamide hydrochloride (CAS No. 1394042-67-1). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. This guide provides in-depth, experience-based solutions in a direct question-and-answer format to help you overcome common and complex dissolution issues in your experiments.

Section 1: Understanding the Compound

This section covers the fundamental properties of 2-(2-Aminoethoxy)acetamide hydrochloride.

Question: What are the basic properties of 2-(2-Aminoethoxy)acetamide hydrochloride?

Answer: 2-(2-Aminoethoxy)acetamide hydrochloride is an organic compound typically supplied as a powder.[1] Key properties are summarized in the table below. Understanding these is the first step in troubleshooting solubility.

PropertyValueSource
CAS Number 1394042-67-1American Elements[1]
Molecular Formula C4H11ClN2O2American Elements[1]
Molecular Weight 154.6 g/mol American Elements[1]
Appearance PowderAmerican Elements[1]
Storage Room Temperature, in a tightly closed container, under an inert atmosphere.[2][3]Sigma-Aldrich, Fisher Scientific

Question: Is this compound expected to be water-soluble?

Answer: Yes. As a hydrochloride salt of a primary amine, it is expected to be soluble in water. The salt form enhances the aqueous solubility compared to its free base counterpart. The presence of the hydrochloride salt means the primary amine is protonated, making the molecule ionic and thus more readily dissolved in a polar solvent like water. However, "soluble" is a relative term, and issues can arise at higher concentrations, or under suboptimal conditions.

Section 2: Initial Troubleshooting Steps

If you are facing immediate issues with dissolution, start with these straightforward checks.

Question: I've added the compound to water at my target concentration, but it's not dissolving. What should I do first?

Answer: Don't assume the compound is insoluble. Low dissolution rate is a common issue that can be mistaken for low solubility. The following workflow addresses the most frequent causes.

Troubleshooting Workflow: Initial Dissolution Failure

Below is a systematic approach to resolving common solubility issues.

Caption: Initial troubleshooting workflow for dissolution.

  • Increase Agitation: The dissolution process can be slow. Ensure you are providing adequate mechanical energy.

    • Action: Vortex the solution vigorously for 1-2 minutes. If a vortexer is unavailable, stir rapidly with a magnetic stir bar. For small volumes, sonication in a bath sonicator for 5-10 minutes is highly effective. Agitation increases the interaction between the solvent and the solute particles.[4]

  • Apply Gentle Heat: Many dissolution processes are endothermic, meaning they are favored by an increase in temperature.[4]

    • Action: Warm the solution in a water bath to 30-40°C while continuing to agitate. Avoid boiling, as this can cause degradation of the compound.

  • Allow Sufficient Time: Ensure the compound has had enough time to dissolve. Some compounds, even if soluble, can take time to fully dissolve.

    • Action: After agitation and warming, let the solution sit for 15-30 minutes, then re-examine.

Section 3: Advanced Troubleshooting

If initial steps fail, the issue may be related to the chemistry of the solution, specifically pH.

Question: I've tried agitation and heat, but the solution is still cloudy/has particulates. What's the next step?

Answer: The most likely culprit is the pH of your solvent. As a hydrochloride salt of a weak base (the primary amine), the solubility of 2-(2-Aminoethoxy)acetamide hydrochloride is highly dependent on pH.

The hydrochloride salt exists in equilibrium with its free base form in solution. The salt form is protonated and charged, making it highly water-soluble. The free base is neutral and significantly less soluble. If the pH of the solution is too high (too basic), the equilibrium will shift towards the insoluble free base, causing it to precipitate out of solution.

Diagram: Effect of pH on Solubility

This diagram illustrates how pH influences the ionization state and solubility of the compound.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-NH3+ Cl- (Salt Form) Highly Soluble B R-NH2 (Free Base) Poorly Soluble A->B  + OH- (pH Increases) B->A  + H+ (pH Decreases)

Caption: pH-dependent equilibrium of the amine salt.

Question: How do I properly control the pH to ensure dissolution?

Answer: You must ensure the pH of your final solution is sufficiently acidic to keep the compound in its protonated, soluble salt form. For most amine hydrochloride salts, a pH below ~5 is a safe starting point.[5][6]

  • Problem: Using deionized water without buffering. The pH of unbuffered deionized water can vary and may be near-neutral (pH ~6-7), which can be high enough to cause precipitation of the free base, especially at higher concentrations.

  • Solution: Prepare your solution using a suitable acidic buffer. A citrate or acetate buffer at pH 4-5 is often a good choice. Alternatively, you can acidify your deionized water with a small amount of dilute HCl before adding the compound.

Section 4: Experimental Protocols

Question: Can you provide a step-by-step protocol for preparing a stock solution?

Answer: Absolutely. This protocol is designed to minimize solubility issues.

Protocol: Preparation of a 100 mM Stock Solution

Materials:

  • 2-(2-Aminoethoxy)acetamide hydrochloride

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate Mass: For 10 mL of a 100 mM solution, you will need:

    • 0.1 L * 0.1 mol/L * 154.6 g/mol = 1.546 g (Adjust for your desired volume).

    • Weigh out the required amount of 2-(2-Aminoethoxy)acetamide hydrochloride powder.

  • Prepare Acidified Solvent: Add approximately 80% of the final desired volume of deionized water to the volumetric flask (e.g., 8 mL for a 10 mL final volume).

  • Initial pH Adjustment: Using the pH meter, check the pH of the water. Add 0.1 M HCl dropwise until the pH is between 4.0 and 4.5. This pre-acidification prevents the compound from encountering a high pH environment.

  • Dissolve Compound: Add the weighed powder to the acidified water. Place a stir bar in the flask and stir on a magnetic plate until the solid is fully dissolved. Gentle warming (to ~35°C) can be used to expedite this process.[7]

  • Final Volume Adjustment: Once fully dissolved, carefully add deionized water to reach the final target volume.

  • Final pH Check & Storage: Verify the final pH of the solution. Store the solution as recommended, typically at room temperature unless otherwise specified by the supplier.[2]

Section 5: Frequently Asked Questions (FAQs)

Q1: The compound dissolved initially in water but then a precipitate formed over time. What happened?

  • This is a classic sign of slow precipitation of the free base. The initial dissolution may have been in a slightly acidic environment (e.g., due to dissolved CO2), but over time, as the solution equilibrates with the atmosphere or interacts with a basic container surface (like some types of glass), the pH can drift upwards, causing the less soluble free base to crash out. Re-acidifying the solution with a drop of dilute HCl should redissolve the precipitate. Using a buffered solvent from the start is the best preventative measure.

Q2: Can I use buffers like PBS (Phosphate-Buffered Saline)?

  • Caution is advised. Standard PBS has a pH of ~7.4, which is generally too high for maintaining the solubility of amine hydrochloride salts. At this pH, the compound will likely be in its less soluble free base form. If your experiment requires a physiological pH, you may need to first dissolve the compound in an acidic stock solution and then dilute it into your final buffer, being mindful of the final concentration to avoid precipitation.

Q3: Does the "common ion effect" impact the solubility of this hydrochloride salt?

  • Yes, particularly at very low pH. The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[8] In this case, adding a large excess of HCl to a saturated solution of 2-(2-Aminoethoxy)acetamide hydrochloride can slightly decrease its solubility by increasing the concentration of the chloride (Cl-) ion.[9] However, for the purpose of dissolving the compound, the benefit of lowering the pH far outweighs the minor negative impact of the common ion effect. This effect is more of a concern in crystallisation studies than in preparing solutions for experiments.[5][6]

Q4: Could the quality of the compound be the issue?

  • While less common with reputable suppliers, it is a possibility. If you have exhausted all troubleshooting steps, consider the purity of the compound. Impurities could be insoluble. Also, ensure the compound has been stored correctly, as some compounds can be hygroscopic (absorb moisture), which could affect weighing accuracy.[3]

References

  • American Elements. (n.d.). 2-(2-aminoethoxy)acetamide hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-(2-(2-Aminoethoxy)ethoxy)acetic acid HCl.
  • ChemicalBook. (n.d.). 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide.
  • MilliporeSigma. (n.d.). 2-amino-N-(2-methoxyethyl)acetamide hydrochloride.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - N-(2-Aminoethyl)acetamide.
  • PubChem. (n.d.). 2-(Aminooxy)acetamide.
  • Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Serajuddin, A. T. M., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research.
  • BroadPharm. (n.d.). 2-(2-Aminoethoxy)acetic acid, HCl salt.
  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from Drug Development & Delivery Website.
  • C/D/N Isotopes, Inc. (2015). Acetamide-2,2,2-d3 - Safety Data Sheet.
  • Ovid. (n.d.). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Acetamide.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Fiol, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK.
  • International Journal of Pharma and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4).
  • ProQuest. (n.d.). EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.

Sources

Troubleshooting

Preventing cyclization side reactions with 2-(2-Aminoethoxy)acetamide hydrochloride

Welcome to the technical resource center for 2-(2-Aminoethoxy)acetamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile hydrophilic linker in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource center for 2-(2-Aminoethoxy)acetamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile hydrophilic linker in their projects. Here, we will delve into the common challenges encountered during its application, with a primary focus on preventing the prevalent issue of intramolecular cyclization, and provide field-tested solutions to ensure the success of your conjugation chemistries.

Frequently Asked Questions (FAQs)

Q1: What is 2-(2-Aminoethoxy)acetamide hydrochloride and what are its primary applications?

2-(2-Aminoethoxy)acetamide hydrochloride is a short, flexible, and hydrophilic linker molecule.[1][2] It possesses a primary amine on one end and a primary amide on the other. The hydrochloride salt form enhances its stability and solubility in aqueous media. Its primary utility is in bioconjugation, where it serves as a spacer to connect two molecules of interest. Common applications include its use in the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and for modifying peptides or labeling molecules with reporter groups like fluorophores or biotin.

Q2: What is the "cyclization side reaction" and why is it a problem?

The cyclization side reaction is an intramolecular process where the terminal nucleophilic amine attacks the carbonyl carbon of the amide group within the same molecule. This results in the formation of a stable six-membered cyclic lactam, a derivative of diketopiperazine (DKP).[3][4] This side reaction is problematic because it consumes the linear linker, leading to significantly lower yields of the desired conjugated product. Furthermore, the cyclized byproduct can complicate purification processes due to its similar polarity and size to other reaction components.

Q3: What factors promote this unwanted cyclization?

Several factors can inadvertently promote this side reaction:

  • High pH/Excess Base: The primary amine is most nucleophilic when it is deprotonated. Excessive base or prolonged exposure to basic conditions increases the concentration of the free amine, accelerating the rate of the intramolecular attack.[3]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the cyclization to occur, often at a faster rate than the desired intermolecular reaction.

  • High Dilution: While counterintuitive for many reactions, in the context of intramolecular versus intermolecular reactions, high dilution can favor the former. When the reactive partners for the desired conjugation are at low concentrations, the reactive ends of the linker molecule are more likely to find each other.

  • Inefficient Activation: In coupling reactions (e.g., to a carboxylic acid), if the activation of the acid is slow or incomplete, the free amine of the linker has a longer window of opportunity to cyclize before the intermolecular reaction can take place.

Troubleshooting Guide: Preventing Intramolecular Cyclization

This section addresses specific issues you may encounter and provides actionable protocols to mitigate them.

Issue 1: Low Yield of Desired Product & Presence of an Unexpected Byproduct

Symptom: Your final reaction mixture shows a low yield of the target molecule, and mass spectrometry analysis reveals a significant peak corresponding to the mass of the cyclized linker (C4H8N2O, MW: 100.12 g/mol ), having lost a molecule of ammonia (NH3) from the parent amide.

Root Cause Analysis: This is the classic presentation of the intramolecular cyclization side reaction dominating the desired intermolecular conjugation pathway. The reaction conditions have likely favored the nucleophilic attack of the linker's own amine onto its amide carbonyl.

Solution Workflow: pH and Reagent Control

The most critical parameter to control is the reaction pH and the stoichiometry of any added base. The goal is to maintain a sufficient concentration of the deprotonated, nucleophilic amine for the desired reaction without creating an overly basic environment that accelerates cyclization.

dot

Caption: Control of desired vs. undesired reaction pathways.

Recommended Protocol: Controlled Amide Coupling

This protocol is for coupling the amine of 2-(2-Aminoethoxy)acetamide to a carboxylic acid on a target molecule.

  • Carboxylic Acid Activation (Pre-activation):

    • Dissolve your carboxylic acid-containing molecule in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM).

    • Add 1.1 equivalents of a coupling reagent (e.g., HATU, HBTU) and 1.1 equivalents of an additive like HOBt or Oxyma Pure to suppress racemization.[5][6]

    • Add 2.0 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA).

    • Stir this activation mixture at room temperature for 15-30 minutes. This step is crucial as it forms the activated ester intermediate before the nucleophilic linker is introduced.[7]

  • Linker Addition:

    • In a separate flask, dissolve 1.0 equivalent of 2-(2-Aminoethoxy)acetamide hydrochloride in a minimal amount of the same solvent.

    • Add exactly 1.0 equivalent of DIPEA to this solution to neutralize the hydrochloride and free the primary amine. Do not add excess base.

    • Slowly add the linker solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction Conditions:

    • Maintain the reaction temperature at 0°C to room temperature. Avoid heating unless absolutely necessary and empirically validated.

    • Monitor the reaction progress by LC-MS. The reaction is often complete within 1-4 hours. Do not let the reaction run unnecessarily for extended periods (e.g., overnight) without confirming it is still progressing, as this provides more time for side reactions.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding water or a mild acid (e.g., saturated aq. NH4Cl).

    • Proceed with standard extraction and purification (e.g., HPLC, column chromatography).

Issue 2: Reaction Fails to Go to Completion Despite Favorable Conditions

Symptom: LC-MS monitoring shows the reaction has stalled, with significant amounts of starting material remaining even after several hours.

Root Cause Analysis: This can be due to several factors: inefficient activation of the carboxylic acid, poor solubility of reactants, or the use of a suboptimal coupling reagent for your specific substrate.

Troubleshooting Steps:

  • Choice of Coupling Reagent: The choice of coupling reagent is critical.[8][9] For sterically hindered substrates or challenging couplings, phosphonium-based reagents like PyBOP or aminium/uronium reagents like HATU are often more effective than carbodiimides (e.g., EDC) alone.[6][10]

Coupling Reagent ClassExamplesStrengthsConsiderations
Carbodiimides EDC, DCC, DICCost-effective, widely used.Can lead to N-acylurea byproduct; often requires an additive (HOBt, Oxyma).[5]
Aminium/Uronium HATU, HBTU, TBTUHigh efficiency, fast reaction times, low racemization.[10]Can cause side reactions with the free amine if not pre-activated.
Phosphonium PyBOP, BOPExcellent for hindered couplings and cyclizations, no guanylation side products.[6]Can be more expensive.
  • Solvent Choice: Ensure all reactants are fully dissolved. If solubility is an issue in DCM or DMF, consider alternatives like NMP or DMSO. For some bioconjugations, aqueous buffer systems with co-solvents may be necessary, which requires careful pH control (typically pH 7.0-8.0).[11]

  • Re-activation: If the reaction has stalled, it may be possible to add an additional portion (e.g., 0.3 equivalents) of the coupling reagent and base to drive it to completion, but monitor closely for byproduct formation.

dot

Caption: Troubleshooting workflow for stalled reactions.

By carefully controlling the reaction parameters, particularly pH, temperature, and the activation strategy, researchers can successfully utilize 2-(2-Aminoethoxy)acetamide hydrochloride as an effective linker while minimizing the formation of the undesirable cyclized byproduct.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). CEM Corporation. Retrieved from [Link]

  • 2,5-Diketopiperazine. (2023, November 26). In Wikipedia. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]

  • Zhang, J., et al. (2013). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. Retrieved from [Link]

  • Amide Functionalization: Examination Under Variable pH Conditions. (2026, February 28). Chembullet. Retrieved from [Link]

  • Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. (2025). ResearchGate. Request PDF. Retrieved from [Link]

  • Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. (2025, July 18). PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2020). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Science. Retrieved from [Link]

  • 2-(2-aminoethoxy)acetamide hydrochloride. (n.d.). American Elements. Retrieved from [Link]

  • pH Optimization of Amidation via Carbodiimides. (2018). ResearchGate. Request PDF. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Linker molecule and use thereof in methods for purifying peptides. (2021). Google Patents.
  • How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved from [Link]

  • 2-(2-aminoethoxy)acetamide hydrochloride (C4H10N2O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Wang, Y., et al. (2013). Design and Synthesis of a Dual Linker for Solid Phase Synthesis of Oleanolic Acid Derivatives. Molecules. Retrieved from [Link]

  • Wang, Z., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Tsai, Y. M., & Nieh, H. L. (1991). Intramolecular free radical cyclizations using acylsilanes as radicalphiles. Synthesis. Retrieved from [Link]

  • Jones, C. D., et al. (2018). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters. Retrieved from [Link]

  • Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. (2020). ResearchGate. Retrieved from [Link]

  • Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) invol. (2025). Semantic Scholar. Retrieved from [Link]

  • Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. (2015). ORCA - Cardiff University. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Removing Unreacted 2-(2-Aminoethoxy)acetamide Hydrochloride from Reaction Mixtures

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with removing unreacted 2-(2-Aminoethoxy)acetamide hydrochloride from reaction mixtures. He...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with removing unreacted 2-(2-Aminoethoxy)acetamide hydrochloride from reaction mixtures. Here, we address common issues with practical, field-tested solutions to ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 2-(2-Aminoethoxy)acetamide hydrochloride that influence its removal?

A1: Understanding the physicochemical properties of 2-(2-Aminoethoxy)acetamide hydrochloride is crucial for designing an effective purification strategy. Its high polarity and water solubility, a direct result of the primary amine, amide, and ether functionalities, are the most critical factors. The hydrochloride salt form further enhances its aqueous solubility.[1][2]

Key Properties:

PropertyValueImplication for Removal
Molecular Weight 154.59 g/mol [1]---
Form SolidEasy to handle and weigh.[3]
Solubility High in water and polar protic solvents (e.g., methanol, ethanol). Low in many common organic solvents (e.g., dichloromethane, ethyl acetate, THF).[4]This solubility profile is the cornerstone of its removal via aqueous extraction.
pKa The primary amine has an estimated pKa of ~9.0-9.5.This allows for easy conversion to the free base form with a mild base, altering its solubility.

Q2: Why is it often challenging to remove from my reaction mixture?

A2: The primary challenge stems from its high polarity and water solubility. If your product of interest also has a degree of water solubility, achieving a clean separation through simple aqueous extraction can be difficult. Additionally, its amphiphilic nature can sometimes lead to the formation of emulsions during liquid-liquid extractions, complicating phase separation.

Q3: Can I use a simple aqueous wash to remove it?

A3: In many cases, yes. A series of aqueous washes is the first and most common method to try. The hydrochloride salt is highly soluble in water and will preferentially partition into the aqueous phase, leaving your less polar product in the organic phase. However, the success of this method depends on the solubility profile of your desired compound.[5]

Troubleshooting Guides: Purification Workflows

Scenario 1: Your product is soluble in a water-immiscible organic solvent.

This is the most straightforward scenario. The goal is to maximize the partitioning of the impurity into the aqueous phase while retaining your product in the organic phase.

Problem: Residual 2-(2-Aminoethoxy)acetamide hydrochloride remains in the organic layer after multiple water washes.

Solution: Employ a basic wash to convert the hydrochloride salt to its free base form. The free amine is generally less water-soluble than the salt but can still be effectively removed with aqueous washes. More importantly, this step can help to break up any potential emulsions and improve phase separation.

Step-by-Step Protocol: Basic Aqueous Wash

  • Initial Water Wash: Begin by washing your organic layer with deionized water to remove the bulk of the hydrochloride salt.

  • Dilute Base Wash: Follow with a wash using a dilute aqueous solution of a mild base, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). This will neutralize the hydrochloride, forming the free amine.[6]

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and further encourages the partitioning of polar impurities into the aqueous phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.[6]

Causality: The addition of a mild base deprotonates the ammonium salt, forming the free amine. While the free amine is still polar, this change in chemical form can disrupt any interactions it may have with your product and improve the efficiency of the aqueous extraction.

Scenario 2: Your product has moderate water solubility.

This is a more challenging situation where simple extractions may lead to significant product loss.

Problem: Significant loss of my desired product into the aqueous phase during extraction.

Solution: A pH adjustment or the use of solid-phase extraction (SPE) can be highly effective.

Method A: pH-Controlled Liquid-Liquid Extraction

The strategy here is to manipulate the pH of the aqueous phase to suppress the ionization of your product (if it has acidic or basic functional groups), thereby decreasing its aqueous solubility while keeping the 2-(2-Aminoethoxy)acetamide hydrochloride ionized and water-soluble.

Method B: Solid-Phase Extraction (SPE)

SPE offers a more controlled separation based on the differential affinity of your product and the impurity for a solid sorbent.[7]

Step-by-Step Protocol: Normal-Phase SPE

  • Column Selection: Choose a normal-phase SPE cartridge, such as silica gel or alumina.[8][9]

  • Conditioning: Condition the cartridge with a non-polar solvent (e.g., hexane or heptane).[9]

  • Loading: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.[7]

  • Washing: Wash the cartridge with a non-polar solvent or a mixture of non-polar and slightly more polar solvents. This will elute your less polar product while the highly polar 2-(2-Aminoethoxy)acetamide hydrochloride remains strongly adsorbed to the stationary phase.[7][8]

  • Elution (if necessary): If your product has some polarity, you may need to use a slightly more polar solvent system to elute it after the impurity has been retained.

Workflow Diagram: Decision Tree for Removal

G start Start: Crude Reaction Mixture Contains Product & Impurity product_sol Is your product soluble in a water-immiscible organic solvent? start->product_sol extraction Perform Liquid-Liquid Extraction product_sol->extraction Yes spe Consider Solid-Phase Extraction (SPE) or Chromatography product_sol->spe No basic_wash Is removal incomplete? extraction->basic_wash add_base Add a dilute base wash (e.g., 5% NaHCO₃) basic_wash->add_base Yes end Pure Product basic_wash->end No add_base->extraction spe->end

Caption: Decision workflow for selecting a purification method.

Scenario 3: Emulsion formation during aqueous workup.

Problem: A stable emulsion forms at the interface of the organic and aqueous layers, preventing clean separation.

Solution: Emulsions are often caused by the amphiphilic nature of the impurity or other components in the reaction mixture. Several techniques can be employed to break up an emulsion.

Troubleshooting Steps for Emulsion Breaking:

  • Addition of Brine: Add a significant volume of saturated NaCl solution (brine). The increased ionic strength of the aqueous phase can help to destabilize the emulsion.[10]

  • Gentle Swirling/Stirring: Avoid vigorous shaking. Instead, gently swirl or stir the separatory funnel.[10][11]

  • Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth. This can help to break up the emulsion by providing a large surface area for the droplets to coalesce.

  • Change in Solvent: Add a small amount of a different organic solvent with a different density (e.g., adding some hexane to a dichloromethane solution). This can alter the properties of the organic phase and help to break the emulsion.

  • Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to phase separation.[10]

Advanced Purification: Chromatography

When all else fails, or for achieving the highest levels of purity, column chromatography is the method of choice.[12]

Column Chromatography Guidelines:

  • Stationary Phase: Silica gel is the most common choice for normal-phase chromatography.[13][14]

  • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding a more polar solvent like methanol.[15] Your less polar product should elute first, followed by the highly polar 2-(2-Aminoethoxy)acetamide hydrochloride, which will likely require a high percentage of methanol or even the addition of a small amount of a base (like triethylamine or ammonium hydroxide) to the mobile phase to elute.

Workflow Diagram: Chromatographic Separation

G load Load Crude Mixture onto Silica Column elute_nonpolar Elute with Non-Polar Mobile Phase (e.g., Ethyl Acetate/Hexane) load->elute_nonpolar collect_product Collect Fractions Containing Your Product elute_nonpolar->collect_product increase_polarity Increase Mobile Phase Polarity (e.g., Add Methanol) collect_product->increase_polarity elute_impurity Impurity (2-(2-Aminoethoxy)acetamide hydrochloride) Remains on Column increase_polarity->elute_impurity final_elution Elute Impurity with Highly Polar Mobile Phase (for column cleaning) elute_impurity->final_elution

Caption: General workflow for purification by column chromatography.

References

  • American Elements. (n.d.). 2-(2-aminoethoxy)acetamide hydrochloride. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction? Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-ethylacetamide hydrochloride. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminooxy)acetamide. Retrieved from [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • Al-Saffar, Z. T., & Al-Jubouri, M. H. (2023). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 431-456. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide. Retrieved from [Link]

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment. Retrieved from [Link]

  • Edexcel A Level Chemistry Revision Notes 2015. (2025, January 3). Organic Techniques - Purification. Retrieved from [Link]

  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). Retrieved from [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 2-(2-Aminoethoxy)acetamide Hydrochloride Conjugation

Welcome to the Technical Support Center for bioconjugation workflows involving 2-(2-Aminoethoxy)acetamide hydrochloride (CAS 1394042-67-1)[1]. This guide is designed for researchers and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation workflows involving 2-(2-Aminoethoxy)acetamide hydrochloride (CAS 1394042-67-1)[1]. This guide is designed for researchers and drug development professionals who require high-efficiency coupling of this PEG-like linker to electrophiles, such as N-hydroxysuccinimide (NHS) esters.

Below, you will find mechanistic insights, self-validating protocols, and troubleshooting guides structured to address the specific chemical realities of working with hydrochloride salts in pH-sensitive conjugations.

Mechanistic Insights: The Causality of pH in Amine Conjugation

Successful conjugation of 2-(2-Aminoethoxy)acetamide relies entirely on managing the protonation state of its primary amine. Because this molecule is supplied as a hydrochloride salt , dissolving it in an aqueous solution releases equimolar amounts of hydrochloric acid (HCl), which actively drives down the pH of your reaction mixture.

The pKa of terminal amines in short amino-PEG linkers typically ranges between 8.5 and 9.7[2]. For a nucleophilic acyl substitution to occur (e.g., attacking an NHS ester), the amine must be in its deprotonated, free-base form (-NH₂).

  • If the pH is too low (< 7.2): The amine remains locked in its protonated state (-NH₃⁺) and is a poor nucleophile, stalling the reaction[3].

  • If the pH is too high (> 8.5): The nucleophile is highly active, but the competing reaction—hydrolysis of the NHS ester—accelerates exponentially. The half-life of an NHS ester drops from 4–5 hours at pH 7.0 to less than 10 minutes at pH 8.6[4].

Therefore, maintaining a strict pH window of 8.0 to 8.5 is the most critical factor for successful labeling[5].

Mechanism A 2-(2-Aminoethoxy)acetamide HCl (Protonated Amine, Inactive) B Free Base Amine (Active Nucleophile) A->B Buffer pH 8.0-8.5 (Deprotonation) D Amide Conjugate (Target Product) B->D Nucleophilic Acyl Substitution C NHS Ester (Electrophile) C->D Optimal pH E Hydrolyzed Ester (Dead End) C->E pH > 8.5 or Excess Water (Hydrolysis)

Reaction pathway of 2-(2-Aminoethoxy)acetamide highlighting pH-dependent nucleophilic attack.

Quantitative Data: pH Optimization Matrix

To balance nucleophilicity against electrophile degradation, refer to the following optimization matrix based on established NHS-ester hydrolysis kinetics[4].

pH LevelAmine StateNHS Ester Hydrolysis Half-Life (4°C)Conjugation EfficiencyRecommendation
< 7.0 Fully Protonated (-NH₃⁺)> 4 - 5 hoursVery LowAvoid; nucleophile is inactive.
7.2 - 7.5 Partially Protonated~ 2 - 3 hoursLow - ModerateUse only for highly unstable esters.
8.0 - 8.5 Free Base (-NH₂)~ 30 - 60 minutesOptimal (High)Ideal range for standard conjugations.
> 8.6 Free Base (-NH₂)< 10 minutesLow (Hydrolysis competes)Avoid; electrophile degrades rapidly.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is confirmed.

Step 1: Buffer Preparation Prepare a 0.1 M Sodium Bicarbonate buffer[5].

  • Validation Checkpoint: Calibrate your pH meter and confirm the buffer reads exactly pH 8.3 ± 0.1 at room temperature.

Step 2: Linker Dissolution Dissolve the required amount of 2-(2-Aminoethoxy)acetamide hydrochloride in the buffer.

  • Validation Checkpoint:Re-measure the pH. Because the HCl salt releases protons, the pH may drop. If it falls below 8.0, titrate carefully with 0.1 M NaOH until the pH is restored to 8.3.

Step 3: Electrophile Preparation Dissolve the NHS ester in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) at 1/10th the final reaction volume[5].

  • Validation Checkpoint: Smell the DMF. It must be strictly odorless. A "fishy" smell indicates degradation into dimethylamine, which will instantly react with and destroy your NHS ester[5].

Step 4: Conjugation Add the NHS ester solution to the linker solution dropwise while vortexing. Incubate at room temperature for 1 to 4 hours[5].

  • Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy. The release of the N-hydroxysuccinimide (NHS) byproduct can be measured at 260 to 280 nm to track reaction progress[4].

Step 5: Quenching & Purification Stop the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[3]. Purify the final conjugate using gel filtration or HPLC to remove the NHS leaving group and any hydrolyzed acid.

Workflow S1 1. Prepare 0.1 M Bicarbonate Buffer (pH 8.3) Validate: pH meter reading S2 2. Dissolve Linker HCl Salt Validate: Re-check pH > 8.0 S1->S2 S3 3. Add NHS Ester in Anhydrous DMF Validate: Odorless solvent S2->S3 S4 4. Incubate & Monitor Validate: UV-Vis at 260-280 nm S3->S4 S5 5. Quench & Purify Validate: Gel Filtration / HPLC S4->S5

Self-validating experimental workflow for amine-NHS ester bioconjugation.

Troubleshooting Guide

Q: My conjugation yield is extremely low, even though I used fresh NHS ester and pH 8.3 buffer. What happened? A: The root cause is likely the hydrochloride counterion of the linker. When you dissolve 2-(2-Aminoethoxy)acetamide hydrochloride at high concentrations, the released HCl overwhelms the buffer capacity of weak solutions, dropping the pH below 7.5. At this pH, the amine remains protonated and unreactive[3]. Always re-measure and adjust the pH after adding the linker to the buffer.

Q: My reaction mixture turned cloudy immediately after adding the NHS ester. A: This indicates precipitation of the NHS ester. NHS esters are hydrophobic and poorly soluble in purely aqueous environments. Ensure you dissolve the NHS ester in anhydrous DMSO or DMF first, and maintain a final organic solvent concentration of roughly 10-20% v/v in the reaction mixture[5].

Q: How can I tell if my NHS ester hydrolyzed before reacting? A: Hydrolysis releases free N-hydroxysuccinimide, which absorbs strongly at 260-280 nm[4]. If you observe an immediate, massive UV spike at 260 nm without corresponding conjugate formation, your ester likely hydrolyzed. This is usually caused by moisture in your DMF/DMSO or a reaction pH that drifted too high (> 8.5).

Frequently Asked Questions (FAQs)

Q: Can I use Tris or Glycine buffers to adjust the pH for this reaction? A: No. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are strictly incompatible with NHS ester reactions[3]. They will aggressively compete with 2-(2-Aminoethoxy)acetamide for the electrophile. Use amine-free buffers like Sodium Bicarbonate, HEPES, or Phosphate buffers[5].

Q: How should I store 2-(2-Aminoethoxy)acetamide hydrochloride? A: Store the compound desiccated at -20°C or 4°C. Because it is a hydrochloride salt, it is highly hygroscopic. Always allow the vial to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the powder.

Q: What is the ideal molar ratio for this conjugation? A: For small molecule linkers reacting with a macromolecule, an 8x to 10x molar excess of the NHS ester is typically used to drive the reaction to completion[5]. If you are reacting the linker with a small molecule electrophile, a 1:1.2 to 1:2 ratio (Linker:Ester) is generally sufficient, provided the pH is strictly controlled.

References

  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe Source: Lumiprobe URL
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem Source: Benchchem URL
  • Technical Support Center: NHS Ester Reactions with Amino Acid Residues - Benchchem Source: Benchchem URL
  • 2-(2-aminoethoxy)
  • Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US Source: Thermo Fisher Scientific URL

Sources

Optimization

Technical Support Center: Resolving Hygroscopic Issues with 2-(2-Aminoethoxy)acetamide Hydrochloride

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Topic: Handling, Recovery, and Formulation of Hygroscopic Amine Hydrochloride Linkers Introduction 2-(2-Aminoethoxy)acetamide hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Topic: Handling, Recovery, and Formulation of Hygroscopic Amine Hydrochloride Linkers

Introduction

2-(2-Aminoethoxy)acetamide hydrochloride (CAS 1394042-67-1) is a highly versatile, short PEG-like linker frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). However, its hydrochloride salt form is notoriously hygroscopic. Exposure to ambient humidity rapidly induces deliquescence, transforming the crystalline powder into a viscous, unweighable gum. This support center provides field-proven troubleshooting strategies, mechanistic insights, and recovery protocols to ensure experimental reproducibility.

Section 1: Mechanistic Understanding (The "Why")

Q: Why does 2-(2-Aminoethoxy)acetamide hydrochloride turn into a sticky oil so quickly? A: The rapid phase transition from a solid powder to a viscous oil is a phenomenon known as deliquescence. This occurs because the compound possesses a highly flexible aliphatic polyether backbone and multiple hydrogen-bond acceptors/donors (an ether oxygen, a primary amide, and a protonated primary amine).

Crucially, the chloride anion (Cl⁻) in the crystal lattice has a strong thermodynamic affinity for atmospheric water molecules. When the ambient relative humidity (RH) exceeds the deliquescence point of the salt, water vapor condenses onto the crystal surface. The water molecules form strong hydrogen bonds with the chloride ions and the ether oxygen, disrupting the relatively low lattice energy of the short PEG-like chain. This causes the crystal lattice to collapse, dissolving the compound in its own absorbed moisture[1].

Deliquescence A Dry Amine HCl (Crystalline) B Moisture Adsorption (Surface H-Bonding) A->B RH > 40% C Lattice Disruption (Phase Transition) B->C Cl⁻ & Ether Hydration D Deliquescence (Viscous Oil/Gum) C->D Complete Solvation

Pathway of moisture-induced deliquescence in amine hydrochlorides.

Section 2: Handling & Storage (The "Prevention")

Q: How should I handle and weigh this compound to prevent moisture uptake? A: Prevention is the most effective strategy. Once deliquescence begins, accurate stoichiometric weighing becomes impossible, leading to failed coupling reactions downstream.

  • Storage: Store the sealed bottle at -20 °C inside a secondary container filled with a high-capacity desiccant (e.g., Drierite or P₂O₅).

  • Equilibration: Critical Step - Before opening, allow the sealed bottle to equilibrate to room temperature for at least 60 minutes. Opening a cold bottle causes immediate condensation of atmospheric moisture onto the powder[1].

  • Handling: Weigh the compound inside a dry glovebox purged with Argon or Nitrogen. If a glovebox is unavailable, utilize a static-free weighing enclosure with a local stream of dry nitrogen, and work rapidly.

  • Stock Solutions: If your downstream application permits, immediately dissolve the entire freshly-opened bottle into an anhydrous, inert solvent (e.g., anhydrous DMF or DMSO) to create a stock solution. Store the solution over activated 3Å molecular sieves.

Table 1: Quantitative Impact of Environmental Moisture on Amine HCl Salts
Relative Humidity (RH)Physical StateReversibilityRecommended Action
< 20% Free-flowing crystalline powderN/AIdeal handling condition (Glovebox).
20% - 40% Clumping, surface adsorptionReversible via vacuumWork rapidly; store in desiccator.
40% - 60% Hydrate formation, lattice expansionDifficult (requires heat)Do not expose; use inert gas blanket.
> 60% Deliquescence (viscous oil/gum)Irreversible naturallyApply Azeotropic Distillation protocol.

Section 3: Recovery & Drying Protocols (The "Cure")

Q: My batch has already turned into a sticky syrup. How can I salvage it? A: Do not discard the material. The compound has not degraded chemically; it has merely absorbed water. Standard vacuum desiccation is often insufficient to break the strong hydrogen bonds between the water molecules and the chloride ions. Instead, you must use thermodynamic driving forces to remove the water.

We recommend two self-validating protocols depending on your equipment and scale: Azeotropic Distillation (for rapid, scalable drying) and Lyophilization (for gentle, low-temperature recovery).

Protocol A: Azeotropic Distillation (The Gold Standard)

Azeotropic distillation exploits the boiling point depression of immiscible liquids. By refluxing the wet amine hydrochloride in toluene, water is co-distilled as a toluene-water azeotrope at ~85 °C, leaving behind the anhydrous salt[2],[3].

Step-by-Step Methodology:

  • Preparation: Transfer the wet 2-(2-Aminoethoxy)acetamide hydrochloride gum into an oven-dried round-bottom flask.

  • Solvent Addition: Add anhydrous toluene at a ratio of approximately 10 mL per 1 gram of compound. The salt will likely remain insoluble or form a biphasic mixture.

  • Apparatus Setup: Equip the flask with a Dean-Stark trap (filled with anhydrous toluene) and a reflux condenser. Attach the system to a nitrogen manifold.

  • Reflux: Heat the flask in an oil bath to 115 °C. The toluene-water azeotrope will boil at ~85 °C and condense into the trap. Water will separate and sink to the bottom of the trap.

  • Completion Validation: Continue refluxing until no more water droplets collect in the trap and the internal temperature stabilizes at 110.6 °C (the boiling point of pure toluene). The amine hydrochloride will precipitate as a fine, dry powder.

  • Isolation: Cool the flask to room temperature under nitrogen. Rapidly filter the suspension using a Schlenk frit under inert gas, or evaporate the remaining toluene under high vacuum.

  • Storage: Store the free-flowing, white crystalline powder immediately in a desiccator.

Azeotropic S1 1. Suspend Wet Gum in Anhydrous Toluene S2 2. Heat to Reflux (110-115°C) S1->S2 S3 3. Distill Toluene/Water Azeotrope (~85°C) S2->S3 Dean-Stark Trap S4 4. Cool & Filter under Inert Gas (Ar/N2) S3->S4 Distillate runs clear S5 5. Recover Dry Free-Flowing Powder S4->S5 Store in desiccator

Step-by-step azeotropic distillation workflow for drying hygroscopic salts.

Protocol B: Lyophilization (Freeze-Drying)

If the compound is sensitive to the thermal stress of refluxing toluene, lyophilization provides a gentle alternative. While it takes longer, it yields a highly porous, fluffy powder that is exceptionally easy to dissolve in subsequent reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the wet gum in a minimal amount of LC-MS grade water (approx. 5 mL per gram).

  • Shell Freezing: Transfer the solution to a lyophilization flask. Rotate the flask in a dry ice/acetone bath (-78 °C) to freeze the solution along the walls, maximizing the surface area.

  • Sublimation: Attach the flask to a lyophilizer. Ensure the condenser temperature is at least -50 °C and the vacuum is < 0.1 mBar.

  • Drying: Lyophilize for 24-48 hours. The water will sublimate, leaving a dry, fluffy powder.

  • Recovery (Crucial Step): Break the vacuum by backfilling the lyophilizer with dry Argon or Nitrogen gas. Do not backfill with ambient air, or the high-surface-area powder will instantly reabsorb moisture. Cap immediately.

Table 2: Comparison of Drying Methodologies
MethodResidual MoistureProcessing TimeScalabilityRisk of Thermal Degradation
Azeotropic Distillation < 0.1%2 - 4 hoursHigh (>100g)Low (Stable at 115°C)
Lyophilization 1.0% - 2.0%24 - 48 hoursMedium (1-50g)Very Low
Vacuum Desiccation (P₂O₅) ~ 2.0%3 - 7 daysLow (<10g)Very Low

Section 4: Alternative Strategies (The "Workaround")

Q: Can I change the salt form to permanently avoid this hygroscopicity? A: Yes. Crystal engineering and salt screening are standard pharmaceutical strategies to mitigate hygroscopicity[1]. The hygroscopicity of 2-(2-Aminoethoxy)acetamide is heavily driven by the chloride ion's affinity for water.

If your synthetic route permits, consider converting the hydrochloride salt to a bulkier, less hydrophilic salt form. Common alternatives that disrupt the water-binding lattice include:

  • Tosylate (p-Toluenesulfonate) Salts: The bulky, hydrophobic aromatic ring of the tosylate anion significantly reduces moisture uptake, improves crystallinity, and creates a highly stable lattice.

  • Sulfate or Mesylate Salts: Often exhibit higher lattice energies, making them less prone to deliquescence compared to hydrochlorides.

  • Free Base: The free base of 2-(2-Aminoethoxy)acetamide is an oil. While it avoids the solid-state hygroscopicity of the salt, oils are inherently difficult to weigh accurately and are more susceptible to oxidation. It is generally preferable to maintain a stable crystalline salt.

To convert the salt, you can pass the aqueous hydrochloride solution through a strongly basic anion exchange resin (OH⁻ form) to generate the free base, then immediately neutralize it with the desired acid (e.g., p-toluenesulfonic acid) and lyophilize.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-(2-Aminoethoxy)acetamide Hydrochloride

Welcome to the Technical Support Center for the isolation and purification of 2-(2-Aminoethoxy)acetamide hydrochloride (CAS 1394042-67-1)[1]. This highly polar, low-molecular-weight intermediate is frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(2-Aminoethoxy)acetamide hydrochloride (CAS 1394042-67-1)[1]. This highly polar, low-molecular-weight intermediate is frequently utilized in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and specialized PEGylated linkers[2].

Due to its extreme hydrophilicity, lack of a UV chromophore, and hygroscopic salt form, standard reversed-phase chromatography and traditional extraction methods often fail. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve >99% purity.

Troubleshooting Guide: Chromatographic Purification

Q: Why is my compound eluting in the void volume on a standard C18 column?

A: 2-(2-Aminoethoxy)acetamide has a highly negative LogP value. In Reversed-Phase Liquid Chromatography (RPLC), the hydrophobic C18 stationary phase cannot retain this polar, charged molecule. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a Diol or Amide bonded stationary phase[3]. In HILIC, the separation mechanism relies on the analyte partitioning between a highly organic mobile phase (the bulk solvent) and a water-enriched layer immobilized on the polar stationary phase[3].

Q: I see no peaks on my UV detector at 254 nm, but NMR confirms the product is in the crude mixture. How do I track it?

A: The molecular structure (NH2-CH2-CH2-O-CH2-CO-NH2) lacks conjugated pi-systems or aromatic rings, rendering it entirely invisible to standard UV detection at 254 nm. While the acetamide carbonyl absorbs weakly at 210 nm, common mobile phase additives (like formate or acetate) heavily interfere at this wavelength. The Solution: Utilize an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) [4]. These destructive detection methods evaporate the volatile mobile phase and measure the light scattered by the remaining non-volatile analyte particles, providing a universal response independent of optical properties.

Q: Why does my HILIC peak front severely and split into multiple bands?

A: This is a classic injection solvent mismatch. If you dissolve your highly polar hydrochloride salt in 100% water for injection, the strong aqueous injection plug disrupts the immobilized water layer on the HILIC stationary phase. The analyte travels with the injection plug before partitioning can occur. The Solution: Dissolve your sample in the highest percentage of aprotic organic solvent possible (e.g., 70–80% Acetonitrile). If the sample is insoluble at this ratio, use on-column dilution techniques or inject very small volumes (<1% of column volume).

Troubleshooting Guide: Non-Chromatographic Isolation

Q: My product isolates as a sticky oil or gum rather than a solid powder. How do I induce crystallization?

A: As a hydrochloride salt with a flexible PEG-like ether backbone, this compound is highly hygroscopic. Rapid addition of an anti-solvent forces immediate supersaturation, trapping solvent and impurities within an amorphous gum. The Solution: Employ a controlled anti-solvent crystallization [5]. Dissolve the crude in a minimal amount of a warm, highly polar solvent (like Dimethyl acetamide)[6], and titrate in an anti-solvent (like Isopropanol) slowly until the cloud point is reached. Hold the temperature to allow ordered nucleation before cooling.

Q: How do I remove excess inorganic salts (like NaCl or KCl) from the crude reaction mixture without using chromatography?

A: Inorganic salts will co-precipitate with your product during anti-solvent crystallization. The Solution: Use a Strong Cation Exchange (SCX) catch-and-release strategy. Load the aqueous crude onto an SCX resin. The primary amine of your intermediate will bind to the sulfonic acid groups. Wash the resin with pure water or methanol to elute the inorganic salts, then release your product using a volatile basic solution (e.g., 2M Ammonia in Methanol). Note: You must re-form the HCl salt afterward by treating with ethereal HCl.

Decision Workflows & Methodologies

G Start Crude 2-(2-Aminoethoxy) acetamide HCl CheckPurity Assess Purity & Impurity Profile Start->CheckPurity IsSalt High Inorganic Salt Content? CheckPurity->IsSalt SCX Strong Cation Exchange (SCX) Desalting IsSalt->SCX Yes IsPolar Organic Impurities Present? IsSalt->IsPolar No SCX->IsPolar HILIC HILIC Chromatography (Diol/Amide Column) IsPolar->HILIC Yes Cryst Anti-Solvent Crystallization IsPolar->Cryst No HILIC->Cryst Pure Pure HCl Salt (Solid) Cryst->Pure

Caption: Decision matrix for isolating and purifying highly polar aminoethoxy acetamide intermediates.

Protocol A: Preparative HILIC-ELSD Purification

Self-Validating System: This protocol uses a flow-splitter to protect the bulk of your sample from the destructive ELSD detector, ensuring high recovery.

  • Sample Preparation: Dissolve the crude mixture in 75% Acetonitrile (ACN) / 25% Water. Validation check: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, filter the supernatant; do not add more water.

  • Equilibration: Equilibrate an Amide-HILIC preparative column with 90% Mobile Phase B (ACN) and 10% Mobile Phase A (10 mM Ammonium Formate, pH 3.0) until the baseline is stable.

  • Gradient Elution: Run a linear gradient from 90% B down to 50% B over 20 column volumes. (In HILIC, decreasing organic content increases elution strength).

  • Detection & Collection: Utilize a post-column flow splitter (99:1 ratio). Route 1% of the flow to the ELSD (Evaporator Temp: 50°C, Nebulizer Temp: 40°C)[4]. Route 99% to the fraction collector. Trigger collection based on the ELSD signal.

  • Recovery: Pool the fractions containing the product, freeze at -80°C, and lyophilize to recover the purified salt.

HILIC Sample Sample Prep (Dissolve in 75% ACN) Inject Injection (Diol/Amide Column) Sample->Inject Elute Gradient Elution (Decreasing ACN) Inject->Elute Split Flow Splitter (99% Prep / 1% Analytical) Elute->Split Detect ELSD / MS Detection (Destructive) Split->Detect 1% Collect Fraction Collection (Triggered by ELSD/MS) Split->Collect 99% Detect->Collect Trigger Signal

Caption: Preparative HILIC workflow utilizing ELSD/MS flow-splitting for non-UV active compounds.

Protocol B: Controlled Anti-Solvent Crystallization

Self-Validating System: The use of a "cloud point" hold ensures that nucleation occurs via ordered crystal lattice formation rather than rapid amorphous precipitation.

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal volume of warm (40°C) Dimethyl acetamide (DMAc)[6].

  • Polishing: Pass the solution through a 0.22 µm PTFE syringe filter to remove any insoluble inorganic salts or dust particles that could cause premature, uncontrolled nucleation.

  • Anti-Solvent Titration: Transfer the solution to a crystallizer. While stirring at 300 rpm, slowly add Isopropanol (the anti-solvent) dropwise until the solution becomes slightly turbid (the cloud point).

  • Seeding & Aging: Stop adding anti-solvent. Hold the temperature at 40°C and stir for 1 hour to allow the seed crystals to mature. Validation check: The turbidity should transition into distinct, visible particulates.

  • Isolation: Cool the suspension to 4°C at a controlled rate of 0.5°C/min. Filter the resulting crystals under a nitrogen blanket (to prevent moisture absorption) and wash with cold Isopropanol. Dry in a vacuum oven at 35°C.

Quantitative Data Summaries

Table 1: Chromatographic Parameter Optimization

ParameterRecommendationMechanistic Rationale
Column Phase Amide or Diol HILICRetains highly polar amines via hydrogen bonding and partitioning into the stationary aqueous layer[3].
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH maintains the primary amine in its fully ionized state; volatile buffer ensures ELSD/MS compatibility.
Mobile Phase B Acetonitrile (100%)Acts as the weak solvent in HILIC to drive partitioning into the stationary phase.
Detection ELSD, CAD, or LC-MSOvercomes the complete lack of a UV chromophore in the PEG-acetamide backbone[4].

Table 2: Anti-Solvent Systems for Crystallization

Primary SolventAnti-SolventApplication & Outcome
MethanolAcetoneStandard precipitation of the HCl salt; yields high purity but requires very slow addition to avoid oiling out.
Dimethyl AcetamideIsopropanolExcellent for removing highly polar organic impurities; promotes a stable, filterable crystal habit[6].
Water (Minimal)AcetonitrileUsed primarily when inorganic salts must be filtered out prior to API precipitation[5].

Sources

Optimization

Technical Support Center: 2-(2-Aminoethoxy)acetamide Hydrochloride Solution Stability

Welcome to the Technical Support Center for 2-(2-Aminoethoxy)acetamide hydrochloride (CAS: 1394042-67-1). This portal is designed for researchers and formulation scientists who require robust, field-proven strategies to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Aminoethoxy)acetamide hydrochloride (CAS: 1394042-67-1). This portal is designed for researchers and formulation scientists who require robust, field-proven strategies to maintain the structural integrity of this bifunctional linker in aqueous environments.

Executive Summary & Mechanism of Degradation

2-(2-Aminoethoxy)acetamide hydrochloride is highly versatile in bioconjugation, but its stability in solution is challenged by its specific functional groups: a primary amide, an ether linkage, and a primary amine (present as a hydrochloride salt).

When dissolved in unbuffered water, the dissociation of the hydrochloride salt naturally depresses the solution's pH. This acidic environment acts as a catalyst for the hydrolysis of the primary amide , converting it into 2-(2-aminoethoxy)acetic acid and releasing ammonia [1]. Concurrently, the ether and amine moieties are susceptible to oxidative degradation if exposed to dissolved oxygen and trace transition metals, leading to complex polymeric species. Understanding and controlling these causal mechanisms is the foundation of our troubleshooting protocols.

Quick Reference: Degradation Pathways & Mitigation Data

To establish a baseline for stability, forced degradation studies are utilized to target 5–20% degradation, ensuring analytical methods can detect all potential breakdown products [3]. The table below summarizes the quantitative stress parameters and their corresponding mitigation strategies.

Stress PathwayCausative AgentTarget Stress Condition (to achieve 5-20% degradation)Primary Degradant(s)Formulation Mitigation Strategy
Acid Hydrolysis Hydronium ions (H⁺)0.1 M HCl, 60°C for 8–24 hrs2-(2-Aminoethoxy)acetic acidFormulate in Citrate/Acetate buffer (pH 5.5 – 6.5)
Base Hydrolysis Hydroxide ions (OH⁻)0.1 M NaOH, 60°C for 8–24 hrs2-(2-Aminoethoxy)acetic acidAvoid formulation pH > 7.5
Oxidation ROS, Trace Metals3% H₂O₂, 25°C for 24 hrsN-oxides, ether cleavage productsSparging (N₂/Ar), 0.05% EDTA, Protect from light
Thermal Heat80°C for 48 hrsDimerization / PolymerizationStore working solutions at 2–8°C

Troubleshooting Guides & FAQs

Q1: Why does our 2-(2-Aminoethoxy)acetamide HCl stock solution rapidly lose API concentration even when stored in pure HPLC-grade water? A1: The root cause is auto-catalyzed acid hydrolysis. Because the molecule is a hydrochloride salt, dissolving it in unbuffered water inherently lowers the solution's pH (often dropping below pH 4 depending on molarity). The primary amide bond is highly susceptible to cleavage under these acidic conditions [1]. Causality & Corrective Action: Never store the API in unbuffered water for extended periods. Reconstitute the powder in a tightly controlled buffer (e.g., 50 mM sodium citrate) adjusted to a pH of 5.5 to 6.5. This specific pH range minimizes the catalytic activity of both H⁺ and OH⁻ ions. Furthermore, maintaining the pH below 7.0 ensures the primary amine remains fully protonated (as an ammonium ion), which sterically and electronically protects it from auto-oxidation compared to its free-base form.

Q2: We observe a yellowing of the solution over a 2-week storage period at room temperature. What is the mechanism, and how do we stop it? A2: Color changes in amine- and ether-containing compounds are classic indicators of oxidative degradation. Dissolved oxygen interacts with trace transition metals (often present as impurities in glassware or water) to generate reactive oxygen species (ROS). These ROS attack the electron-rich ether oxygen or the primary amine, leading to conjugated polymeric species that appear yellow or brown [2]. Causality & Corrective Action: Implement a two-fold anti-oxidation strategy. First, add a metal chelator like EDTA (0.01% - 0.05% w/v) to sequester catalytic metal ions. Second, sparge the buffer with inert gas (Nitrogen or Argon) for 15 minutes prior to dissolving the API to displace dissolved oxygen.

Q3: How can we definitively prove that our mitigation strategy is working and that no hidden degradants are co-eluting with the main peak? A3: You must develop a Stability-Indicating Method (SIM) using forced degradation samples. If you only run a standard HPLC method without intentionally stressing the molecule, degradants may co-elute with the intact API, giving a false sense of stability. By intentionally degrading the API and ensuring all resulting degradant peaks are chromatographically resolved from the parent peak, you create a self-validating system [3].

Self-Validating Experimental Protocols

Protocol: Development of a Stability-Indicating Method (SIM)

Objective: To intentionally degrade 2-(2-Aminoethoxy)acetamide HCl to a target of 5–20% to validate that the analytical method can separate the API from all degradation products [3].

Step 1: Preparation of Stock Solutions

  • Weigh exactly 10.0 mg of 2-(2-Aminoethoxy)acetamide HCl.

  • Dissolve in 10.0 mL of diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock.

Step 2: Execution of Forced Degradation (Self-Validating Matrix) Perform the following stress conditions in sealed HPLC vials [2]:

  • Acid Stress: Mix 1 mL stock + 1 mL 0.1 N HCl. Incubate at 60°C for 8 hours. Neutralize with 1 mL 0.1 N NaOH.

  • Base Stress: Mix 1 mL stock + 1 mL 0.1 N NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 mL 0.1 N HCl.

  • Oxidative Stress: Mix 1 mL stock + 1 mL 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Control: Mix 1 mL stock + 1 mL diluent. Incubate at 25°C for 24 hours.

Step 3: Chromatographic Analysis

  • Dilute all stressed samples to a final theoretical concentration of 0.1 mg/mL using the mobile phase.

  • Inject 10 µL onto a C18 Reversed-Phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Run a gradient mobile phase (Buffer: 10mM Ammonium Acetate pH 6.0; Organic: Acetonitrile) from 5% to 60% organic over 20 minutes.

  • Detection Causality: Due to the lack of an aromatic chromophore in this molecule, UV detection must be performed at low wavelengths (e.g., 210 nm). For robust quantification, an orthogonal detector like ELSD (Evaporative Light Scattering Detector) or LC-MS is highly recommended.

Step 4: Self-Validation Check (Mass Balance) Validation Rule: Calculate the mass balance by summing the peak areas of the API and all degradants in the stressed samples. The total area must be 98–102% of the Control sample's API peak area. Troubleshooting: If the mass balance falls below 95%, it indicates that the molecule has degraded into volatile compounds (e.g., ammonia gas escaping during amide hydrolysis) or species lacking a UV chromophore. In this case, the protocol dictates an immediate switch to LC-MS to track the missing mass [2].

System Workflows

MitigationWorkflow A 2-(2-Aminoethoxy)acetamide HCl (Intact API) B Aqueous Dissolution (pH drops to < 4) A->B Unbuffered C Dissolved O2 & Trace Metals A->C Unprotected D Buffer Addition (Citrate pH 6.0) B->D Corrective Action E Deoxygenation & EDTA Addition C->E Corrective Action F Amide Hydrolysis Prevented D->F G Oxidative Cleavage Prevented E->G H Stability-Indicating HPLC (Mass Balance > 98%) F->H Validate G->H Validate

Mitigation workflow for hydrolysis and oxidation in 2-(2-Aminoethoxy)acetamide HCl solutions.

References

  • Asian Journal of Research in Chemistry. "Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario." Asian Journal of Research in Chemistry. URL: [Link]

  • Biomedical Journal of Scientific & Technical Research. "Forced Degradation – A Review." Biomedical Journal of Scientific & Technical Research. URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with 2-(2-Aminoethoxy)acetamide Hydrochloride Linkers

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering bioconjugation challenges when using the ultra-short PEG1-like linker, 2-(2-Aminoethoxy)acet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering bioconjugation challenges when using the ultra-short PEG1-like linker, 2-(2-Aminoethoxy)acetamide hydrochloride .

While this linker is highly valued for introducing a hydrophilic, compact spacer in PROTACs, antibody-drug conjugates (ADCs), and nanoparticle functionalization, its short length frequently leads to severe steric hindrance during amide coupling. This guide provides causal diagnostics, mechanistic troubleshooting, and self-validating protocols to overcome these barriers.

Part 1: Diagnostic FAQs (Understanding Causality)

Q1: Why does 2-(2-Aminoethoxy)acetamide hydrochloride specifically cause steric hindrance during conjugation? A1: The challenge is twofold. First, the ultra-short spacer length (essentially a PEG1 derivative) forces the conjugating partners into close spatial proximity. When the primary amine attempts a nucleophilic attack on an activated carboxylic acid, the steric bulk of the adjacent acetamide group and the target molecule creates a massive activation energy barrier 1. Second, the molecule is supplied as a hydrochloride (HCl) salt to prevent oxidation. If this salt is not fully neutralized, the amine remains trapped in an unreactive, protonated state ( NH3+​ ), which mimics the symptoms of steric failure 1.

Q2: How can I confirm that steric hindrance is the root cause of my low conjugation yield? A2: Differentiating steric hindrance from reagent degradation is critical. Key indicators include:

  • Persistent Positive Kaiser Test: If monitoring the reaction shows unreacted primary amines even after prolonged coupling times (e.g., overnight) and the addition of excess reagents, it suggests a high activation energy barrier characteristic of steric hindrance 1.

  • Mass Spectrometry Profile: LC-MS analysis reveals the presence of the activated acid intermediate (e.g., NHS-ester) but an absence of the final conjugate mass.

  • Sequence-Dependent Failure: If you observe successful couplings with less hindered linkers under identical conditions, the issue is structurally localized to the short linker 1.

Part 2: Mechanistic Troubleshooting Guide

Issue 1: Incomplete Amine Deprotonation (The HCl Salt Trap)
  • Causality: Researchers often add only 1.0 equivalent of base (like DIPEA) during conjugation. This merely neutralizes the HCl salt of the 2-(2-Aminoethoxy)acetamide, leaving no free base to catalyze the actual amide bond formation.

  • Solution: Always use 2.0 to 2.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine [DIPEA] or N-Methylmorpholine [NMM]) relative to the linker to ensure complete deprotonation and maintain an alkaline environment for coupling 1.

Issue 2: Sluggish Amide Bond Formation due to Bulky Partners
  • Causality: Standard coupling reagents like EDC/NHS or HBTU generate active esters that are either insufficiently reactive or too bulky themselves to navigate the crowded transition state of a short PEG1 linker 2.

  • Solution: Switch to COMU , a third-generation uronium-type coupling reagent. COMU incorporates an Oxyma leaving group and a morpholino carbon skeleton. The morpholino group acts as an internal hydrogen bond acceptor, which stabilizes the incoming amine and significantly lowers the activation energy required for sterically hindered couplings 3, 4.

Workflow Start Steric Hindrance Detected (Low Yield / Unreacted Amine) CheckSalt Is the HCl salt neutralized? Start->CheckSalt AddBase Add 2.0-2.5 eq DIPEA CheckSalt->AddBase No CheckReagent Using standard reagents? CheckSalt->CheckReagent Yes AddBase->CheckReagent SwitchCOMU Switch to COMU/Oxyma CheckReagent->SwitchCOMU Yes Success Successful Conjugation CheckReagent->Success No SwitchCOMU->Success

Logical troubleshooting workflow for overcoming steric hindrance during linker bioconjugation.

Part 3: Comparative Data Presentation

To select the optimal reagent for overcoming the steric clash presented by 2-(2-Aminoethoxy)acetamide, refer to the quantitative and qualitative comparisons below [[2]](), 3, 5.

Coupling ReagentActive Ester IntermediateEfficiency for Hindered AminesSafety ProfileReaction Monitoring
EDC / NHS NHS EsterLowSafeNone
HBTU OBt EsterModerateExplosive risk (Benzotriazole)None
HATU OAt EsterHighExplosive risk (Benzotriazole)None
COMU Oxyma EsterVery High Safer (Oxime-based)Colorimetric (Orange to Yellow)

Part 4: Self-Validating Experimental Protocol

High-Efficiency Amide Coupling using COMU

System Trustworthiness: This protocol is inherently self-validating. COMU features a unique colorimetric property: the reaction mixture turns orange-red upon activation with DIPEA and fades to pale yellow or colorless once the amine has successfully attacked the active ester, providing real-time visual confirmation of reaction progress 3, [[5]]().

Step-by-Step Methodology:

  • Preparation of the Carboxylic Acid Partner: Dissolve the target carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF (concentration ~0.1 to 0.5 M).

  • Activation (Visual Check 1): Add DIPEA (2.0 eq) to the mixture. Self-Validation: The solution will immediately turn orange-red , indicating the successful formation of the highly reactive Oxyma active ester. Stir for 2-5 minutes at room temperature.

  • Linker Neutralization: In a separate vial, dissolve 2-(2-Aminoethoxy)acetamide hydrochloride (1.2 eq) in anhydrous DMF. Add DIPEA (1.2 eq) to fully neutralize the HCl salt, generating the free nucleophilic amine.

  • Coupling: Dropwise, add the neutralized linker solution to the activated acid mixture.

  • Reaction Monitoring (Visual Check 2): Stir the reaction at room temperature. Monitor the color. Self-Validation: The reaction is nearing completion when the solution transitions from orange-red to a pale yellow or colorless state (typically 1-2 hours) 3.

  • Quenching and Purification: Quench with a small amount of water. The byproducts of COMU are highly water-soluble, allowing for straightforward purification via standard reverse-phase HPLC or aqueous workup 4.

Mechanism Acid Carboxylic Acid COMU COMU + DIPEA Acid->COMU ActiveEster Oxyma Active Ester COMU->ActiveEster Fast Activation Amide Amide Bond Formed ActiveEster->Amide Linker Neutralized Linker Amine Linker->Amide Nucleophilic Attack

Mechanistic pathway of COMU-mediated activation overcoming steric hindrance.

References

  • ResearchGate. COMU: A third generation of uronium-type coupling reagents. Available at: [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 2-(2-Aminoethoxy)acetamide Hydrochloride and Its Analogs as PEG-like Linkers

In the landscape of modern drug development, particularly in the design of sophisticated drug delivery systems and targeted protein degraders like PROTACs, the role of linker molecules is paramount. These linkers, which...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, particularly in the design of sophisticated drug delivery systems and targeted protein degraders like PROTACs, the role of linker molecules is paramount. These linkers, which connect a targeting moiety to a payload or a protein-of-interest ligand to an E3 ligase ligand, are far from being passive spacers. Their length, flexibility, and chemical properties significantly influence the overall efficacy, solubility, and pharmacokinetic profile of the therapeutic agent.[][2] Among the various linker types, short-chain polyethylene glycol (PEG)-like molecules are of particular interest due to their hydrophilicity and biocompatibility.[3]

This guide provides an in-depth ¹H NMR characterization of 2-(2-Aminoethoxy)acetamide hydrochloride, a versatile PEG-like linker, and presents a comparative analysis with its close structural analogs: N-(2-aminoethyl)acetamide and N-(2-hydroxyethyl)acetamide . Understanding the subtle differences in their ¹H NMR spectra provides crucial insights into their structural integrity and purity, which are critical for their application in drug development.

The Significance of ¹H NMR in Linker Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For linker molecules used in pharmaceuticals, ¹H NMR serves several critical functions:

  • Structural Verification: It confirms the expected chemical structure of the synthesized linker, ensuring that the correct building blocks have been assembled in the intended sequence.

  • Purity Assessment: ¹H NMR can detect the presence of residual solvents, starting materials, or side products, providing a quantitative measure of the linker's purity.

  • Conformational Insights: While limited for highly flexible chains, ¹H NMR can provide clues about the conformational preferences of the linker in solution.

  • Stability Studies: It can be used to monitor the degradation of the linker under various conditions, which is crucial for determining the shelf-life and stability of the final drug product.

This guide will delve into the practical aspects of acquiring and interpreting ¹H NMR spectra for these linkers, with a focus on the causal relationships between molecular structure and spectral features.

Comparative ¹H NMR Analysis

The following sections provide a detailed comparison of the ¹H NMR spectral data for 2-(2-Aminoethoxy)acetamide hydrochloride and its analogs. The spectra are typically recorded in deuterated water (D₂O) due to the high polarity of these molecules and to observe the exchange of labile amine and amide protons.

Predicted ¹H NMR Spectrum of 2-(2-Aminoethoxy)acetamide Hydrochloride

As a primary focus, we present a predicted ¹H NMR spectrum for 2-(2-Aminoethoxy)acetamide hydrochloride. This prediction is based on the analysis of its structural components and comparison with the experimental data of its analogs. The hydrochloride salt form will influence the chemical shifts of protons near the amine group due to protonation.

Molecular Structure and Proton Numbering:

G cluster_0 2-(2-Aminoethoxy)acetamide Hydrochloride node_A H₂N⁺-CH₂(a)-CH₂(b)-O-CH₂(c)-C(=O)NH₂(d) • Cl⁻

Caption: Structure of 2-(2-Aminoethoxy)acetamide Hydrochloride with proton labeling.

Predicted ¹H NMR Data (in D₂O):

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale for Prediction
a ~3.30Triplet2HAdjacent to a positively charged amino group (deshielding) and a methylene group.
b ~3.80Triplet2HAdjacent to an ether oxygen (deshielding) and a methylene group.
c ~4.10Singlet2HAdjacent to an ether oxygen and a carbonyl group (strong deshielding).
d (NH₂)Not observed--Exchange with D₂O.
NH₃⁺ Not observed--Exchange with D₂O.
Experimental ¹H NMR Data of Analogs

To substantiate our predictions and provide a robust comparison, we now present the experimental ¹H NMR data for two key analogs.

1. N-(2-aminoethyl)acetamide [4][5]

This analog lacks the ether oxygen, allowing for a direct assessment of its influence on the chemical shifts of adjacent protons.

Molecular Structure and Proton Numbering:

G cluster_1 N-(2-aminoethyl)acetamide node_B CH₃(e)-C(=O)NH-CH₂(f)-CH₂(g)-NH₂

Caption: Structure of N-(2-aminoethyl)acetamide with proton labeling.

Experimental ¹H NMR Data (in CDCl₃): [5]

Proton LabelChemical Shift (ppm)MultiplicityIntegration
e 1.997Singlet3H
f 3.282Quartet2H
g 2.826Triplet2H
NH 6.89Broad1H
NH₂ 1.38Broad2H

2. N-(2-hydroxyethyl)acetamide [6][7]

This analog replaces the primary amine with a hydroxyl group, providing insight into the effect of this substitution on the spectrum.

Molecular Structure and Proton Numbering:

G cluster_2 N-(2-hydroxyethyl)acetamide node_C CH₃(h)-C(=O)NH-CH₂(i)-CH₂(j)-OH

Caption: Structure of N-(2-hydroxyethyl)acetamide with proton labeling.

Experimental ¹H NMR Data (in CDCl₃): [6]

Proton LabelChemical Shift (ppm)MultiplicityIntegration
h 1.990Singlet3H
i 3.350Quartet2H
j 3.656Triplet2H
NH 7.49Broad1H
OH 4.98Broad1H

Discussion and Causality Behind Experimental Choices

The choice of D₂O as the solvent for the predicted spectrum of the hydrochloride salt is a critical experimental decision. The labile protons of the amine (NH₃⁺) and amide (NH₂) groups would exchange with deuterium, leading to their disappearance from the ¹H NMR spectrum. This simplifies the spectrum, allowing for a clearer interpretation of the carbon-bound proton signals. In contrast, the spectra for the neutral analogs in CDCl₃ show broad signals for the NH and OH protons.

Comparing the predicted shifts for 2-(2-Aminoethoxy)acetamide hydrochloride with the experimental data of its analogs reveals key structural influences:

  • Effect of the Ether Oxygen: The presence of the ether oxygen in the target compound causes a significant downfield shift for the adjacent methylene protons (b and c ) compared to the methylene protons in N-(2-aminoethyl)acetamide (f and g ). This is due to the electron-withdrawing inductive effect of the oxygen atom.

  • Effect of the Terminal Group: The replacement of the amino group in N-(2-aminoethyl)acetamide with a hydroxyl group in N-(2-hydroxyethyl)acetamide results in a downfield shift of the adjacent methylene protons (j vs. g ). This highlights the deshielding effect of the electronegative oxygen atom.

  • Effect of Protonation: The protonation of the primary amine in 2-(2-Aminoethoxy)acetamide to form the hydrochloride salt will cause a downfield shift of the adjacent methylene protons (a ) due to the positive charge.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H NMR spectra of these linkers is essential for reproducibility and accurate analysis.

Workflow for ¹H NMR Sample Preparation and Analysis:

G cluster_workflow ¹H NMR Experimental Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (e.g., D₂O, 0.5-0.7 mL) A->B C Transfer to NMR Tube B->C D Shimming and Tuning of the Spectrometer C->D E Acquisition of FID D->E F Fourier Transform and Phase Correction E->F G Baseline Correction and Integration F->G H Data Analysis and Structural Assignment G->H

Caption: A standardized workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the linker compound.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O for hydrochloride salts, CDCl₃ or DMSO-d₆ for neutral compounds) in a clean vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

    • Acquire the Free Induction Decay (FID) using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks have a pure absorption line shape.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Assign the peaks to the corresponding protons in the molecule based on their chemical shift, multiplicity, and integration.

Conclusion

The ¹H NMR characterization of 2-(2-Aminoethoxy)acetamide hydrochloride and its analogs provides a clear and reliable method for confirming their chemical identity and purity. The comparative analysis highlights the predictable and rational influence of different functional groups on proton chemical shifts. For researchers and scientists in drug development, a thorough understanding of these ¹H NMR features is crucial for ensuring the quality and consistency of these important PEG-like linkers, ultimately contributing to the development of safer and more effective therapeutics.

References

  • PubChem. N-(2-aminoethyl)acetamide. [Link][4]

  • Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [Link][2]

  • JenKem Technology USA. PROTAC PEG Linkers. [Link][3]

  • PMC. Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • PubChem. Diethylene Glycol. [Link]

  • ResearchGate. ¹H-NMR spectrum of N-(2-aminoethyl) alkyl amide (AEAA). [Link]

  • NIST WebBook. Acetamide, 2-(2-hydroxyethoxy)-. [Link]

  • SpectraBase. Diethylene glycol - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. Acetylethanolamine. [Link][8]

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation of 2-(2-Aminoethoxy)acetamide Hydrochloride

Introduction In the landscape of modern drug development and chemical analysis, the precise structural elucidation and quantification of small organic molecules are paramount. 2-(2-Aminoethoxy)acetamide hydrochloride is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development and chemical analysis, the precise structural elucidation and quantification of small organic molecules are paramount. 2-(2-Aminoethoxy)acetamide hydrochloride is a polar molecule whose characterization benefits immensely from the sensitivity and specificity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This guide provides an in-depth analysis of its expected fragmentation patterns, offering a robust framework for method development and data interpretation. We will delve into the causal mechanisms behind ionization and fragmentation, present a detailed experimental protocol, and compare its mass spectral behavior to a structural isomer to underscore the power of this technique.

Foundational Principles: Ionization and the Precursor Ion

The journey from a liquid sample to a mass spectrum begins with ionization. For a molecule like 2-(2-Aminoethoxy)acetamide, with its primary amine and amide functionalities, Electrospray Ionization (ESI) is the ideal technique.[1][2] ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it perfect for identifying the intact molecule.[3][4]

Chemical Structure and Protonation: The free base of the target compound, 2-(2-Aminoethoxy)acetamide, has the chemical formula C₄H₁₀N₂O₂ and a monoisotopic mass of 118.0742 Da. The presence of the primary amino group (-NH₂) makes it basic. When analyzed using a typical reversed-phase LC mobile phase containing a weak acid like 0.1% formic acid, this amino group readily accepts a proton (H⁺).[5] This process results in the formation of a positively charged ion, the protonated molecule, denoted as [M+H]⁺.

  • Monoisotopic Mass (M): 118.0742 Da

  • Proton Mass (H⁺): 1.0078 Da

  • Expected Precursor Ion ([M+H]⁺) m/z: 119.0820

This [M+H]⁺ ion at m/z 119.0820 is the precursor ion we will select in the first stage of our tandem mass spectrometry experiment.

Unveiling the Structure: Collision-Induced Dissociation (CID)

While ESI provides the molecular weight, it offers little structural information.[6] To elicit this information, we employ tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID). In this process, the selected precursor ions (m/z 119.0820) are accelerated by an electric potential and collided with neutral inert gas molecules (like argon or nitrogen) in a collision cell.[7][8] This collision converts kinetic energy into internal energy, causing the precursor ion to vibrate and ultimately break at its weakest chemical bonds, generating a series of characteristic fragment ions.[9] The resulting fragmentation pattern serves as a structural "fingerprint," unique to the molecule's architecture.[8]

Predicted Fragmentation Pathways

Based on the structure of 2-(2-Aminoethoxy)acetamide, we can predict several high-probability fragmentation pathways. The charge is likely localized on the primary amine, which influences the subsequent bond cleavages.

  • Pathway A: Loss of Ammonia (NH₃): A common fragmentation for protonated primary amines is the neutral loss of ammonia. This would result in a fragment ion at m/z 102.0555.

  • Pathway B: Cleavage of the Ether Bond: The C-O bond in the ethoxy bridge can cleave, leading to two potential fragments. The most likely is the formation of the m/z 75.0449 ion, corresponding to the [C₂H₅NO₂]⁺ fragment, and a neutral loss.

  • Pathway C: Amide Bond Scission: Cleavage adjacent to the amide carbonyl group can result in the formation of an iminium ion. The loss of the acetamide group as a neutral species (CH₃NO) would generate a fragment at m/z 60.0449.

  • Pathway D: Formation of the Acetamide Oxonium Ion: Direct cleavage of the ether C-O bond can also lead to the formation of a fragment ion at m/z 58.0449, corresponding to the protonated acetamide portion [C₂H₆NO]⁺.

The following Graphviz diagram illustrates these predicted fragmentation routes originating from the protonated precursor ion.

G cluster_main Predicted Fragmentation of 2-(2-Aminoethoxy)acetamide precursor [M+H]⁺ m/z = 119.0820 C₄H₁₁N₂O₂⁺ fragA Fragment A m/z = 102.0555 C₄H₈NO₂⁺ precursor->fragA - NH₃ fragB Fragment B m/z = 75.0449 C₂H₅NO₂⁺ precursor->fragB - C₂H₆N fragC Fragment C m/z = 60.0449 C₂H₆N₂O⁺ precursor->fragC - C₂H₅O fragD Fragment D m/z = 58.0449 C₂H₆NO⁺ precursor->fragD - C₂H₅N₂O

Caption: Predicted fragmentation pathways for protonated 2-(2-Aminoethoxy)acetamide.

Data Summary: A Quantitative Overview

The predicted key ions for the analysis of 2-(2-Aminoethoxy)acetamide are summarized below. These values are essential for building an acquisition method and for subsequent data processing.

Ion DescriptionProposed FormulaCalculated m/z
Precursor Ion [C₄H₁₀N₂O₂ + H]⁺119.0820
Fragment A [C₄H₈NO₂]⁺102.0555
Fragment B [C₂H₅NO₂]⁺75.0449
Fragment C [C₂H₆N₂O]⁺60.0449
Fragment D [C₂H₆NO]⁺58.0449

Comparative Analysis: The Importance of Isomeric Specificity

To truly appreciate the diagnostic power of MS/MS, we can compare the predicted fragmentation of our target analyte with that of a structural isomer, such as 3-amino-N-(2-hydroxyethyl)propanamide (also C₄H₁₀N₂O₂).

While this isomer would also produce a precursor ion at m/z 119.0820, its fragmentation pattern would be distinctly different due to the altered arrangement of its functional groups:

  • Expected Fragments for Isomer: We would anticipate fragments corresponding to the loss of the hydroxyethyl group or cleavage within the propanamide backbone. For instance, a prominent fragment might appear at m/z 88.0504 ([C₃H₆NO₂]⁺) from the loss of the aminoethyl group, a fragment not possible for our primary analyte.

A Self-Validating Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the LC-MS/MS analysis. The protocol is designed to be self-validating by including a system suitability check.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh 10 mg of 2-(2-Aminoethoxy)acetamide hydrochloride and dissolve in 10 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL. This will be used for method development and as a system suitability standard.

  • Sample Preparation: Dilute the test sample in the initial mobile phase to an expected concentration within the instrument's linear range. Filter through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[10]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

    • 5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode:

    • Full Scan (MS1): Scan from m/z 50-200 to confirm the presence and purity of the [M+H]⁺ precursor at m/z 119.0820.

    • Product Ion Scan (MS/MS): Select m/z 119.0820 as the precursor ion. Apply a range of collision energies (e.g., 10, 20, 30 eV) to determine the optimal energy for generating a stable and informative fragmentation spectrum.

The overall experimental workflow is depicted in the diagram below.

G cluster_workflow LC-MS/MS Experimental Workflow sample Sample Preparation (Dilution & Filtration) lc HPLC Separation (C18 Column) sample->lc esi ESI Source (Positive Ionization) lc->esi ms1 MS1 Analysis (Precursor Selection m/z 119.0820) esi->ms1 cid Collision Cell (CID) (Fragmentation) ms1->cid ms2 MS2 Analysis (Fragment Detection) cid->ms2 data Data Interpretation ms2->data

Caption: A streamlined workflow for the LC-MS/MS analysis of small molecules.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the LC-MS fragmentation of 2-(2-Aminoethoxy)acetamide hydrochloride. By combining a theoretical understanding of ionization and fragmentation mechanisms with a detailed, practical experimental protocol, researchers can confidently develop robust analytical methods. The comparison with a structural isomer highlights the exceptional specificity of tandem mass spectrometry, reinforcing its status as an indispensable tool in chemical analysis and drug development.

References

  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2012). Unraveling the Mechanism of Electrospray Ionization. Accounts of Chemical Research, 46(9), 1967-1975.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Gomez, S. A. (n.d.). Mechanisms of electrospray ionization for mass spectrometry analysis.
  • Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • Wikipedia. (n.d.). Electrospray ionization.
  • MagLab. (2025, August 25). Collision-Induced Dissociation.
  • AnalyteGuru. (2025, July 30). Collision-Based Ion-activation and Dissociation.
  • JEOL USA Inc. (n.d.). In-source fragmentation.
  • American Elements. (n.d.). 2-(2-aminoethoxy)acetamide hydrochloride.
  • Shimadzu Asia Pacific. (n.d.). Analysis results of LC-MS.
  • Nishikaze, T., & Tanaka, K. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1947–1956.
  • Nishikaze, T., & Tanaka, K. (2013). (PDF) Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. ResearchGate.
  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.
  • IntechOpen. (2016, July 7). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
  • United Chemical Technologies. (2023). Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).
  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column.

Sources

Validation

Spectroscopic Analysis and Application Guide: 2-(2-Aminoethoxy)acetamide Hydrochloride Conjugates in Targeted Protein Degradation

As a Senior Application Scientist, I frequently encounter the dilemma of linker selection in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker is not merely a passive...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the dilemma of linker selection in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker is not merely a passive structural bridge; it dictates the physicochemical properties, pharmacokinetic (PK) profile, and the thermodynamic stability of the target-ligase ternary complex.

This guide provides an objective, data-driven comparison of 2-(2-Aminoethoxy)acetamide hydrochloride (CAS 1394042-67-1)—an ultra-short, hydrophilic amino-PEG1-acetamide linker—against common alternatives. By detailing its spectroscopic fingerprint and providing a self-validating conjugation protocol, this guide equips researchers with the mechanistic insights needed to optimize targeted protein degradation workflows.

Mechanistic Rationale: Why 2-(2-Aminoethoxy)acetamide?

The structural anatomy of 2-(2-Aminoethoxy)acetamide hydrochloride offers specific chemical advantages:

  • Nucleophilic Primary Amine: Delivered as a stable hydrochloride salt, the amine can be readily liberated for high-yielding acylation or reductive amination.

  • Ether Oxygen (PEG1): Introduces hydrogen-bond accepting capabilities, significantly improving aqueous solubility compared to purely aliphatic chains [1].

  • Terminal Primary Amide: Provides a stable, non-reactive polar headgroup that enhances hydrophilicity without introducing unwanted cross-reactivity during complex bioconjugation steps.

Comparative Analysis: Linker Alternatives

When optimizing a degrader molecule, the choice of linker length and composition is a delicate balance between solubility and the entropic penalty of complex formation [2].

  • Alternative 1: Alkyl Linkers (e.g., 5-aminopentanamide)

    • Drawback: Highly lipophilic. While they offer structural rigidity, they often induce aggregation in aqueous media and increase non-specific protein binding, severely limiting in vivo bioavailability.

  • Alternative 2: Longer PEG Linkers (e.g., Amino-PEG3-acetamide)

    • Drawback: While highly soluble, extended PEG chains introduce a high entropic penalty. When the PROTAC attempts to fold into the required conformation to pull the Target Protein and E3 Ligase together, the highly flexible long PEG chain resists this spatial restriction, often reducing degradation efficiency.

  • The PEG1 Advantage: 2-(2-Aminoethoxy)acetamide strikes the optimal balance. It provides sufficient hydrophilicity to prevent aggregation while maintaining a short, restricted spatial distance critical for targets requiring tight proximity to the E3 ligase.

Table 1: Physicochemical and Spectroscopic Comparison of Short Linkers
Property / Linker5-Aminopentanamide (Alkyl Alternative)2-(2-Aminoethoxy)acetamide (PEG1)Amino-PEG3-acetamide (Long PEG Alternative)
Hydrophilicity (LogP contribution) Highly Lipophilic (+0.8)Hydrophilic (-0.4)Highly Hydrophilic (-1.2)
Entropic Penalty in PROTACs LowLow-ModerateHigh
Aqueous Aggregation Risk HighLowVery Low
¹H NMR Signature (D₂O) Multiplets (1.2–1.6 ppm)Triplets (3.1, 3.6 ppm), Singlet (3.9 ppm)Complex multiplets (~3.5–3.7 ppm)
FT-IR Signature (C-O-C stretch) AbsentPresent (~1105 cm⁻¹)Strong, broad (~1100 cm⁻¹)

Spectroscopic Fingerprinting: A Self-Validating System

To ensure the integrity of your bioconjugation workflow, every step must be analytically validated. The spectroscopic signature of 2-(2-Aminoethoxy)acetamide hydrochloride provides clear markers for successful conjugation.

  • ¹H NMR (DMSO-d₆, 400 MHz): The free linker exhibits distinct resonances. The α-carbonyl protons appear as a sharp singlet at ~3.85 ppm. The ether-adjacent methylene protons present as a triplet at ~3.55 ppm, and the amine-adjacent protons as a broad triplet at ~2.95 ppm. The primary amide protons appear as two distinct broad singlets at ~7.20 and 7.45 ppm due to restricted rotation around the C-N bond.

  • FT-IR Spectroscopy: The amide I band (C=O stretch) at 1670 cm⁻¹ and the amide II band (N-H bend) at 1630 cm⁻¹ confirm the amide functionality. Crucially, the asymmetric C-O-C stretch at 1105 cm⁻¹ differentiates it from purely aliphatic linkers.

  • ESI-MS: The exact mass of the free base (C₄H₁₀N₂O₂) is 118.07 Da. In positive ion mode, the [M+H]⁺ peak is cleanly observed at m/z 119.08.

Experimental Protocol: NHS-Ester Conjugation Workflow

Objective: Conjugate 2-(2-Aminoethoxy)acetamide to an NHS-ester activated Protein of Interest (POI) ligand. Causality: The hydrochloride salt of the amine must be neutralized to generate the nucleophilic free base. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk makes it non-nucleophilic, ensuring it neutralizes the HCl salt without competing with the primary amine for the electrophilic NHS ester.

Step-by-Step Methodology:

  • Preparation: Dissolve the NHS-activated POI ligand (1.0 eq, 0.1 mmol) in anhydrous DMF (2.0 mL) under an inert argon atmosphere. Note: Moisture must be strictly excluded to prevent the competitive hydrolysis of the NHS ester into an unreactive carboxylic acid.

  • Neutralization: In a separate vial, dissolve 2-(2-Aminoethoxy)acetamide hydrochloride (1.2 eq, 0.12 mmol) in DMF (1.0 mL). Add DIPEA (3.0 eq, 0.3 mmol). The excess DIPEA ensures complete deprotonation of the hydrochloride salt, maximizing the concentration of the reactive free amine.

  • Coupling: Add the neutralized linker solution dropwise to the NHS-ester solution at 0°C to control the initial exothermic reaction. Stir the mixture, allowing it to warm to room temperature over 4 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the NHS-ester peak and the emergence of the product mass ([M+H]⁺ = Ligand_Mass + 118 Da - 115 Da) indicates reaction completion.

  • Purification: Purify the crude mixture using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Spectroscopic Validation: Lyophilize the purified fraction and confirm the structure via ¹H NMR. The successful formation of the new amide bond is validated by the disappearance of the primary amine protons and the downfield shift of the adjacent methylene protons (from ~2.95 ppm to ~3.30 ppm).

Visualizing the Workflows

The following diagrams map the logical progression of the bioconjugation synthesis and the subsequent biological mechanism of action.

G A POI Ligand (NHS Ester) C Amidation Reaction (DIPEA, DMF, RT) A->C B 2-(2-Aminoethoxy)acetamide HCl B->C D Intermediate Conjugate C->D E E3 Ligase Ligand Coupling D->E F Purified PROTAC Molecule E->F

Bioconjugation workflow of 2-(2-Aminoethoxy)acetamide into a PROTAC.

Once synthesized, the PROTAC leverages the precise length and flexibility of the PEG1 linker to facilitate the degradation of the target protein by recruiting an E3 ligase[3].

G POI Target Protein Ternary Ternary Complex POI->Ternary PROTAC PROTAC (PEG1 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Deg Proteasomal Degradation Ub->Deg

PROTAC-mediated ternary complex formation and degradation pathway.

Conclusion

For drug development professionals engineering molecules that require tight spatial proximity between a target protein and an E3 ligase, 2-(2-Aminoethoxy)acetamide hydrochloride offers a superior alternative to both simple alkyl chains and extended PEG polymers. Its distinct spectroscopic signatures allow for rigorous, self-validating quality control, ensuring high-fidelity bioconjugation and predictable pharmacokinetic behavior.

References

  • Title: Next-Generation Proteolysis-Targeting Chimeras in Precision Oncology: Multifunctional Designs, Emerging Modalities, and Translational Prospects in Targeted Protein Degradation Source: PubMed Central (PMC) URL: [Link]

  • Title: Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Degradation of neurodegenerative disease-associated TDP-43 aggregates and oligomers via a proteolysis-targeting chimera Source: PubMed Central (PMC) URL: [Link]

Comparative

Comparative study of alkyl vs ether linkers using 2-(2-Aminoethoxy)acetamide HCl

Title: The Linker Paradigm: Alkyl vs. Ether Scaffolds in Bioconjugation and PROTAC Design Subtitle: A Comparative Guide Featuring 2-(2-Aminoethoxy)acetamide HCl Introduction & The Causality of Scaffold Selection In the r...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Linker Paradigm: Alkyl vs. Ether Scaffolds in Bioconjugation and PROTAC Design Subtitle: A Comparative Guide Featuring 2-(2-Aminoethoxy)acetamide HCl

Introduction & The Causality of Scaffold Selection

In the rational design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is no longer viewed as a passive spacer; it is a critical determinant of a molecule's physicochemical properties, permeability, and biological efficacy[1]. For researchers and drug development professionals, selecting the optimal linker scaffold—often a choice between lipophilic alkyl chains and hydrophilic ether (PEG) chains—can dictate the success or failure of a therapeutic program[2].

This guide provides an objective, data-driven comparison of these two dominant linker classes. We will utilize 2-(2-Aminoethoxy)acetamide HCl (CAS 1394042-67-1) as a prototypical ultra-short ether linker to illustrate the profound impact of single-atom substitutions on molecular performance.

Mechanistic Divergence: Alkyl vs. Ether Scaffolds

The fundamental difference between alkyl and ether linkers lies in their thermodynamic interaction with aqueous environments and lipid bilayers[].

  • Alkyl Linkers (The Hydrophobic Approach): Composed of saturated or unsaturated hydrocarbon chains, alkyl linkers rely on an imbalance in hydrophobic surface area[]. In aqueous solutions, their behavior is characterized by enthalpy-driven, micelle-like dispersion[]. By replacing ether oxygens with methylene groups, the spacer is stripped of hydrogen-bond acceptors, which reduces the topological polar surface area (TPSA)[]. This causality allows the entire degrader to assume a more compact, cylindrical form factor in the membrane interior, highly favoring passive diffusion across lipid bilayers[]. Furthermore, lacking ether linkages, they are metabolically stable and highly resistant to oxidative cleavage[].

  • Ether Linkers (The Hydrophilic Approach): Ether linkers, such as those based on polyethylene glycol (PEG) motifs, achieve water solubility through entropy-driven hydration[]. The lone pairs on the ether oxygens act as hydrogen-bond acceptors, significantly improving the aqueous solubility of otherwise hydrophobic payloads[2]. While excessive PEGylation can hinder cellular uptake due to a high TPSA, the flexibility of ether chains allows them to adopt folded conformations that temporarily shield polarity during membrane transit[4].

LinkerComparison Root Linker Scaffold Selection Alkyl Alkyl Linkers (e.g., Hexanamide) Root->Alkyl Ether Ether Linkers (2-(2-Aminoethoxy)acetamide) Root->Ether PropA1 Reduced TPSA & Passive Diffusion Alkyl->PropA1 PropA2 Enthalpy-Driven Dispersion Alkyl->PropA2 PropE1 Hydrogen Bonding & Aqueous Solubility Ether->PropE1 PropE2 Entropy-Driven Hydration Ether->PropE2

Caption: Logical mapping of physicochemical properties dictated by alkyl versus ether linker scaffolds.

Deep Dive: 2-(2-Aminoethoxy)acetamide HCl

2-(2-Aminoethoxy)acetamide hydrochloride (Molecular Formula: C4H11ClN2O2) represents a highly strategic ultra-short ether linker[5]. It features a single ether oxygen flanked by an ethylamine group and an acetamide terminus.

Why this specific structure? In scenarios where a full PEG chain (e.g., PEG3 or PEG4) introduces too much flexibility or an entropic penalty upon target binding, truncating the linker while retaining a single strategically placed heteroatom (the ether oxygen) provides an optimal compromise[]. It recovers aqueous solubility without expanding the TPSA beyond the limits of passive permeability[]. The primary amine serves as a highly reactive nucleophile for bioconjugation, while the terminal amide offers hydrogen-bonding potential for stabilizing ternary complexes.

Quantitative Performance Comparison

To objectively compare the performance of alkyl versus ether scaffolds, we evaluate them across key physicochemical and biological metrics. The table below contrasts a standard hexyl alkyl linker with the ultra-short ether linker, 2-(2-Aminoethoxy)acetamide, in a matched-pair PROTAC context.

MetricAlkyl Linker (e.g., Hexyl chain)Ether Linker (2-(2-Aminoethoxy)acetamide)Mechanistic Rationale
Aqueous Solubility (LogS) Lower (<-4.0)Higher (>-3.0)Ether oxygens enable entropy-driven hydration via H-bonding[].
Membrane Permeability ( Papp​ ) HighModerate to HighAlkyls reduce TPSA, favoring passive lipid bilayer diffusion[].
Metabolic Stability High (Oxidation resistant)Moderate (Susceptible to peroxidation)Alkyl chains lack ether linkages, preventing oxidative cleavage[].
Ternary Complex Cooperativity ( α ) Rigid, potentially lower α Flexible, higher α Ether flexibility aids in adopting productive conformations without steric clashes[2].

Self-Validating Experimental Protocol: Bioconjugation Workflow

The following protocol details the conjugation of 2-(2-Aminoethoxy)acetamide HCl to an NHS-ester activated E3 ligase ligand. As a best practice in application science, every protocol must be a self-validating system; you must analytically prove the chemistry at each step before proceeding.

Step-by-Step Methodology:

  • Preparation of the Electrophile: Dissolve 1.0 equivalent of the NHS-activated ligand in anhydrous Dimethylformamide (DMF) to a concentration of 0.1 M. Ensure the solvent is strictly anhydrous to prevent premature hydrolysis of the NHS ester.

  • Amine Freeing (Critical Causality Step): Because 2-(2-Aminoethoxy)acetamide is supplied as a hydrochloride salt[5], its primary amine is protonated ( NH3+​ ) and non-nucleophilic. Add 1.2 equivalents of the linker to the reaction mixture, immediately followed by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base, deprotonating the amine to restore its nucleophilicity without competing for the NHS ester[6].

  • Conjugation: Stir the reaction at room temperature for 2 hours. The optimal pH equivalent in the organic/aqueous microenvironment should be maintained around 7.5–8.5[6].

  • Self-Validation (LC-MS Monitoring): Do not blindly proceed to purification. Withdraw a 1 µL aliquot, dilute in methanol, and inject into an LC-MS. Validation Checkpoint: Confirm the complete disappearance of the NHS-ester starting material peak and the appearance of the desired product mass [M+H]+ . If unreacted NHS ester remains, add an additional 0.2 equivalents of the linker.

  • Purification: Quench the reaction with water and purify via Preparative Reverse-Phase HPLC to obtain the final conjugate with >95% purity.

Workflow Step1 1. Amine Freeing (DIPEA Addition) Step2 2. Conjugation (NHS Ester Attack) Step1->Step2 Deprotonation Step3 3. Reaction Monitoring Step2->Step3 2h, RT Step4 4. Validation (LC-MS & HPLC) Step3->Step4 Mass Confirmation

Caption: Step-by-step bioconjugation workflow featuring self-validating analytical checkpoints.

Impact on Ternary Complex Formation

The ultimate goal of linker optimization in PROTACs is the formation of a productive ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 Ligase[1]. The flexibility imparted by the ether linkage in 2-(2-Aminoethoxy)acetamide allows the two warheads to orient themselves optimally, minimizing the entropic penalty upon binding and facilitating the catalytic transfer of ubiquitin to the POI[4].

Pathway PROTAC Conjugate (Ether Linker) Ternary Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Catalysis Degradation Proteasomal Degradation Ub->Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Conclusion

The choice between alkyl and ether linkers is not a binary "one-size-fits-all" decision[4]. Alkyl linkers are the scaffold of choice when optimizing for passive membrane diffusion and metabolic stability[]. Conversely, ether linkers like 2-(2-Aminoethoxy)acetamide HCl are indispensable when aqueous solubility and conformational flexibility are the limiting factors in ternary complex formation[2]. By understanding the thermodynamic and kinetic causality behind these scaffolds, researchers can rationally design highly efficacious bioconjugates.

References

  • BOC Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK".

  • BenchChem. "Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers". 2

  • BenchChem. "Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs".4

  • Precise PEG. "Linkers in PROTACs". 1

  • Precise PEG. "How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices". 6

  • American Elements. "2-(2-aminoethoxy)acetamide hydrochloride | CAS 1394042-67-1". 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Aminoethoxy)acetamide hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as an integral component of experimental integrity. When handling functionalized building blocks like 2-(2-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as an integral component of experimental integrity. When handling functionalized building blocks like 2-(2-Aminoethoxy)acetamide hydrochloride (CAS 1394042-67-1) —a highly versatile bifunctional linker frequently utilized in PROTAC synthesis and bioconjugation—understanding the physicochemical properties of the molecule is the first step in risk mitigation.

While the hydrochloride salt form stabilizes the primary amine and prevents the high volatility associated with free-base amines, it introduces new logistical challenges: hygroscopicity, static charge accumulation, and the generation of fine, highly irritating dust aerosols [1].

The following guide provides a self-validating, causally driven operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of 2-(2-Aminoethoxy)acetamide hydrochloride:

  • The Hydrochloride Salt: Makes the powder highly crystalline but prone to generating micro-dust. If inhaled, these particles dissolve in the moisture of the respiratory tract, causing localized osmotic stress and mild acidic irritation [2].

  • The Amine & Acetamide Moieties: Primary amines are known dermal sensitizers. Repeated exposure to micro-quantities can lead to allergic contact dermatitis.

  • Hygroscopicity: The PEG-like ether linkage readily absorbs atmospheric moisture. If left exposed, the powder becomes a sticky resin, increasing the risk of surface contamination and ruining the stoichiometric precision of your assays.

Quantitative Safety & PPE Specifications

The table below synthesizes the critical quantitative thresholds for handling amine hydrochloride linkers [3][4].

ParameterSpecification / LimitMechanistic Justification
Glove Material Nitrile Rubber (NBR)High chemical resistance to polar organic salts and aqueous amines; prevents dermal sensitization.
Glove Thickness 0.11 mm (Incidental) 0.30 mm (Prolonged)Prevents breakthrough from dissolved amine hydrochloride sweat-transfer.
Breakthrough Time > 480 minutesEnsures complete barrier protection during standard operational shifts.
Exposure Limit (OEL) < 10 mg/m 3 (Inhalable)Default limit for uncharacterized nuisance particulates to prevent mucosal irritation.
Storage Temp. -20°C (Desiccated)Mitigates hygroscopic degradation of the ether and acetamide linkages.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a passive barrier; treat it as an active component of your experimental workflow.

  • Hand Protection (Double Gloving): Wear two pairs of nitrile gloves. Causality: Amine hydrochloride dust is often invisible. When you finish weighing the compound, the outer glove is likely contaminated. By removing the outer glove inside the fume hood, your inner glove remains pristine, preventing cross-contamination of door handles and keyboards.

  • Eye Protection (Splash Goggles): Standard safety glasses are insufficient. You must wear tight-fitting chemical splash goggles. Causality: Fume hood drafts can catch fine powder. Standard glasses leave the top and sides of the eyes exposed to aerosolized dust, which rapidly dissolves in tear fluid.

  • Body Protection: A fully buttoned, knit-cuff laboratory coat. Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces and seal the gap between the glove and the wrist.

Operational Plan: Precision Weighing and Transfer

Every protocol must be a self-validating system. If a step fails, the system should alert you before exposure occurs.

HandlingWorkflow N1 Fume Hood Setup (Verify Airflow >100 fpm) N2 Don PPE (Double Nitrile, Goggles, Coat) N1->N2 N3 Static Mitigation (Ionizing Gun on Spatula/Boat) N2->N3 N4 Weighing & Transfer (Minimize Dust Generation) N3->N4 N5 Decontamination (70% EtOH Wipe Down) N4->N5

Caption: Standard Operating Workflow for handling hygroscopic amine hydrochloride powders.

Step-by-Step Methodology:
  • Environmental Control: Ensure the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm).

    • Validation Check: Tape a small piece of tissue to the sash; it should pull gently inward.

  • Static Mitigation (Critical Step): Purge the analytical balance draft shield, the anti-static weigh boat, and your micro-spatula with an anti-static ionizing gun for 10 seconds.

    • Causality: Powders accumulate static charge. Static causes the powder to repel from the spatula, leading to aerosolization and inaccurate mass readings.

    • Validation Check: Tare the balance. It must read 0.0000 g and remain stable for 5 seconds. A drifting baseline indicates residual static.

  • Transfer: Open the chemical vial only inside the active fume hood. Use a slow, twisting motion with the micro-spatula to extract the powder. Do not "tap" the spatula aggressively against the weigh boat, as this generates aerosols.

  • Solubilization: If preparing a stock solution (e.g., in DMSO or DMF), add the solvent directly to the pre-weighed powder inside the vial rather than transferring the powder to a new flask.

    • Causality: Transferring dry powder between vessels results in a 2-5% loss of mass to the vessel walls and increases inhalation risk.

  • Post-Handling Decontamination: Wipe down the balance pan, spatulas, and fume hood surface with a lint-free wipe dampened with 70% Ethanol or Isopropanol.

Spill Response and Disposal Plan

In the event of an accidental release, standard sweeping will aerosolize the compound. Follow this causally-driven containment pathway:

SpillResponse S1 Spill Identified (Solid Powder) S2 Isolate Area (Prevent Drafts) S1->S2 S3 Wet Sweeping (Dampen with 70% EtOH) S2->S3 S4 Hazardous Waste (Label & Seal) S3->S4

Caption: Chemical spill response pathway prioritizing aerosol suppression.

Spill Response Protocol:
  • Isolate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 2-meter radius to prevent foot traffic from tracking the powder.

  • Aerosol Suppression (Wet Sweeping): Do not use a dry brush. Take absorbent paper towels, dampen them heavily with water or 70% Ethanol, and gently lay them over the spilled powder.

    • Causality: The solvent will dissolve the hydrochloride salt, trapping it within the matrix of the paper towel and completely eliminating the inhalation hazard.

  • Collection: Carefully fold the damp towels inward, encapsulating the dissolved chemical.

Disposal Plan:
  • Solid Waste: Place the encapsulated spill towels, contaminated weigh boats, and outer gloves into a rigid, puncture-resistant container lined with a heavy-duty chemical waste bag.

  • Liquid Waste: Solutions containing 2-(2-Aminoethoxy)acetamide hydrochloride must be segregated into Non-Halogenated Organic Waste (unless mixed with halogenated solvents during your assay).

  • Labeling: Label the waste explicitly as "Hazardous Waste: Amine Hydrochloride / PROTAC Linker" to ensure Environmental Health and Safety (EHS) applies the correct incineration protocols [1].

References

  • Fisher Scientific. "Safety Data Sheet: Amine Hydrochlorides and Derivatives". Fisher Scientific Safety Library. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethoxy)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Aminoethoxy)acetamide hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.